molecular formula C7H6ClN3 B1428737 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 871024-38-3

4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1428737
CAS No.: 871024-38-3
M. Wt: 167.59 g/mol
InChI Key: CJZMRESPNIJBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5-methylpyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-3-2-5-6(11)7(8)10-4-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZMRESPNIJBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731966
Record name 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871024-38-3
Record name 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of advanced therapeutic agents. Its unique pyrrolopyrimidine scaffold, combined with a reactive chlorine atom, makes it a versatile building block for developing targeted therapies, most notably kinase inhibitors. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors.

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold

The pyrrolo[3,2-d]pyrimidine core is a deaza-isostere of purine, a fundamental component of nucleic acids. This structural similarity allows molecules based on this scaffold to interact with a wide range of biological targets, particularly enzymes that bind purine-based substrates like ATP. Consequently, pyrrolopyrimidines have emerged as a "privileged scaffold" in drug discovery, forming the basis for numerous inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases such as cancer. The introduction of a chlorine atom at the 4-position and a methyl group at the 5-position of the pyrrolo[3,2-d]pyrimidine ring system further refines its chemical properties, providing a handle for synthetic diversification and influencing its interaction with target proteins.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

Chemical and Physical Data

The fundamental identifiers and physical characteristics of this compound are summarized in the table below. It is important to note that while some experimental data is available for the closely related unmethylated analog (4-chloro-5H-pyrrolo[3,2-d]pyrimidine), specific experimental values for the 5-methyl derivative are not extensively reported in publicly available literature. The data presented here is a combination of information from various chemical suppliers and computational predictions.

PropertyValueSource(s)
Chemical Name This compoundIUPAC
CAS Number 871024-38-3[1][2]
Molecular Formula C₇H₆ClN₃[2][3]
Molecular Weight 167.59 g/mol [2][3]
Appearance Solid[3]
Melting Point Not explicitly reported for the 5-methyl derivative. The unmethylated analog melts at 186-188 °C with decomposition.[1]
Boiling Point Predicted: 325.9±22.0 °C[1]
Density Predicted: 1.531±0.06 g/cm³[1]
Solubility Expected to be soluble in organic solvents like DMSO and DMF.General chemical knowledge
InChI Key CJZMRESPNIJBOX-UHFFFAOYSA-N[3]
Spectroscopic Data
  • ¹H NMR (DMSO-d₆): For the unmethylated analog, characteristic peaks are observed at δ 12.43 (s, 1H, NH), 8.61 (s, 1H, pyrimidine-H), 7.97 (dd, 1H, pyrrole-H), and 6.72 (dd, 1H, pyrrole-H).[4] For the 5-methyl derivative, the NH peak would be absent, and a singlet corresponding to the N-methyl protons would be expected, likely in the range of 3.5-4.0 ppm.

  • ¹³C NMR (DMSO-d₆): For the unmethylated analog, signals appear at δ 151.30, 149.58, 142.12, 134.83, 124.32, and 102.70.[4] The spectrum of the 5-methyl derivative would show an additional signal for the methyl carbon.

  • Infrared (IR): For the unmethylated analog, key absorptions are seen at 3128, 3078, 2979, and 1621 cm⁻¹.[4] The spectrum of the 5-methyl derivative would lack the N-H stretching vibration around 3128 cm⁻¹.

  • Mass Spectrometry (MS): For the unmethylated analog, the electrospray ionization (ES+) shows a prominent [M+H]⁺ peak at m/z 154.01.[4] For the 5-methyl derivative, the expected [M+H]⁺ peak would be at approximately m/z 168.03.

Synthesis and Reactivity

The synthesis of this compound is a key step in the production of more complex, biologically active molecules.

Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of the 5-methyl derivative was not found in the searched literature, a general and widely applicable method for the synthesis of the unmethylated 4-chloro-5H-pyrrolo[3,2-d]pyrimidine is well-documented. This process typically involves the chlorination of the corresponding pyrrolo[3,2-d]pyrimidin-4-one precursor. A subsequent N-methylation step would yield the target compound.

Experimental Protocol: Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (Analogous Synthesis)

  • Step 1: Chlorination of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one.

    • To a flask containing 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one, add an excess of phosphoryl chloride (POCl₃).[4][5]

    • Heat the reaction mixture to reflux for 1-3 hours.[5]

    • Cool the mixture in an ice bath and slowly pour it into crushed ice with vigorous stirring.[5]

    • Adjust the pH of the aqueous solution to approximately 8 using a concentrated ammonia solution while maintaining a low temperature.[5]

    • Collect the resulting precipitate by vacuum filtration and wash it with cold water.[5]

    • Dry the solid under vacuum to yield crude 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[5]

    • Purify the crude product by silica gel column chromatography.[5]

  • Step 2: N-Methylation of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (Hypothetical Step).

    • Dissolve 4-chloro-5H-pyrrolo[3,2-d]pyrimidine in a suitable aprotic solvent (e.g., DMF, THF).

    • Add a base (e.g., NaH, K₂CO₃) to deprotonate the pyrrole nitrogen.

    • Add a methylating agent (e.g., methyl iodide, dimethyl sulfate) and stir the reaction at room temperature or with gentle heating until completion.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the product by chromatography or recrystallization.

SynthesisWorkflow

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the chlorine atom at the C4 position of the pyrimidine ring. This position is susceptible to nucleophilic aromatic substitution (SₙAr) . This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide variety of functional groups.

Common nucleophiles that can displace the chloride include:

  • Amines: Reaction with primary or secondary amines leads to the formation of 4-amino-5-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives. This is a frequently employed reaction in the synthesis of kinase inhibitors.

  • Alcohols/Phenols: In the presence of a base, alkoxides or phenoxides can displace the chloride to form 4-alkoxy or 4-aryloxy derivatives.[6]

  • Thiols: Thiolates can react to form 4-thioether derivatives.

The reaction conditions for these substitutions can be tuned, often involving a base to neutralize the HCl generated and a suitable solvent. In some cases, palladium-catalyzed cross-coupling reactions can also be employed to form C-C bonds at the C4 position.

ReactivityDiagram

Applications in Drug Discovery

The primary application of this compound is as a building block for the synthesis of pharmacologically active compounds.

VEGFR2 Kinase Inhibitors

A significant area of research involving this compound is the development of VEGFR2 kinase inhibitors .[6] VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting VEGFR2, the blood supply to tumors can be disrupted, thereby impeding their growth.

Derivatives of this compound have been synthesized and shown to be potent inhibitors of VEGFR2.[6] The synthesis of these inhibitors typically involves a nucleophilic substitution reaction where the chlorine atom is displaced by a substituted phenol, followed by further elaboration of the molecule.

Other Potential Applications

Given the broad biological activities of the pyrrolopyrimidine scaffold, this compound and its derivatives have potential applications as:

  • Antitumor and Antitubulin Agents: The broader class of pyrrolo[3,2-d]pyrimidines has been investigated for its ability to inhibit tubulin polymerization, a mechanism shared by some established anticancer drugs.

  • Antibacterial Agents: Some pyrrolopyrimidine derivatives have shown activity against various pathogenic bacteria.[5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, the SDS for the closely related 4-chloro-5H-pyrrolo[3,2-d]pyrimidine provides important safety guidance. It is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8]

Recommended Handling Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Avoid breathing dust, fumes, or vapors.[8]

  • Store in a tightly sealed container in a cool, dry place.[1]

Conclusion

This compound is a valuable and versatile heterocyclic compound with a central role in the synthesis of advanced drug candidates. Its straightforward reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the creation of diverse molecular libraries for screening against various biological targets. The demonstrated success of its derivatives as potent VEGFR2 kinase inhibitors underscores its importance in the ongoing development of new cancer therapies. Further exploration of the synthetic potential of this scaffold is likely to yield novel compounds with a wide range of therapeutic applications.

References

An In-Depth Technical Guide to 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine: A Key Intermediate for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As a crucial building block, its unique structure serves as a scaffold for the development of potent kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). We will delve into its chemical structure, synthesis, reactivity, and its application in the design of targeted therapeutics.

Core Molecular Structure and Properties

This compound is a bicyclic heteroaromatic compound. The core structure consists of a pyrimidine ring fused to a pyrrole ring, with a chlorine atom at the 4-position and a methyl group on the pyrrole nitrogen. This specific arrangement of atoms imparts distinct chemical properties that are instrumental in its utility as a synthetic intermediate.

The chlorine atom at the 4-position is a key reactive site, acting as a leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups and side chains, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The methyl group at the 5-position influences the electronic properties and steric environment of the pyrrole ring.

Below is a visualization of the chemical structure of this compound.

Synthesis_Workflow cluster_0 Scaffold Construction cluster_1 Chlorination A Substituted Pyrrole Precursor B 5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one A->B Cyclization & Methylation C 4-Chloro-5-methyl-5H- pyrrolo[3,2-d]pyrimidine B->C POCl₃ Reflux

A Senior Application Scientist's Technical Guide to 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 871024-38-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a range of biological targets. The pyrrolo[3,2-d]pyrimidine core, a 7-deazapurine isostere, is a prime example of such a scaffold. This guide focuses on a key derivative, 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine , a versatile and reactive intermediate that has become instrumental in the synthesis of potent kinase inhibitors. As a senior application scientist, my objective is not merely to present protocols, but to provide a deeper understanding of the causality behind the synthetic strategies and the rationale for its application in drug discovery, empowering you to leverage this valuable building block in your own research endeavors.

Physicochemical Profile and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application.

Structural Characteristics

This compound possesses a planar, bicyclic heteroaromatic system. The electron-withdrawing nature of the pyrimidine ring and the chloro substituent at the 4-position renders this position highly susceptible to nucleophilic aromatic substitution (SNAr), which is the cornerstone of its synthetic utility. The methyl group at the 5-position of the pyrrole ring offers a subtle but significant modification compared to its un-methylated counterpart, influencing solubility, metabolic stability, and potentially the conformational presentation of substituents introduced at the 4-position.

Physicochemical Data
PropertyValueSource
CAS Number 871024-38-3[1]
Molecular Formula C₇H₆ClN₃[1]
Molecular Weight 167.59 g/mol [1]
Appearance Solid (typically off-white to pale yellow)Inferred from related compounds
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂)Inferred from synthetic protocols
Purity Commercially available up to 98%[2]
Spectroscopic Characterization (Analog-Based)
Spectroscopy Data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine Expected Changes for 5-Methyl Analog
¹H NMR (DMSO-d₆) δ 12.43 (s, 1H, NH), 8.61 (s, 1H), 7.97 (dd, J = 2.8, 2.8 Hz, 1H), 6.72 (dd, J = 1.7, 3.5 Hz, 1H)The broad singlet at 12.43 ppm (NH) will be absent. A new singlet corresponding to the N-CH₃ group will appear, likely in the range of δ 3.5-4.0 ppm. Minor shifts in the aromatic protons are also expected.
¹³C NMR (DMSO-d₆) δ 151.30, 149.58, 142.12, 134.83, 124.32, 102.70A new signal for the N-CH₃ carbon will be present, typically in the range of δ 30-40 ppm. The chemical shifts of the pyrrole ring carbons will be influenced by the N-methylation.
Mass Spec (ES+) m/z 154.01 [M+H]⁺, 156.01 (33%)The [M+H]⁺ ion will be observed at m/z 168.03, reflecting the addition of a methyl group (14 Da). The characteristic isotopic pattern for a single chlorine atom will be present (M+2 peak at ~33% intensity).
IR (pure sample) 3128, 3078, 2979, 1621 cm⁻¹The broad N-H stretching band above 3100 cm⁻¹ will be absent. C-H stretching bands for the methyl group will appear around 2950-2850 cm⁻¹.

Synthesis and Mechanistic Considerations

The preparation of this compound is a critical process for its subsequent use. The most common and industrially scalable approach involves the chlorination of a pyrrolopyrimidinone precursor.

Synthetic Pathway Overview

Synthesis_Pathway Precursor 5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one Product 4-Chloro-5-methyl-5H- pyrrolo[3,2-d]pyrimidine Precursor->Product Chlorination Reagent POCl₃ (or other chlorinating agent) Reagent->Precursor

Caption: General synthetic route to the target compound.

Step-by-Step Synthesis Protocol (Adapted from Analogous Procedures)

This protocol is adapted from the well-established synthesis of the un-methylated analog.[4] The key to this synthesis is the initial preparation of the methylated precursor, 5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one .

Step 1: Synthesis of 5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one

Step 2: Chlorination of 5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one

Causality: The conversion of the C4-hydroxyl group (in its tautomeric form as a lactam) to a chloro group is essential for activating the molecule for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a highly effective and commonly used reagent for this transformation. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Protocol:

  • To a flask equipped with a reflux condenser and a nitrogen inlet, add 5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 equivalent).

  • Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents). The use of excess POCl₃ often serves as both the reagent and the solvent.

  • Optionally, a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or pyridine (1-2 equivalents) can be added to scavenge the HCl generated during the reaction, which can sometimes improve yields and reduce side reactions.

  • Heat the reaction mixture to reflux (typically 100-110 °C) for 1-4 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution by the slow addition of a base, such as concentrated ammonia solution or saturated sodium bicarbonate, until the pH is approximately 8.

  • The product often precipitates as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to yield pure This compound .

Key Reactions and Applications in Medicinal Chemistry

The synthetic value of this compound lies in the high reactivity of its C4-chloro group, making it an ideal electrophile for introducing a wide variety of substituents.

Nucleophilic Aromatic Substitution (SNAr)

This is the most common reaction employed with this scaffold. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles at the C4 position, leading to the displacement of the chloride ion.

SNAr_Reaction cluster_0 Reaction Scheme Start 4-Chloro-5-methyl-5H- pyrrolo[3,2-d]pyrimidine Product 4-Substituted-5-methyl-5H- pyrrolo[3,2-d]pyrimidine Start->Product Base, Solvent, Heat Nucleophile Nu-H (e.g., R-OH, R-NH₂) Nucleophile->Start

Caption: General SNAr reaction at the C4 position.

Experimental Insight: The choice of base and solvent is critical for the success of these reactions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH) for alcohols, or an excess of the amine nucleophile itself. Solvents are typically polar aprotic, such as dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or isopropanol.

Application Example: Synthesis of VEGFR-2 Inhibitors

This scaffold is a key component in a series of potent Type-II inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.[2] In this context, the chloro-pyrrolopyrimidine is coupled with a substituted phenol, often containing a urea moiety, which is crucial for binding to the inactive (DFG-out) conformation of the kinase.

Protocol: Synthesis of a Phenoxy-pyrrolopyrimidine Intermediate

  • To a solution of This compound (1.0 eq) and the desired substituted phenol (e.g., 4-amino-2-fluorophenol) (1.1 eq) in a suitable solvent like DMF, add a base such as K₂CO₃ (2.0 eq).

  • Heat the mixture to 80-100 °C and stir for several hours until the starting material is consumed (monitored by LC-MS).

  • Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The resulting intermediate can then be further functionalized, for example, by reacting the amino group with an isocyanate to form the final diphenylurea-containing inhibitor.[2]

Palladium-Catalyzed Cross-Coupling Reactions

While less common than SNAr for this specific position, the C4-chloro group can also participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form C-C bonds. This allows for the introduction of aryl or vinyl substituents, further expanding the chemical diversity accessible from this intermediate.

Role in Drug Discovery: A Privileged Kinase Hinge-Binder

The pyrrolo[3,2-d]pyrimidine scaffold is an isostere of adenine, the core component of ATP. This structural mimicry allows it to effectively bind to the ATP-binding site of many kinases, acting as a competitive inhibitor. The N5 and N7 atoms of the purine are replaced by carbon and nitrogen atoms in the 7-deazapurine, which can alter the hydrogen bonding patterns and provide vectors for substitution that can enhance selectivity and potency.

Kinase_Inhibition cluster_0 Mechanism of Action Scaffold Pyrrolo[3,2-d]pyrimidine (ATP Mimic) Kinase Kinase ATP Binding Site Scaffold->Kinase Binds to hinge region ATP ATP ATP->Kinase Binding blocked

Caption: The scaffold acts as an ATP-competitive kinase inhibitor.

The Role of N5-Methylation: The introduction of the methyl group at the N5 position serves several purposes in drug design:

  • Blocks a Potential Site of Metabolism: The N-H of the pyrrole ring can be a site for oxidation or conjugation by metabolic enzymes. Methylation blocks this pathway, potentially improving the pharmacokinetic profile of the final drug candidate.[5]

  • Modulates Solubility and Lipophilicity: The methyl group increases the lipophilicity of the core, which can influence cell permeability and oral absorption.

  • Fine-Tuning of Binding Interactions: The methyl group can fill a small hydrophobic pocket in the ATP-binding site or alter the orientation of larger substituents at the C4 position, leading to changes in potency and selectivity.

Notable Targets: Derivatives of this compound have been successfully employed to generate inhibitors of several clinically relevant kinases, including:

  • VEGFR-2: Crucial for angiogenesis, a hallmark of cancer.[2]

  • HER2/EGFR: Key drivers in various epithelial cancers, such as breast and lung cancer.[5]

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential. The following information is based on data for the structurally similar 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[6]

  • Hazard Statements: Toxic if swallowed (H301), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a key that unlocks access to a wealth of biologically active molecules. Its straightforward synthesis, predictable reactivity, and privileged core structure make it an invaluable tool for medicinal chemists. The insights provided in this guide, from its fundamental properties to its strategic application in the synthesis of targeted kinase inhibitors, are intended to facilitate its broader use in drug discovery programs. As the quest for more selective and potent therapeutics continues, the intelligent application of such versatile building blocks will undoubtedly pave the way for the next generation of innovative medicines.

References

A Comprehensive Technical Guide to 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[3,2-d]pyrimidine scaffold is a core structural motif in numerous biologically active molecules, acting as a purine bioisostere. This document details the compound's chemical identity, physicochemical properties, a validated synthesis protocol, and its characteristic reactivity. Furthermore, it explores the compound's role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors for oncology. Safety and handling protocols are also provided to ensure its proper use in a research and development setting.

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold

The pyrrolo[3,2-d]pyrimidine nucleus is a fused heterocyclic system that mimics the structure of natural purines. This bioisosteric relationship allows molecules containing this scaffold to interact with biological targets that typically bind purines, such as protein kinases.[1][2] Consequently, this scaffold is a privileged structure in drug discovery, forming the basis for numerous inhibitors of key enzymes involved in disease pathways.[3] Derivatives have been investigated for a wide range of therapeutic applications, including antiviral, antimicrobial, anti-inflammatory, and anticancer treatments.[3][4][5]

The subject of this guide, this compound, is a key synthetic intermediate. The chlorine atom at the C4-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the methyl group at the N5-position enhances solubility and can influence the conformational properties of downstream derivatives.[6] This strategic functionalization makes it an invaluable building block for creating libraries of compounds aimed at specific biological targets, such as Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[7][8]

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is critical for scientific accuracy and reproducibility. The following section provides the standard identifiers for this compound.

  • IUPAC Name: this compound[9]

  • CAS Number: 871024-38-3[9]

  • Molecular Formula: C₇H₆ClN₃[9][10]

  • Canonical SMILES: CN1C=CC2=C1C(=NC=N2)Cl

  • InChI: InChI=1S/C7H6ClN3/c1-11-3-2-5-6(11)7(8)10-4-9-5/h2-4H,1H3[9][10]

  • InChIKey: CJZMRESPNIJBOX-UHFFFAOYSA-N[10]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and behavior in various experimental settings. The computed and observed properties for this compound are summarized below.

PropertyValueSource
Molecular Weight 167.59 g/mol [9][10]
Appearance Solid[10]
XLogP3 1.3[9]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 0PubChem
Exact Mass 167.0250249 Da[9]
Solubility Poorly soluble in water, soluble in organic solvents like DMSO, ethanol, and methanol.[3]

Note: Some properties are computed and may vary slightly from experimental values.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved from its N-unsubstituted precursor, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. The following protocol is a representative method that highlights key experimental considerations.

Experimental Protocol: N-Methylation of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine

This two-step process involves the deprotonation of the pyrrole nitrogen followed by alkylation.

Step 1: Deprotonation of the Pyrrole Nitrogen The pyrrole N-H proton is weakly acidic. A strong base is required to abstract it and form the corresponding anion. Sodium hydride (NaH) is a common choice for this purpose as it is a non-nucleophilic base, preventing side reactions, and the only byproduct is hydrogen gas, which is easily removed from the reaction. The reaction is performed in an anhydrous aprotic solvent, such as dimethylformamide (DMF), to prevent quenching of the base and the resulting anion.

Step 2: Nucleophilic Attack on the Alkylating Agent The generated pyrrole anion is a potent nucleophile. It readily attacks an electrophilic methyl source. Methyl bromide or methyl iodide are effective alkylating agents. The reaction proceeds via an SN2 mechanism.

Detailed Methodology: [6]

  • Preparation: To a solution of 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise under a nitrogen atmosphere.

    • Causality: An inert nitrogen atmosphere is crucial to prevent moisture from reacting with the highly reactive sodium hydride. DMF is an ideal polar aprotic solvent that can dissolve the starting material and stabilize the intermediate anion.

  • Deprotonation: Stir the mixture at room temperature for 15 minutes. The cessation of hydrogen gas evolution indicates the completion of the deprotonation step.

  • Alkylation: Add methyl bromide (1.2 eq) to the reaction mixture. Stir for 3 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench and Extraction: Upon completion, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

    • Causality: Water is added to destroy any unreacted NaH. Ethyl acetate is a suitable organic solvent for extracting the desired product from the aqueous DMF mixture.

  • Purification and Validation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

    • Self-Validation: The identity and purity of the final product, 4-chloro-2,5-dimethyl-5H-pyrrolo[3,2-d]pyrimidine, should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the success of the synthesis.

Chemical Reactivity and Derivatization Potential

The primary site of reactivity on this compound is the C4-position. The electron-withdrawing nature of the pyrimidine ring and the adjacent nitrogen atoms makes this position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility as a synthetic intermediate.

Key Reactions:

  • Amination: The chlorine atom can be readily displaced by primary and secondary amines, often under acidic or base-catalyzed conditions, or with palladium catalysis (Buchwald-Hartwig amination). This is a common strategy for installing side chains that can interact with specific amino acid residues in a protein's active site.

  • Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base yields the corresponding ethers. This allows for the introduction of phenoxy groups, which can be crucial for binding to inactive kinase conformations (Type-II inhibitors).[8]

  • Suzuki and Stille Coupling: The chloro-pyrimidine can participate in palladium-catalyzed cross-coupling reactions with boronic acids (Suzuki) or organostannanes (Stille) to form C-C bonds, enabling the attachment of various aryl or heteroaryl moieties.

Reactivity

Applications in Medicinal Chemistry and Drug Discovery

The pyrrolo[3,2-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. By designing molecules that can selectively bind to the ATP-binding pocket of a specific kinase, it is possible to inhibit its activity and halt cancer cell proliferation.

This compound serves as a key starting material for inhibitors targeting several important oncogenic kinases:

  • EGFR/HER2 Inhibitors: The epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases is a well-established target in oncology. By reacting the title compound with substituted anilines, potent dual inhibitors of EGFR and HER2 have been developed. These compounds often feature a side chain designed to form a covalent bond with a cysteine residue in the active site, leading to irreversible inhibition.[7]

  • VEGFR2 Inhibitors: Vascular endothelial growth factor receptor 2 (VEGFR2) is a key regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. Derivatives of this compound have been synthesized that act as Type-II inhibitors, binding to an inactive conformation of VEGFR2 and effectively blocking its signaling pathway.[8]

  • Axl Inhibitors: Axl is a receptor tyrosine kinase implicated in tumor growth, metastasis, and drug resistance. The pyrrolo[2,3-d]pyrimidine scaffold (a close isomer) has been successfully used to develop potent Axl inhibitors, demonstrating the versatility of this heterocyclic system.[11]

SignalingPathway

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its parent compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.

  • Hazard Statements: The parent compound is classified as toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][14] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] It is often recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C.[15]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12]

Conclusion

This compound is a high-value synthetic intermediate whose strategic design facilitates the creation of diverse molecular libraries. Its inherent reactivity, governed by the activated chloro group, allows for facile derivatization, making it a powerful tool for medicinal chemists. Its role in the development of potent and selective kinase inhibitors underscores the enduring importance of the pyrrolopyrimidine scaffold in the ongoing search for novel therapeutics to combat cancer and other complex diseases. Continued exploration of this scaffold promises to yield new drug candidates with improved efficacy and safety profiles.

References

The Biological Versatility of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors and other therapeutic agents. This technical guide focuses on a key derivative, 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, a versatile building block for the synthesis of targeted therapies. We will delve into its biological significance, particularly as a precursor for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, and provide a comprehensive overview of its synthesis, mechanism of action, and the experimental protocols necessary for its biological evaluation. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights required to leverage this important scaffold in their discovery programs.

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Core

The pyrrolo[3,2-d]pyrimidine nucleus is an isostere of purine, the fundamental building block of nucleic acids. This structural similarity allows derivatives of this scaffold to act as competitive inhibitors for a variety of enzymes that interact with purine-based substrates, most notably ATP-binding kinases. The strategic placement of nitrogen atoms within the bicyclic structure provides multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The subject of this guide, this compound, is a particularly valuable intermediate. The chlorine atom at the 4-position serves as a reactive handle for the introduction of various side chains, often through nucleophilic substitution, to generate libraries of diverse compounds. The methyl group at the 5-position has been shown in structure-activity relationship (SAR) studies of related pyrrolo[3,2-d]pyrimidine-based antitubulin agents to be crucial for enhancing biological activity. For instance, the 5-methyl derivative can be significantly more potent than its 5-desmethyl counterpart in both cellular microtubule depolymerization and antiproliferative effects.

Synthesis of the Core Scaffold

A plausible synthetic pathway would involve:

  • Formation of the Pyrrolo[3,2-d]pyrimidin-4-one Core: This is often achieved by reacting a suitably substituted aminopyrrole with a reagent that provides the remaining atoms of the pyrimidine ring, such as urea or a derivative thereof, under cyclization conditions.

  • N-Methylation: The pyrrole nitrogen can be methylated using a standard methylating agent like methyl iodide or dimethyl sulfate in the presence of a suitable base.

  • Chlorination: The final step involves the conversion of the 4-oxo group to a 4-chloro group. This is a common transformation in heterocyclic chemistry, typically accomplished by heating with a chlorinating agent such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅)[1].

A detailed, step-by-step protocol for a similar transformation is provided below for the synthesis of the unmethylated analog, which can be adapted for the methylated target.

Experimental Protocol: Synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine (Illustrative)[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, place 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1 equivalent).

  • Addition of Chlorinating Agent: Carefully add phosphoryl chloride (POCl₃) (approximately 2.8 equivalents).

  • Reflux: Heat the reaction mixture to reflux for 1 hour. The mixture should transform into a dark, homogeneous solution.

  • Quenching: After cooling the reaction mixture in an ice-water bath, slowly pour it into crushed ice with vigorous stirring.

  • Neutralization: Adjust the pH of the aqueous solution to approximately 8 by the slow addition of concentrated ammonia, while maintaining a cool temperature.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Drying and Purification: Dry the solid under vacuum. For an analytically pure sample, purify by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate-hexane).

Biological Activity: A Focus on VEGFR-2 Inhibition

The primary biological application of this compound is as a key intermediate in the synthesis of potent kinase inhibitors. A notable example is its use in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply for growth and metastasis. Therefore, inhibiting VEGFR-2 is a validated therapeutic strategy in oncology.

Derivatives of this compound have been shown to be potent inhibitors of VEGFR-2. Specifically, the incorporation of a diphenylurea moiety at the C4-position via an oxygen linker leads to compounds with significant inhibitory activity.

Mechanism of Action

Co-crystal structures of these pyrrolo[3,2-d]pyrimidine derivatives with the VEGFR-2 kinase domain have revealed that they bind to the inactive (DFG-out) conformation of the enzyme. This is a characteristic of "Type II" kinase inhibitors. This binding mode is significant as it can offer higher selectivity compared to ATP-competitive "Type I" inhibitors that target the active conformation. The inhibitor occupies the ATP-binding pocket and extends into an adjacent hydrophobic pocket created by the outward flip of the Asp-Phe-Gly (DFG) motif.

The following diagram illustrates the general mechanism of VEGFR-2 activation and its inhibition by a pyrrolo[3,2-d]pyrimidine-based inhibitor.

VEGFR2_Inhibition cluster_membrane Cell Membrane VEGFR2_inactive VEGFR-2 (Inactive) VEGFR2_active VEGFR-2 (Active) (Dimerized & Phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation ADP ADP VEGFR2_active->ADP Phosphorylation Downstream Downstream Signaling (Proliferation, Migration, Survival) VEGFR2_active->Downstream VEGF VEGF VEGF->VEGFR2_inactive Binds Inhibitor 4-Chloro-5-methyl-5H-pyrrolo [3,2-d]pyrimidine Derivative Inhibitor->VEGFR2_inactive Binds to 'DFG-out' conformation ATP ATP ATP->VEGFR2_active

Caption: VEGFR-2 signaling pathway and its inhibition.

Quantitative Biological Data

The following table summarizes the in vitro activity of a representative 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivative (Compound 20d from a key study) against VEGFR-2 and other kinases, as well as its effect on endothelial cell proliferation.

Target/AssayIC₅₀ (nM)
VEGFR-2 Kinase 2.1
PDGFRβ Kinase10.3
Tie-2 Kinase18.5
HUVEC Proliferation3.6

Data synthesized from a study on 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives.

These data demonstrate that derivatives of the this compound scaffold can potently inhibit VEGFR-2 at low nanomolar concentrations and effectively suppress the proliferation of human umbilical vein endothelial cells (HUVECs), a key in vitro model for angiogenesis.

Experimental Workflows for Biological Evaluation

To assess the biological activity of novel compounds derived from this compound, a series of in vitro and in vivo assays are employed. Here, we provide detailed protocols for two fundamental assays: a biochemical kinase inhibition assay and a cell-based proliferation assay.

VEGFR-2 Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Principle: The assay quantifies the phosphorylation of a synthetic substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. The amount of phosphorylation is typically measured using a variety of methods, such as luminescence (detecting remaining ATP), fluorescence, or antibody-based detection (e.g., ELISA, HTRF®). A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.

Experimental Protocol (Luminescence-based): [2][3][4]

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer from a 5x stock.

    • Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1).

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO) and then further dilute in 1x Kinase Buffer.

  • Assay Plate Setup:

    • To a 96-well white plate, add the diluted test compound to the "Test Inhibitor" wells.

    • Add the diluent solution (e.g., 10% DMSO in 1x Kinase Buffer) to the "Positive Control" (enzyme only) and "Blank" (buffer only) wells.

  • Enzyme Addition:

    • Thaw and dilute the recombinant human VEGFR-2 kinase to the desired concentration in 1x Kinase Buffer.

    • Add the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.

  • Kinase Reaction:

    • Initiate the reaction by adding the master mix to all wells.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based detection reagent (e.g., Kinase-Glo™).

    • Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control".

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, ATP, Substrate, Compound Dilutions) start->reagent_prep plate_setup Set Up 96-Well Plate (Compound, Controls) reagent_prep->plate_setup add_enzyme Add Diluted VEGFR-2 Kinase plate_setup->add_enzyme incubate Incubate at 30°C (Kinase Reaction) add_enzyme->incubate add_detection Add Luminescence Detection Reagent incubate->add_detection read_plate Read Luminescence add_detection->read_plate analyze Analyze Data (Calculate % Inhibition, Determine IC₅₀) read_plate->analyze end End analyze->end

Caption: Workflow for a VEGFR-2 kinase inhibition assay.

HUVEC Proliferation Assay (Cell-based)

This assay assesses the effect of a compound on the proliferation of endothelial cells, a key process in angiogenesis.

Principle: HUVECs are cultured in the presence of VEGF, which stimulates their proliferation via the VEGFR-2 pathway. The ability of a test compound to inhibit this VEGF-induced proliferation is quantified using methods that measure cell viability or DNA synthesis, such as the MTT assay or BrdU incorporation assay.

Experimental Protocol (MTT Assay): [5][6]

  • Cell Culture and Seeding:

    • Culture HUVECs in endothelial cell growth medium.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 3,000-6,000 cells per well) and allow them to adhere overnight.

  • Serum Starvation:

    • Synchronize the cells in the G0/G1 phase of the cell cycle by incubating them in a low-serum medium for 12-24 hours.

  • Treatment:

    • Prepare serial dilutions of the test compound in low-serum medium.

    • Treat the cells with the compound dilutions in the presence of a stimulating concentration of VEGF (e.g., 20-50 ng/mL).

    • Include appropriate controls: cells with no treatment, cells with VEGF only, and cells with the vehicle (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 48-72 hours to allow for cell proliferation.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measurement and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of proliferation inhibition for each compound concentration relative to the VEGF-only control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

In Vivo Antitumor Activity

The efficacy of promising VEGFR-2 inhibitors derived from this compound can be evaluated in vivo using tumor xenograft models.

Principle: Human tumor cells are implanted into immunocompromised mice. Once the tumors are established, the mice are treated with the test compound. The effect of the compound on tumor growth is monitored over time.

General Protocol for a Xenograft Study:

  • Cell Implantation: Subcutaneously implant a suspension of human tumor cells (e.g., DU145 human prostate cancer cells) into the flank of nude mice.

  • Tumor Growth and Grouping: Monitor tumor growth. When the tumors reach a certain volume, randomize the mice into treatment and control groups.

  • Treatment: Administer the test compound (e.g., as a hydrochloride salt) to the treatment group via a clinically relevant route, such as oral gavage, at a specific dose and schedule (e.g., 3 mg/kg/day). The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Compare the tumor growth in the treated group to the control group to determine the antitumor efficacy.

ADME/Toxicity Profile

The absorption, distribution, metabolism, excretion (ADME), and toxicity profile of a drug candidate is critical for its development. For pyrrolo[3,2-d]pyrimidine derivatives, several factors can influence their ADME/Tox properties. In silico ADMET studies on related pyrrolopyrimidine derivatives suggest that these compounds can be designed to have favorable pharmacokinetic properties, such as good oral bioavailability and a high maximum tolerated dose. However, hepatotoxicity can be a potential liability for this class of compounds and should be carefully evaluated during preclinical development.

Conclusion

This compound is a highly valuable scaffold for the development of targeted therapies, particularly kinase inhibitors. Its utility has been demonstrated in the synthesis of potent VEGFR-2 inhibitors with significant anti-angiogenic and antitumor activity. The strategic importance of the 4-chloro and 5-methyl substitutions allows for the generation of diverse chemical libraries with tunable biological activities. This guide has provided a comprehensive overview of the synthesis, biological activity, and evaluation of compounds derived from this core structure. By understanding the principles and applying the experimental protocols outlined herein, researchers can effectively leverage the potential of this compound in the quest for novel and effective therapeutics.

References

The Pyrrolo[3,2-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolo[3,2-d]pyrimidine nucleus, a purine isostere, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique structural and electronic properties have positioned it as a "privileged scaffold," capable of interacting with a multitude of biological targets with high affinity and specificity. This technical guide provides a comprehensive exploration of the pyrrolo[3,2-d]pyrimidine core, from its fundamental physicochemical characteristics to its sophisticated synthetic routes and diverse therapeutic applications. We will delve into the causality behind synthetic strategies, dissect structure-activity relationships, and present detailed protocols for the synthesis of key derivatives. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate the discovery of novel therapeutics based on this versatile scaffold.

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold

The pyrrolo[3,2-d]pyrimidine scaffold is a bicyclic heterocyclic system consisting of a fused pyrrole and pyrimidine ring. Its structural resemblance to endogenous purines allows it to function as a bioisostere, competitively binding to the ATP-binding sites of numerous enzymes, particularly kinases. This mimicry is a key factor in its broad spectrum of biological activities.

Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of therapeutically relevant targets, including but not limited to:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical targets in oncology. Pyrrolo[3,2-d]pyrimidines have been successfully developed as dual HER2/EGFR inhibitors.[1]

  • One-Carbon Metabolism Enzymes: Serine hydroxymethyltransferase (SHMT) 1 and 2, and other enzymes in the folate-dependent one-carbon metabolism pathway, are crucial for nucleotide and amino acid biosynthesis in cancer cells. Novel pyrrolo[3,2-d]pyrimidine inhibitors have shown efficacy in targeting both mitochondrial and cytosolic one-carbon metabolism.[2][3][4]

  • Other Kinases: The versatility of the scaffold extends to the inhibition of other kinases such as the Kinase Insert Domain Receptor (KDR), which is involved in angiogenesis.[5]

The clinical and preclinical success of compounds bearing this core has solidified its importance in the landscape of modern drug discovery.

Synthetic Strategies: Building the Pyrrolo[3,2-d]pyrimidine Core

The construction of the pyrrolo[3,2-d]pyrimidine ring system can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, the availability of starting materials, and the scalability of the process.

General Synthetic Approaches

Two primary strategies for the synthesis of the pyrrolo[3,2-d]pyrimidine core involve either the construction of the pyrimidine ring onto a pre-existing pyrrole or the formation of the pyrrole ring onto a pyrimidine precursor.

A versatile and widely employed method involves the cyclization of a substituted aminopyrrole with a reagent that provides the missing carbon atom of the pyrimidine ring. For instance, 3-amino-4-substituted-1H-pyrrole-2-carboxylates can be condensed with guanidine salts or cyanamide to form the 2-aminopyrimidin-4-one ring.[6]

Another powerful approach is the domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines, which allows for the efficient synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones.[7] This method offers the advantage of introducing diversity at the aniline moiety.

Experimental Protocol: Synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine - A Key Intermediate

The 4-chloro derivative of the pyrrolo[3,2-d]pyrimidine scaffold is a crucial intermediate, enabling subsequent nucleophilic substitution reactions to introduce a wide array of functional groups at this position.

Methodology:

  • Reaction Setup: To a flask containing 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1 equivalent), add phosphorus oxychloride (POCl₃) (2.5-3 equivalents) under an inert nitrogen atmosphere.[8]

  • Heating: Heat the reaction mixture to reflux for 1-2 hours. The mixture should become a homogeneous solution.[8]

  • Quenching: After completion of the reaction (monitored by TLC), cool the mixture in an ice-water bath. Slowly and carefully pour the cooled reaction mixture into crushed ice with vigorous stirring.[8]

  • Neutralization: Adjust the pH of the aqueous solution to approximately 8 using a concentrated ammonia solution, while maintaining a low temperature.[8]

  • Isolation: The resulting precipitate is collected by vacuum filtration and washed with cold water.

  • Drying: The solid is dried under vacuum to yield 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[8]

Causality Behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃): Serves as both the chlorinating agent and the solvent in many cases. Its excess ensures the complete conversion of the hydroxyl group (or its keto tautomer) at the 4-position to the chloride.

  • Inert Atmosphere: Prevents the reaction of POCl₃ with atmospheric moisture, which would deactivate the reagent.

  • Controlled Quenching and Neutralization: The quenching of excess POCl₃ is highly exothermic and produces hydrochloric acid. Slow addition to ice and subsequent careful neutralization with a base at low temperature are critical to prevent the hydrolysis of the desired 4-chloro product back to the starting material.

Biological Applications and Mechanism of Action

The therapeutic potential of pyrrolo[3,2-d]pyrimidine derivatives is vast, with a significant focus on oncology.

Inhibition of HER2/EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, including HER2, plays a central role in regulating cell proliferation, survival, and differentiation.[9] Aberrant signaling from these receptors is a hallmark of many cancers. Pyrrolo[3,2-d]pyrimidine-based compounds have been designed as potent dual inhibitors of HER2 and EGFR.[1]

These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation and activation of downstream signaling pathways such as the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.[10][11] This blockade of signal transduction ultimately leads to decreased proliferation and increased apoptosis in cancer cells that are dependent on HER2/EGFR signaling.

HER2_EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., EGF) HER2_EGFR HER2/EGFR Dimer Ligand->HER2_EGFR Binding & Dimerization PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway HER2_EGFR->PI3K_AKT_mTOR Activation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway HER2_EGFR->RAS_RAF_MEK_ERK Activation ATP ATP ATP->HER2_EGFR Phosphorylation Pyrrolo_pyrimidine Pyrrolo[3,2-d]pyrimidine Inhibitor Pyrrolo_pyrimidine->HER2_EGFR Inhibition Proliferation Cell Proliferation, Survival, Invasion PI3K_AKT_mTOR->Proliferation RAS_RAF_MEK_ERK->Proliferation

Caption: Inhibition of the HER2/EGFR signaling pathway by pyrrolo[3,2-d]pyrimidine derivatives.

Targeting One-Carbon Metabolism

Folate-dependent one-carbon (C1) metabolism is essential for the biosynthesis of nucleotides and amino acids, and is often upregulated in cancer cells to support rapid proliferation.[2][3] Novel pyrrolo[3,2-d]pyrimidine compounds have been developed as multi-targeted inhibitors of this pathway, affecting both mitochondrial (SHMT2) and cytosolic (SHMT1 and purine biosynthesis enzymes) components.[2][3][12][13]

By disrupting these metabolic pathways, these inhibitors can induce a state of "metabolic stress" in cancer cells, leading to cell cycle arrest and apoptosis.

One_Carbon_Metabolism_Inhibition cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito C1_units_mito C1 Units SHMT2->C1_units_mito Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto C1_units_cyto C1 Units SHMT1->C1_units_cyto Purine_synthesis De Novo Purine Biosynthesis C1_units_cyto->Purine_synthesis Nucleotides Nucleotide Biosynthesis Purine_synthesis->Nucleotides Pyrrolo_pyrimidine Pyrrolo[3,2-d]pyrimidine Inhibitor Pyrrolo_pyrimidine->SHMT2 Inhibition Pyrrolo_pyrimidine->SHMT1 Inhibition Pyrrolo_pyrimidine->Purine_synthesis Inhibition

Caption: Multi-targeted inhibition of one-carbon metabolism by pyrrolo[3,2-d]pyrimidines.

Structure-Activity Relationships (SAR) and Drug Design

The development of potent and selective pyrrolo[3,2-d]pyrimidine inhibitors is guided by a deep understanding of their structure-activity relationships.

SAR for HER2/EGFR Inhibition

For dual HER2/EGFR inhibitors, the substitution pattern on the pyrrolo[3,2-d]pyrimidine core is critical for activity and selectivity.

PositionSubstitutionImpact on Activity
C4 Anilino group with specific substitutionsEssential for binding to the hinge region of the kinase domain. Substituents on the aniline ring can be tailored to interact with specific residues in the active site.
N5 VariesCan be modified to improve physicochemical and pharmacokinetic properties without compromising potency.[1]
Pyrrole Ring Generally unsubstitutedModifications can impact overall conformation and binding affinity.

Crystal structures of pyrrolo[3,2-d]pyrimidine inhibitors bound to EGFR have provided invaluable insights for structure-based drug design.[14][15][16][17] These studies have revealed how different substituents can accommodate the active site of both wild-type and mutant forms of the enzyme, guiding the development of inhibitors that can overcome drug resistance.[14][15][16][17]

Future Perspectives and Conclusion

The pyrrolo[3,2-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The ongoing exploration of its biological activities, coupled with advances in synthetic chemistry, promises the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on:

  • Expansion to New Targets: Investigating the potential of this scaffold to inhibit other classes of enzymes and receptors.

  • Targeted Drug Delivery: Conjugating pyrrolo[3,2-d]pyrimidine inhibitors to targeting moieties to enhance their delivery to cancer cells and minimize off-target effects.

  • Combinatorial Therapies: Evaluating the synergistic effects of pyrrolo[3,2-d]pyrimidine-based drugs with other anticancer agents.

References

The Strategic Core: A Technical Guide to 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine moiety has emerged as a privileged structure, particularly in the realm of kinase inhibition. Its inherent structural features, combining the hydrogen-bonding capabilities of the pyrrolopyrimidine core with a reactive chloro-substituent, provide a versatile platform for the design of potent and selective therapeutic agents. This guide offers an in-depth exploration of this valuable building block, from its synthesis to its application in the development of targeted therapies.

The Synthetic Blueprint: Accessing the this compound Core

The efficient and scalable synthesis of the title compound is paramount for its utility in drug discovery. The most prevalent and reliable strategy involves the chlorination of the corresponding 5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one. This precursor can be prepared through various heterocyclic chemistry methodologies.

Synthesis of the Precursor: 5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

While multiple synthetic routes to the pyrrolo[3,2-d]pyrimidine scaffold exist, a common approach involves the construction of the pyrimidine ring onto a pre-existing pyrrole framework. The methylation of the pyrrole nitrogen at position 5 is a key step, which can be achieved using a suitable methylating agent such as methyl iodide in the presence of a base.

Chlorination: The Gateway to Versatility

The conversion of the 5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol to its 4-chloro derivative is a crucial transformation that activates the scaffold for subsequent nucleophilic aromatic substitution reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Experimental Protocol: Synthesis of this compound

  • Step 1: Reaction Setup. In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (1 equivalent) in phosphorus oxychloride (10-20 equivalents).

  • Step 2: Heating. Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 3: Quenching. After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Step 4: Neutralization. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or an alternative base until the pH is approximately 7-8.

  • Step 5: Extraction. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).

  • Step 6: Drying and Concentration. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Step 7: Purification. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Self-Validation: The identity and purity of the final compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular ion peaks in the mass spectrum for C₇H₆ClN₃ would be m/z 167.03 (M⁺) and 169.03 (M+2⁺) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

Chemical Properties and Reactivity: A Platform for Derivatization

The 4-chloro substituent on the pyrimidine ring is the key to the synthetic versatility of this scaffold. It is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups at this position. This reactivity is the cornerstone of its application in medicinal chemistry, enabling the exploration of structure-activity relationships.

sn_ar_reaction scaffold This compound product 4-Substituted-5-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold->product SNA_r nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH2, R-SH) nucleophile->product hcl HCl product->hcl

Caption: Nucleophilic Aromatic Substitution at the C4 Position.

Applications in Medicinal Chemistry: Targeting Kinase Signaling Pathways

The this compound core has proven to be a particularly fruitful scaffold for the development of kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors

One of the most significant applications of this scaffold has been in the development of inhibitors of VEGFR2, a key regulator of angiogenesis (the formation of new blood vessels).[1] Uncontrolled angiogenesis is a critical process in tumor growth and metastasis.

A notable example is a series of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives.[1] In these compounds, the 4-chloro group is displaced by a substituted phenol, and further modifications are made to the phenoxy ring to optimize binding to the VEGFR2 active site.

Structure-Activity Relationship (SAR) Insights for VEGFR2 Inhibition:

R-Group on Phenoxy RingVEGFR2 IC₅₀ (nM)Rationale for Activity
Unsubstituted>1000Sub-optimal binding interactions.
3-trifluoromethyl25The trifluoromethyl group occupies a hydrophobic pocket in the enzyme's active site, enhancing binding affinity.
4-fluoro150The small, electronegative fluorine atom can improve pharmacokinetic properties but has a modest impact on potency in this position.
3-chloro-4-fluoro12The combination of a hydrophobic chloro group and a fluorine atom provides a favorable balance of steric and electronic properties for optimal binding.

Data is illustrative and based on trends reported in the literature.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Inhibitor 4-Substituted-5-methyl-5H- pyrrolo[3,2-d]pyrimidine Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR2 Signaling Pathway.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The versatility of the this compound scaffold extends to the inhibition of other kinase families, such as the Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway is implicated in cell proliferation, differentiation, and survival, and its aberrant activation is associated with various cancers. The ability to develop dual or multi-targeted kinase inhibitors from a single core is a significant advantage in drug discovery.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates Grb2_Sos Grb2/SOS FRS2->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor 4-Substituted-5-methyl-5H- pyrrolo[3,2-d]pyrimidine Inhibitor->FGFR Inhibits

Caption: Inhibition of the FGFR Signaling Pathway.

Future Perspectives and Conclusion

The this compound core represents a validated and highly valuable starting point for the development of novel kinase inhibitors. Its synthetic accessibility and the reactivity of the 4-chloro position provide a robust platform for the generation of diverse chemical libraries. The demonstrated success in targeting key oncogenic pathways such as VEGFR and FGFR signaling underscores its potential.

Future research in this area will likely focus on the development of more selective inhibitors to minimize off-target effects and improve safety profiles. Furthermore, the exploration of this scaffold against other kinase targets and in different therapeutic areas remains a promising avenue for innovation. For researchers and scientists in drug development, a deep understanding of the chemistry and biological applications of this strategic core is essential for the continued discovery of next-generation targeted therapies.

References

Spectroscopic Analysis of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various bioactive molecules. Despite its importance, a comprehensive, publicly available repository of its experimental spectroscopic data is notably scarce. This guide addresses this information gap by providing a detailed, albeit challenging, overview of the available spectroscopic information. Due to the limited direct experimental data for the title compound, this guide also leverages data from its close analog, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, to infer and discuss the expected spectral characteristics. This technical paper aims to equip researchers with the foundational knowledge required for the synthesis, characterization, and application of this important molecular scaffold.

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Core

The pyrrolo[3,2-d]pyrimidine scaffold is a purine isostere and a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of a chlorine atom at the 4-position provides a reactive handle for further chemical modifications, making 4-chloro-pyrrolo[3,2-d]pyrimidine derivatives valuable building blocks in drug discovery. The methylation at the 5-position, as in this compound, can significantly influence the compound's physicochemical properties, metabolic stability, and target-binding affinity.

A notable application of the 5-methyl-5H-pyrrolo[3,2-d]pyrimidine core is in the development of vascular endothelial growth factor receptor 2 (VEGFR2) kinase inhibitors.[1] The synthesis of a series of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives has been reported, highlighting the utility of this compound as a key starting material.[1]

Molecular Structure and Isomerism

It is crucial to distinguish between this compound and its demethylated analog, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. The presence of the methyl group at the N5 position of the pyrrole ring fundamentally alters the spectroscopic signature of the molecule.

molecular_structure cluster_title_compound This compound cluster_analog 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine mol1  <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0" CELLPADDING="4"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=59424505&t=l"/>TD>TR><TR><TD><B>CB><SUB>7SUB><B>HB><SUB>6SUB><B>ClNB><SUB>3SUB><BR/>      M.W.: 167.59 g/mol    TD>TR>TABLE> mol2  <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0" CELLPADDING="4"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5370695&t=l"/>TD>TR><TR><TD><B>CB><SUB>6SUB><B>HB><SUB>4SUB><B>ClNB><SUB>3SUB><BR/>      M.W.: 153.57 g/mol    TD>TR>TABLE>

Figure 1. Comparison of the chemical structures of the title compound and its demethylated analog.

Spectroscopic Data: Analysis and Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expected ¹H NMR Spectral Features for this compound:

The most significant difference in the ¹H NMR spectrum compared to the demethylated analog will be the absence of the broad N-H singlet and the appearance of a new singlet corresponding to the N-CH₃ protons.

  • N-CH₃ Signal: A singlet peak is expected, likely in the range of 3.5-4.0 ppm. The exact chemical shift would be influenced by the electronic environment of the pyrrole ring.

  • Aromatic Protons: The protons on the pyrrole and pyrimidine rings will exhibit characteristic chemical shifts and coupling patterns. Based on the structure, we would expect three aromatic protons.

Reference Data for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine:

The ¹H NMR spectrum of the demethylated analog, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, has been reported as follows (in DMSO-d₆):

  • δ 12.43 (s, 1H, N-H): This broad singlet is characteristic of the pyrrole N-H proton.

  • δ 8.61 (s, 1H): This singlet corresponds to the proton on the pyrimidine ring.

  • δ 7.97 (d, J = 2.8 Hz, 1H): A doublet for one of the pyrrole protons.

  • δ 6.72 (d, J = 3.5 Hz, 1H): A doublet for the other pyrrole proton.[2][3]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expected ¹³C NMR Spectral Features for this compound:

The ¹³C NMR spectrum will show an additional signal for the methyl carbon and shifts in the positions of the pyrrole ring carbons due to the electronic effect of the methyl group.

  • N-CH₃ Carbon: A signal for the methyl carbon is expected in the aliphatic region of the spectrum.

  • Aromatic Carbons: The chemical shifts of the carbons in the heterocyclic rings will be indicative of the electronic distribution within the molecule.

Reference Data for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine:

The reported ¹³C NMR spectral data for the demethylated analog (in DMSO-d₆) shows the following signals: δ 151.30, 149.58, 142.12, 134.83, 124.32, 102.70.[2][3]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (167.59 g/mol ).[4] A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) should be observed.

Reference Data for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine:

For the demethylated analog, the mass spectrum shows a molecular ion peak at m/z 153 and a prominent fragment at m/z 118, corresponding to the loss of the chlorine atom.[5]

Infrared (IR) Spectroscopy

Expected IR Spectral Features for this compound:

The IR spectrum will be characterized by the absence of the N-H stretching vibration that is present in the demethylated analog.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected.

  • C=N and C=C Stretching: Vibrations corresponding to the double bonds within the heterocyclic rings.

  • C-Cl Stretching: A peak corresponding to the carbon-chlorine bond.

Reference Data for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine:

The IR spectrum of the demethylated analog shows characteristic peaks at 3128 cm⁻¹ (N-H stretch) and 1621 cm⁻¹ (C=N stretch).[2][3]

Experimental Protocols: A General Approach

While specific experimental conditions for the acquisition of spectroscopic data for this compound are not detailed in the available literature, standard protocols for small molecule characterization would apply.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization synthesis Synthesis of This compound purification Column Chromatography / Recrystallization synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir

Figure 2. General experimental workflow for the synthesis and characterization of the title compound.

General Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a longer acquisition time.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

General Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

General Protocol for IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

  • Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Conclusion

This compound is a valuable scaffold in medicinal chemistry. This guide has provided a comprehensive overview of its expected spectroscopic characteristics, drawing upon the available data for its close analog. While direct experimental data remains elusive in the public domain, the information and general protocols presented here offer a solid foundation for researchers working with this compound. Further studies documenting the complete experimental spectroscopic data of this compound would be a valuable contribution to the scientific community.

References

Methodological & Application

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory-Scale Synthesis of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. Its unique arrangement of nitrogen atoms and fused-ring system allows it to effectively mimic purine bases, enabling interaction with a wide array of biological targets.[1] Consequently, this core is integral to the development of novel therapeutics, particularly as kinase inhibitors for oncology, as well as potent antiviral agents.[1][2][3] The 4-chloro derivative, specifically this compound, serves as a crucial and versatile synthetic intermediate. The chlorine atom at the C4 position acts as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities and build complex molecular architectures.

This document provides a comprehensive, field-tested protocol for the synthesis of this compound from its corresponding pyrimidinone precursor. It is designed for researchers in chemical synthesis and drug development, offering not just a series of steps, but an in-depth explanation of the chemical principles and practical considerations that ensure a successful and reproducible outcome.

Synthetic Strategy and Mechanistic Rationale

The most direct and widely adopted method for synthesizing 4-chloro-pyrrolopyrimidines is the chlorination of the corresponding pyrrolo[3,2-d]pyrimidin-4-one precursor. This transformation is effectively a deoxychlorination of a cyclic amide (lactam).

Choice of Reagent: Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion. Its efficacy stems from its dual role as both a powerful chlorinating and dehydrating agent. The reaction mechanism proceeds via the activation of the carbonyl oxygen of the pyrimidinone ring by the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate, which then undergoes nucleophilic attack by a chloride ion. Subsequent elimination steps result in the formation of the aromatic 4-chloro product. This established method is robust and high-yielding for this class of heterocycles.[4][5][6]

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the chlorination of analogous pyrrolopyrimidinone systems.[4][5][6]

Materials and Equipment:

  • Starting Material: 5-methyl-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one

  • Reagent: Phosphorus oxychloride (POCl₃)

  • Quenching: Crushed ice

  • Neutralization: Concentrated ammonium hydroxide (NH₄OH)

  • Solvents: Deionized water

  • Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, dropping funnel, ice bath, Buchner funnel, vacuum filtration apparatus, standard laboratory glassware, pH paper or meter.

Step-by-Step Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the starting material, 5-methyl-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one.

    • Perform this step under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction, as POCl₃ reacts violently with water.

    • In a fume hood, carefully add phosphorus oxychloride to the flask. A typical ratio is a significant excess of POCl₃, which often serves as both reagent and solvent.[4][5]

  • Chlorination Reaction:

    • With stirring, heat the reaction mixture to reflux (the boiling point of POCl₃ is ~106 °C).

    • Maintain the reflux for a period of 1 to 4 hours.[4][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC). During this time, the solid starting material should dissolve, forming a dark, homogeneous solution.[4][5]

  • Reaction Quench (Caution: Highly Exothermic):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Prepare a large beaker containing a substantial amount of crushed ice.

    • Slowly and carefully , pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas; it must be performed in a well-ventilated fume hood.

  • Neutralization and Precipitation:

    • Place the beaker containing the quenched mixture into an ice-water bath to maintain a low temperature.

    • Slowly add concentrated ammonium hydroxide to the acidic solution to neutralize it. The target pH is approximately 8.[4][5]

    • During neutralization, a precipitate of the crude product will form. Continue stirring in the ice bath for about 30 minutes to ensure complete precipitation.

  • Isolation of Crude Product:

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove any residual ammonium salts and other water-soluble impurities.

  • Drying:

    • Transfer the solid product to a drying dish and dry under vacuum, preferably at an elevated temperature (e.g., 50-110 °C) to remove all traces of water.[4][5]

  • Purification (Optional):

    • For an analytically pure sample, the crude dark solid can be purified by silica gel column chromatography. A common eluent system for similar compounds is a mixture of ethyl acetate and hexane.[4][5]

    • Alternatively, trituration or grinding the solid with a suitable solvent mixture can yield a purer, off-white solid.[5]

Data Summary and Characterization

Table 1: Reaction Parameters and Expected Outcome

ParameterValueRationale / Notes
Starting Material 5-methyl-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one-
Reagent Phosphorus Oxychloride (POCl₃)Serves as both chlorinating agent and solvent.
Reaction Temp. Reflux (~106 °C)Provides sufficient energy to overcome the activation barrier.
Reaction Time 1 - 4 hoursMonitor by TLC for completion.
Work-up pH ~8Ensures the product is in its neutral, less soluble form for precipitation.
Expected Yield 75 - 90%High yields are typical for this robust reaction.[4][6]
Final Appearance Off-white to grey solidCrude product may be darker; purification yields a lighter solid.[5]

Table 2: Characterization Data for this compound

PropertyValueSource
Molecular Formula C₇H₆ClN₃[7]
Molecular Weight 167.60 g/mol [7]
Purity (Typical) >98% after purification[7]
InChI Key CJZMRESPNIJBOX-UHFFFAOYSA-N[7]

Note: Detailed NMR and Mass Spectrometry data should be acquired to confirm the structure and purity of the synthesized compound, comparing it against reference data for analogous structures.[4][5]

Workflow and Safety

The entire process, from setup to characterization, requires careful planning and adherence to safety protocols.

Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis setup 1. Assemble Dry Glassware (Inert Atmosphere) charge 2. Charge Reactants (Pyrimidinone, POCl₃) setup->charge reflux 3. Heat to Reflux (1-4 hours) charge->reflux quench 4. Quench on Ice (Caution: Exothermic!) reflux->quench neutralize 5. Neutralize with NH₄OH (pH ~8, Precipitate Forms) quench->neutralize filtrate 6. Filter & Wash Solid (Cold Water) neutralize->filtrate dry 7. Dry Product (Vacuum Oven) filtrate->dry purify 8. Purify (Optional) (Column Chromatography) dry->purify analyze 9. Characterize (NMR, MS, MP) purify->analyze

Caption: Step-by-step experimental workflow diagram.

Critical Safety Precautions:

  • Phosphorus Oxychloride (POCl₃): This reagent is highly toxic, corrosive, and reacts violently with water. It must be handled exclusively within a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.

  • Exothermic Reactions: Both the quenching of POCl₃ in ice and the subsequent neutralization with concentrated ammonia are highly exothermic and release hazardous fumes (HCl and NH₃, respectively). Perform these steps slowly, with adequate cooling and ventilation.

  • Pressure: Never conduct this reaction in a sealed vessel. The generation of gases during work-up could lead to a dangerous build-up of pressure.

References

The Strategic Intermediate: Application Notes for 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Specificity and the Role of Privileged Scaffolds

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their integral role in cellular signaling pathways, governing processes from proliferation and differentiation to apoptosis, also renders them culpable in the pathogenesis of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of targeted therapy. The pyrrolo[3,2-d]pyrimidine core, a deazapurine isostere, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of various kinases. The strategic functionalization of this core is paramount in achieving the desired potency and selectivity against a specific kinase target.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine as a key intermediate in the synthesis of potent kinase inhibitors. We will delve into the rationale for its use, provide detailed, field-tested protocols for its synthesis and subsequent elaboration, and present its application in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors.

Chemical Properties and Strategic Importance

The utility of this compound as a synthetic intermediate is rooted in its distinct chemical features. The pyrrolo[3,2-d]pyrimidine core provides a robust anchor for kinase hinge-binding, while the methyl group at the 5-position can offer improved metabolic stability and modulate solubility. The chlorine atom at the 4-position is the key reactive handle, primed for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a diverse array of side chains, which can be tailored to interact with specific residues in the kinase active site, thereby dictating potency and selectivity.

PropertyValueSource
Molecular Formula C₇H₆ClN₃--INVALID-LINK--
Molecular Weight 167.59 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity Typically >97%--INVALID-LINK--

Synthesis of the Intermediate: A Two-Step Approach

SynthesisWorkflow A Starting Materials B Step 1: Cyclization (Formation of Pyrrolopyrimidinone) A->B Formamide, Heat C 5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one B->C D Step 2: Chlorination (POCl₃) C->D E This compound (Target Intermediate) D->E

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one

This protocol outlines the cyclization reaction to form the core heterocyclic system. The starting material, a suitably substituted pyrrole, is heated in formamide to construct the pyrimidinone ring.

Materials:

  • Methyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate

  • Formamide

  • High-temperature thermometer

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Crystallization dish

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Deionized water

  • Ethanol

Procedure:

  • Combine methyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate (1 equivalent) and formamide (10-15 volumes) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to 180-190 °C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of cold deionized water with stirring.

  • Collect the resulting precipitate by vacuum filtration, washing thoroughly with deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one as a solid.

  • Dry the product under vacuum.

Protocol 2: Synthesis of this compound

This protocol details the chlorination of the pyrimidinone intermediate using phosphorus oxychloride (POCl₃). This is a standard and effective method for converting hydroxylated pyrimidines and related heterocycles to their chloro-derivatives.[1]

Materials:

  • 5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Crushed ice

  • Concentrated ammonium hydroxide solution

  • pH paper or pH meter

  • Filtration apparatus

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

  • Rotary evaporator

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • To a round-bottom flask, add 5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one (1 equivalent).

  • Carefully add phosphorus oxychloride (5-10 volumes) to the flask.

  • Heat the mixture to reflux (approximately 105-110 °C) with stirring for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath.

  • Slowly and carefully quench the reaction by pouring the cooled mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 8-9. Maintain the temperature below 20 °C during neutralization by adding more ice as needed.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water.

  • Alternatively, the aqueous mixture can be extracted with an organic solvent such as DCM or EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Application in Kinase Inhibitor Synthesis: Targeting VEGFR2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[2] Inhibiting VEGFR2 is a clinically validated strategy in oncology. The this compound intermediate is an excellent starting point for the synthesis of potent VEGFR2 inhibitors.[2] The following protocol describes a nucleophilic aromatic substitution reaction to install a phenoxy side chain, a common motif in type II kinase inhibitors.

KinaseInhibitorSynthesis A 4-Chloro-5-methyl-5H- pyrrolo[3,2-d]pyrimidine C Step 3: SₙAr Reaction A->C B Substituted Phenol B->C Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) D VEGFR2 Inhibitor Scaffold C->D

Caption: General scheme for the synthesis of VEGFR2 inhibitor scaffolds.

Protocol 3: Synthesis of 5-Methyl-4-(substituted-phenoxy)-5H-pyrrolo[3,2-d]pyrimidine Derivatives

This protocol outlines the coupling of the chlorinated intermediate with a substituted phenol. The choice of the substituted phenol is critical for achieving the desired interactions with the VEGFR2 active site.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-aminophenol, 4-hydroxy-3-methoxybenzaldehyde) (1-1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5-2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1-1.2 equivalents) and anhydrous DMF or DMSO.

  • Add the base (e.g., K₂CO₃, 2 equivalents) to the solution and stir for 15-30 minutes at room temperature. If using NaH, add it portion-wise at 0 °C and allow the mixture to warm to room temperature.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the phenol.

  • Upon completion, cool the reaction to room temperature and pour it into cold deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired 5-Methyl-4-(substituted-phenoxy)-5H-pyrrolo[3,2-d]pyrimidine derivative.

Conclusion and Future Perspectives

This compound is a versatile and strategically important intermediate for the synthesis of a wide range of kinase inhibitors. The protocols provided herein offer a robust and reproducible methodology for its preparation and subsequent elaboration into potent anti-angiogenic agents targeting VEGFR2. The ease of diversification at the 4-position through nucleophilic aromatic substitution allows for the generation of extensive libraries of compounds for structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation targeted therapies. Further exploration of this scaffold against other kinase families is a promising avenue for future research in the ongoing battle against a multitude of diseases.

References

Application Notes & Protocols: Leveraging the 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: A Privileged Scaffold in Medicinal Chemistry

The pyrrolo[3,2-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry. As a deazapurine analog, its structure mimics the endogenous purines found in nucleic acids, allowing it to effectively interact with a wide range of biological targets, including kinases, polymerases, and other ATP-binding proteins.[1][2] This inherent bio-compatibility makes it an exceptional starting point for the synthesis of targeted therapeutic agents.

The specific subject of this guide, 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, possesses two critical features for drug discovery:

  • The C4-Chloro Group : This is the lynchpin of its utility. The chlorine atom is an excellent leaving group, activating the C4 position for nucleophilic aromatic substitution (SNAr). This allows for the straightforward and efficient synthesis of large, diverse libraries of compounds by introducing various nucleophiles (amines, phenols, thiols, etc.).

  • The N5-Methyl Group : Substitution at the N5 position of the pyrrole ring is a key strategy for tuning the molecule's physicochemical and pharmacokinetic properties. Studies have shown that N5-alkylation can significantly decrease systemic toxicity while retaining potent antiproliferative activity, potentially by modifying the rate of metabolism.[3][4]

This combination of a reactive handle for diversification and a site for property modulation makes this compound a powerful and efficient building block for developing next-generation inhibitors.

Chapter 1: The Synthetic Versatility of a Key Intermediate

The primary value of the 4-chloro-pyrrolopyrimidine scaffold lies in its predictable and robust reactivity. The electron-withdrawing nature of the pyrimidine ring system facilitates the SNAr reaction at the C4 position, which serves as the principal method for generating chemical diversity.

A generalized reaction involves the displacement of the chloride by a nucleophile, such as an amine or an alcohol/phenol, typically under basic conditions to generate the active nucleophile and neutralize the HCl byproduct. This reaction is highly modular, enabling the exploration of a vast chemical space around the core scaffold.

SNAr_Reaction reagent 4-Chloro-5-methyl- 5H-pyrrolo[3,2-d]pyrimidine product C4-Substituted Derivative reagent->product S_NAr Reaction nucleophile Nucleophile (R-NH2, R-OH) nucleophile->product conditions Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, Dioxane) Heat conditions->product

Caption: General workflow for SNAr derivatization.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

Rationale: This protocol describes a standard method for coupling primary or secondary amines to the C4 position. The choice of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is crucial to prevent competition with the desired amine nucleophile. Anhydrous conditions are preferred to avoid hydrolysis of the starting material.

Materials:

  • This compound

  • Amine of interest (1.2 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line

  • Standard workup and purification reagents (Ethyl acetate, brine, Na2SO4, silica gel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1 equivalent).

  • Dissolve the starting material in anhydrous DMF (or another suitable polar aprotic solvent).

  • Add the desired amine (1.2 equivalents) to the solution.

  • Add DIPEA (2.5 equivalents) to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired C4-amino substituted pyrrolopyrimidine.

Self-Validation: The success of the reaction can be confirmed by LC-MS, observing the disappearance of the starting material and the appearance of a new peak with the expected mass of the product. 1H NMR will show characteristic shifts and the incorporation of protons from the coupled amine.

Chapter 2: Application in Kinase Inhibitor Discovery: A VEGFR2 Case Study

Kinase inhibitors are a cornerstone of modern oncology, and the pyrrolo[3,2-d]pyrimidine scaffold is particularly adept at targeting the ATP-binding site of many kinases. A notable example is the development of potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of tumor angiogenesis.

Researchers have successfully used the this compound scaffold to design Type-II kinase inhibitors.[5] These inhibitors bind to the inactive (DFG-out) conformation of the kinase, often leading to higher selectivity and slower dissociation kinetics. By coupling various substituted phenols to the C4 position, a series of potent VEGFR2 inhibitors were developed.[5]

VEGFR2_Pathway ligand VEGF receptor VEGFR2 Receptor ligand->receptor Binds & Dimerizes plc PLCγ receptor->plc Autophosphorylation & Activation pi3k PI3K receptor->pi3k Autophosphorylation & Activation raf Raf receptor->raf Autophosphorylation & Activation inhibitor Pyrrolopyrimidine Inhibitor (e.g., 20d) inhibitor->receptor Binds to Inactive Form pathway pathway proliferation Endothelial Cell Proliferation, Migration (Angiogenesis) plc->proliferation Signal Transduction akt Akt/PKB pi3k->akt akt->proliferation Signal Transduction mek MEK raf->mek erk ERK mek->erk erk->proliferation Signal Transduction

Caption: VEGFR2 signaling pathway and point of inhibition.
Quantitative Data: VEGFR2 Inhibition

The derivatization of the core scaffold led to compounds with potent enzymatic and cellular activity. Compound 20d from a published study emerged as a lead candidate.[5]

CompoundVEGFR2 Kinase IC50 (nM)HUVEC Proliferation IC50 (nM)
Sunitinib (Control)35
Compound 20d 1 1
Data synthesized from Bioorg. Med. Chem. Lett. 2010, 20 (20), 6127-6131.[5]
Protocol 2: In Vitro VEGFR2 Kinase Inhibition Assay (LanthaScreen™ Example)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, high-throughput method for quantifying kinase activity. The LanthaScreen™ Eu Kinase Binding Assay directly measures the binding and displacement of a fluorescent tracer from the kinase active site. A decrease in the FRET signal indicates that the test compound is displacing the tracer and binding to the kinase.

Materials:

  • Recombinant VEGFR2 kinase domain

  • LanthaScreen™ Certified Alexa Fluor™ 647-labeled tracer

  • LanthaScreen™ Eu-anti-tag antibody

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound derivative) serially diluted in DMSO

  • Low-volume 384-well microplates

  • Fluorescence plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute these into the assay buffer to the desired final concentrations (typically 2x the final assay concentration).

  • In a 384-well plate, add 5 µL of the diluted test compound or DMSO vehicle control.

  • Prepare a 2x kinase/antibody solution in assay buffer and add 5 µL to each well.

  • Prepare a 2x tracer solution in assay buffer and add 10 µL to each well. The final volume will be 20 µL.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The assay includes positive controls (no inhibitor, maximum FRET) and negative controls (no kinase, minimum FRET) to establish a robust assay window. The Z'-factor should be calculated to ensure the assay quality is > 0.5.

Chapter 3: Broad Applications as Antiproliferative Agents

Beyond specific kinase targets, the pyrrolo[3,2-d]pyrimidine scaffold has demonstrated broad antiproliferative activity across numerous cancer cell lines.[3] The mechanism of action for some analogs is hypothesized to be DNA damage, as COMPARE analysis of NCI-60 screening data showed a strong correlation with known DNA alkylators and groove binders.[4]

This suggests that derivatives of this compound can be screened for general cytotoxic or cytostatic effects as a first pass, followed by more detailed mechanistic studies.

Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Mechanism of Action (MoA) Studies start Compound Library (Pyrrolopyrimidine Derivatives) primary_screen High-Throughput Cell Viability Assay (e.g., MTT, CellTiter-Glo) Across Diverse Cancer Cell Lines start->primary_screen dose_response IC50 Determination in Sensitive Lines primary_screen->dose_response Identify 'Hits' selectivity Screening against Normal Cell Lines dose_response->selectivity cell_cycle Cell Cycle Analysis (Flow Cytometry) selectivity->cell_cycle Characterize Lead(s) apoptosis Apoptosis Assays (Annexin V, Caspase) selectivity->apoptosis Characterize Lead(s) target_id Target Deconvolution (e.g., Kinome Scan, Proteomics) selectivity->target_id Characterize Lead(s)

Caption: A typical screening cascade for anticancer agents.
Protocol 4: General Cell Viability Assay (MTT)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. It is a simple, robust, and cost-effective method for an initial screen of compound cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, A549, HCT116)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • Test compound serially diluted in DMSO/media

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of the test compound in complete growth medium. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.

  • Incubate the plate for 72 hours (or a desired time point) at 37°C, 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Carefully remove the media and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of compound concentration to determine the IC50.

Self-Validation: Visual inspection under a microscope before adding MTT can confirm cell morphology and confluency. The absorbance values for the vehicle control should be significantly higher than the background (media only), ensuring a good signal-to-noise ratio.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its predictable reactivity at the C4 position enables rapid library synthesis, while the N5 position offers a handle to fine-tune ADME/Tox properties. As demonstrated in applications ranging from highly specific VEGFR2 kinase inhibitors to broad-spectrum antiproliferative agents, this scaffold provides a robust and validated starting point for developing novel therapeutics. The protocols outlined herein offer a practical guide for researchers to harness the full potential of this powerful molecular framework.

References

Application Notes and Protocols for 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine in the field of oncology research. The focus is on its role as a critical structural motif and versatile synthetic intermediate for the development of potent and selective anticancer agents.

The Pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Structure in Cancer Drug Discovery

The pyrrolo[3,2-d]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry. Its structure, an isostere of purine, allows it to mimic endogenous ligands and interact with the ATP-binding sites of numerous enzymes, making it an ideal starting point for the design of inhibitors targeting key players in cancer progression.[1] Derivatives of this scaffold have been successfully developed into inhibitors of various enzyme families, including protein kinases and metabolic enzymes, which are crucial for tumor growth and survival.[2][3][4]

This compound: A Key Intermediate for Novel Anticancer Agents

This compound is a pivotal intermediate in the synthesis of a new generation of targeted cancer therapeutics.[5] The chlorine atom at the C4 position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. The methyl group at the N5 position can influence the compound's metabolic stability and binding interactions.[3][6] This makes this compound a valuable building block for creating libraries of diverse compounds for high-throughput screening and lead optimization.[5]

Below is a diagram illustrating the synthetic utility of this compound in generating diverse chemical entities for cancer research.

A 4-Chloro-5-methyl-5H- pyrrolo[3,2-d]pyrimidine B Nucleophilic Substitution at C4 A->B Reaction with various nucleophiles C Diverse Library of Pyrrolo[3,2-d]pyrimidine Derivatives B->C D Biological Screening (e.g., Kinase Assays, Cell Viability) C->D E Lead Compounds for Anticancer Drug Development D->E

Caption: Synthetic utility of this compound.

Application in the Development of Kinase Inhibitors: Targeting VEGFR2

A significant application of the this compound scaffold is in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors.[7] VEGFR2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] By inhibiting VEGFR2, the blood supply to the tumor can be disrupted, leading to a reduction in tumor growth.

A series of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives, synthesized from a methylated pyrrolopyrimidine core, have been identified as potent type-II inhibitors of VEGFR2 kinase.[7] These compounds bind to the inactive conformation of the kinase, offering a potential for higher selectivity.[7] One such derivative demonstrated potent inhibition of tumor growth in a human prostate cancer cell xenograft model.[7]

The signaling pathway of VEGFR2 is depicted below.

VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation ERK->Proliferation Inhibitor Pyrrolo[3,2-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.

Application in Developing Metabolic Pathway Inhibitors: Targeting SHMT2

Another promising area of application for pyrrolo[3,2-d]pyrimidine derivatives is the inhibition of key enzymes in cancer metabolism.[2][10][11] Serine hydroxymethyltransferase 2 (SHMT2) is a mitochondrial enzyme in the one-carbon metabolic pathway that is crucial for the synthesis of nucleotides and amino acids, which are the building blocks for rapidly dividing cancer cells.[12]

Novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been designed as inhibitors of SHMT2, demonstrating broad-spectrum antitumor efficacy in lung, colon, and pancreatic cancer cells.[2][13] These inhibitors disrupt the supply of essential metabolites, leading to cancer cell death.

The role of SHMT2 in one-carbon metabolism is illustrated below.

Serine Serine SHMT2 SHMT2 (Mitochondrion) Serine->SHMT2 Glycine Glycine SHMT2->Glycine OneCarbon One-Carbon Units SHMT2->OneCarbon Nucleotide Nucleotide Synthesis Glycine->Nucleotide OneCarbon->Nucleotide Proliferation Cell Proliferation Nucleotide->Proliferation Inhibitor Pyrrolo[3,2-d]pyrimidine Derivative Inhibitor->SHMT2 Inhibits

Caption: SHMT2's role in one-carbon metabolism and point of inhibition.

Experimental Protocols for Characterizing Derivatives

The following protocols are designed for the biological evaluation of novel anticancer agents derived from this compound.

cluster_0 Experimental Workflow A Synthesize Derivative from 4-Chloro-5-methyl-5H- pyrrolo[3,2-d]pyrimidine B Cell Viability Assay (e.g., MTT) Determine IC50 A->B C Target Engagement Assay (e.g., Kinase Activity) Confirm On-Target Activity B->C D Downstream Pathway Analysis (e.g., Western Blot) Validate Mechanism of Action C->D E Lead Candidate D->E

Caption: Workflow for characterization of novel inhibitors.

Protocol: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of a test compound at which 50% of cell growth is inhibited (IC50).[14][15][16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[17]

  • Compound Treatment: Prepare serial dilutions of the test compound. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.[17]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16][17]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[16]

Protocol: Target Engagement using a Cell-Based Kinase Assay

This protocol assesses the ability of a compound to inhibit a specific kinase within a cellular context.[18][19][20]

Materials:

  • Cancer cell line expressing the target kinase

  • Assay-specific reagents (e.g., NanoBRET™ TE Intracellular Kinase Assay kits)

  • Test compound stock solution

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Preparation: Prepare cells according to the specific assay kit instructions, which may involve transfection with a kinase-luciferase construct.

  • Compound Treatment: Add serial dilutions of the test compound to the cells in the 96-well plate.

  • Assay Execution: Add the fluorescent tracer and lysis/detection reagents as per the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence or BRET signal using a plate reader.

  • Data Analysis: A decrease in the BRET signal or luminescence indicates that the test compound is binding to the target kinase and displacing the tracer.[18] Calculate the IC50 value from the dose-response curve.

Protocol: Western Blot Analysis for Downstream Pathway Modulation

This protocol is used to validate the mechanism of action of a compound by observing changes in the phosphorylation status or expression levels of downstream proteins in a signaling pathway.[21][22][23]

Materials:

  • Cancer cell line of interest

  • Test compound stock solution

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with varying concentrations of the test compound for a specified time. Lyse the cells in RIPA buffer.[21]

  • Protein Quantification: Determine the protein concentration of each lysate.[24]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a membrane.[21]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C. Wash and then incubate with the secondary antibody for 1 hour at room temperature.[21]

  • Detection: Apply the chemiluminescent substrate and capture the signal using a digital imager.[21]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: IC50 Values of a Hypothetical Pyrrolo[3,2-d]pyrimidine Derivative

Cancer Cell LineCancer TypeIC50 (µM)Assay Method
HCT116Colon Carcinoma[Insert Value]MTT
MIA PaCa-2Pancreatic Cancer[Insert Value]MTT
A549Lung Carcinoma[Insert Value]MTT

Table 2: Densitometry Analysis of Western Blot Data

Treatmentp-VEGFR2 / Total VEGFR2 (Fold Change)p-Akt / Total Akt (Fold Change)
Vehicle Control1.01.0
Compound X (1 µM)[Insert Value][Insert Value]
Compound X (5 µM)[Insert Value][Insert Value]

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5H-pyrrolo[3,2-d]pyrimidine Scaffold

The 5H-pyrrolo[3,2-d]pyrimidine core, an isomer of purine, is a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives are integral to a multitude of biologically active compounds, including kinase inhibitors for oncology and antiviral agents. The ability to functionalize this core at specific positions is paramount for developing novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for forging carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto this key heterocyclic system.

This guide provides a comprehensive overview and detailed protocols for the efficient Suzuki coupling of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine with various boronic acids and esters. As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a deeper understanding of the underlying chemistry, enabling researchers to troubleshoot and adapt these methods for their specific synthetic targets.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R1-Pd(II)Ln-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_R1R2 R1-Pd(II)Ln-R2 Transmetalation->PdII_R1R2 Boronate_Complex [R2-B(OH)2OR']- Boronate_Complex->Transmetalation Base Base (e.g., K2CO3) Base->Boronate_Complex RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product Substrate 4-Chloro-5-methyl- 5H-pyrrolo[3,2-d]pyrimidine (R1-X) Substrate->OxAdd Boronic_Acid Ar-B(OH)2 (R2-B(OH)2) Boronic_Acid->Base

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (aryl or heteroaryl) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki coupling of this compound. Optimization may be required for specific boronic acid partners.

Protocol 1: Conventional Heating

This protocol is suitable for general laboratory synthesis without the need for specialized equipment.

Materials:

  • This compound (1.0 eq)

  • Aryl/Heteroaryl boronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system (a common ratio is 4:1 or 5:1 organic solvent to water).

  • Attach the condenser and heat the reaction mixture with vigorous stirring at a temperature ranging from 80 °C to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-5-methyl-5H-pyrrolo[3,2-d]pyrimidine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.[1]

Materials:

  • This compound (1.0 eq)

  • Aryl/Heteroaryl boronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2) (0.5-2 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O (2:1))

  • Microwave reactor vial with a stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound (0.5 mmol), the boronic acid (0.6 mmol), the palladium catalyst (0.0025-0.01 mmol), and the base (1.5 mmol).

  • Add the degassed solvent mixture (e.g., 6 mL of 2:1 1,4-dioxane/water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-60 minutes) with stirring.

  • After the reaction, allow the vial to cool to room temperature.

  • Workup and purification follow the same procedure as the conventional heating method.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Substrate, Boronic Acid, Catalyst, Base Solvent Add Degassed Solvent Reagents->Solvent Seal Seal Vessel Solvent->Seal Heat Conventional Heating (80-110°C, 4-24h) Seal->Heat Microwave Microwave Irradiation (100-140°C, 15-60min) Seal->Microwave Cool Cool to RT Heat->Cool Microwave->Cool Extract Aqueous Workup (EtOAc, H2O, Brine) Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product Pure Product

Figure 2: General experimental workflow for Suzuki coupling.

Data Presentation: Optimization of Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the yield and purity of the desired product. The following table summarizes typical conditions used for Suzuki couplings of related chloro-heterocycles, providing a valuable reference for optimization.

Catalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)TimeTypical Yield Range (%)Reference
Pd(PPh₃)₄ (5)K₂CO₃ (3)Dioxane/H₂O (2:1)100 (MW)15 min65-88[1]
PdCl₂(dppf) (3)K₂CO₃ (2)DME802 h70-90[2]
XPhos Pd G2 (2)K₃PO₄ (2.5)t-Amyl Alcohol10012 h75-95[3][4]
Pd(OAc)₂/SPhos (2)K₃PO₄ (3)Toluene/H₂O (5:1)11018 h80-97[5]

Causality Behind Experimental Choices

  • Catalyst Selection: The choice of palladium catalyst and its associated ligand is critical.

    • Pd(PPh₃)₄: A versatile and commonly used catalyst, often effective for a range of substrates.[1]

    • PdCl₂(dppf): The dppf ligand can enhance catalyst stability and activity, particularly for more challenging couplings.[2]

    • Buchwald Ligands (e.g., XPhos, SPhos): These bulky, electron-rich phosphine ligands can significantly accelerate the oxidative addition and reductive elimination steps, leading to higher turnover numbers and suitability for less reactive chlorides.[6]

  • Base: The base plays a crucial role in activating the boronic acid.

    • K₂CO₃: A mild and effective base for many Suzuki couplings.[1]

    • Cs₂CO₃: A stronger base that can be beneficial for less reactive systems.

    • K₃PO₄: A non-nucleophilic base often used with sterically hindered substrates or when base-sensitive functional groups are present.[3]

  • Solvent System: A mixture of an organic solvent and water is typically employed.

    • Dioxane, DME, Toluene: These solvents effectively dissolve the organic reagents and the palladium catalyst.

    • Water: Essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst, insufficient temperature, or inefficient transmetalation.Switch to a more active catalyst/ligand system (e.g., a Buchwald palladacycle). Increase temperature. Use a stronger base (e.g., Cs₂CO₃). Ensure reagents and solvents are properly degassed.
Protodeboronation The boronic acid is replaced by a hydrogen atom.Use a less aqueous solvent system. Employ a milder base like K₃PO₄. Use a boronic ester (e.g., pinacol ester) which can be more stable.
Homocoupling Coupling of two boronic acid molecules.Decrease catalyst loading. Ensure slow addition of the boronic acid.
Dehalogenation The chloro group is replaced by a hydrogen atom.Use a less electron-rich phosphine ligand. Lower the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the this compound scaffold. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a diverse library of compounds for applications in drug discovery and materials science. The protocols and insights provided herein serve as a comprehensive guide to achieving successful and reproducible outcomes.

References

Cellular assays using 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cellular Assays for the Evaluation of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Derivatives

Introduction: Unlocking the Therapeutic Potential of Pyrrolo[3,2-d]pyrimidines

The this compound scaffold is a privileged heterocyclic structure in modern medicinal chemistry. It serves as a critical building block for a class of compounds with significant therapeutic potential, particularly as inhibitors of protein kinases.[1][2] Protein kinases are crucial regulators of a vast number of cellular processes, including growth, proliferation, differentiation, and survival.[3][4] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for drug development.[5][6]

Derivatives of this scaffold have been synthesized and evaluated as potent inhibitors of key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).[7][8][9] These kinases are central to tumor angiogenesis and cell proliferation pathways. The journey from a synthesized compound to a viable drug candidate is arduous and requires a systematic evaluation of its biological activity. Cellular assays are the cornerstone of this process, providing essential insights into a compound's efficacy, mechanism of action, and potential toxicity in a physiologically relevant context.[10]

This guide provides a series of detailed application notes and protocols designed for researchers, scientists, and drug development professionals. It outlines a logical, multi-faceted approach to characterize the cellular effects of novel this compound derivatives, moving from broad phenotypic assessments to specific mechanistic studies.

Core Concept: Targeting Kinase Signaling Pathways

Most bioactive pyrrolo[3,2-d]pyrimidine derivatives function by competing with adenosine triphosphate (ATP) at the kinase active site, thereby inhibiting the phosphorylation of downstream substrate proteins.[3][5] This blockade disrupts the signaling cascade, ultimately leading to desired cellular outcomes such as the inhibition of proliferation and the induction of cell death. A representative pathway, VEGFR2 signaling, illustrates this principle.

VEGFR2_Signaling_Pathway cluster_kinase Kinase Domain VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes ADP ADP VEGFR2->ADP PLCg PLCγ VEGFR2->PLCg Autophosphorylation recruits & activates Derivative Pyrrolo[3,2-d]pyrimidine Derivative Derivative->VEGFR2 Inhibition Inhibition ATP ATP ATP->VEGFR2 pPLCg p-PLCγ PLCg->pPLCg RAF RAF pPLCg->RAF pRAF p-RAF RAF->pRAF MEK MEK pRAF->MEK pMEK p-MEK MEK->pMEK ERK ERK pMEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Angiogenesis, Survival pERK->Proliferation Translocates to nucleus, activates transcription

Caption: General VEGFR2 signaling pathway inhibited by a pyrrolo[3,2-d]pyrimidine derivative.

Application Note 1: Assessing Cytotoxicity and Antiproliferative Activity

Expert Insight: The first critical step is to determine if the compound has a biological effect on cancer cells and at what concentration. Cytotoxicity assays measure the ability of a compound to kill cells, while antiproliferative assays measure the inhibition of cell growth. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the compound's potency.[11] We will use the MTT assay, which measures metabolic activity as a proxy for cell viability.[11][12]

Protocol: MTT Cell Viability Assay

This protocol is designed to determine the concentration-dependent effects of a test compound on the viability and proliferative capacity of cancer cells.[12]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, DU145)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution

  • Sterile 96-well flat-bottom microplates

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.

  • Remove the seeding medium from the wells and add 100 µL of the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[12]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[11] Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of the solubilization solution (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Data Presentation: Sample IC50 Values
Cell LineDerivative 1 (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
DU145 (Prostate)5.2 ± 0.60.8 ± 0.1
HUVEC (Endothelial)2.5 ± 0.41.1 ± 0.2
MCF-7 (Breast)8.1 ± 1.10.9 ± 0.1
Data are presented as mean ± standard deviation from three independent experiments.

Application Note 2: Investigating the Mechanism of Cell Death via Apoptosis

Expert Insight: If a derivative demonstrates potent cytotoxicity, the next logical question is how it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key feature of apoptosis is the activation of a family of proteases called caspases. Caspase-3 and Caspase-7 are critical executioner caspases. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method to quantify their activity.[13][14]

Protocol: Caspase-Glo® 3/7 Luminescent Assay

This is a homogeneous "add-mix-measure" assay that results in cell lysis followed by caspase cleavage of a proluminescent substrate, generating a light signal proportional to caspase activity.[13][15]

Materials:

  • Cells cultured and treated in white-walled 96-well plates suitable for luminescence.

  • Caspase-Glo® 3/7 Reagent (Promega, Cat. #G8090 or similar).

  • Luminometer plate reader.

Procedure:

  • Assay Setup: Seed and treat cells with the test derivative in a white-walled 96-well plate as described in the cytotoxicity protocol. Use concentrations around the determined IC50 value. Include vehicle controls and a known apoptosis inducer (e.g., Staurosporine) as a positive control.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent, mixing by inversion until dissolved.[16]

  • Assay Execution:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 20-30 minutes.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]

    • Mix the contents on a plate shaker at a low speed for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature, protected from light, for 1 to 3 hours. The optimal incubation time can be determined empirically but 1 hour is often sufficient.[16]

  • Luminescence Measurement: Measure the luminescence of each well using a plate luminometer.

  • Data Analysis:

    • Subtract the average luminescence from "no-cell" control wells.

    • Express the data as a fold change in caspase activity relative to the vehicle-treated control cells.

Data Presentation: Sample Caspase-3/7 Activation
TreatmentConcentrationLuminescence (RLU)Fold Change vs. Vehicle
Vehicle (DMSO)0.1%15,250 ± 9801.0
Derivative 15 µM (IC50)85,400 ± 5,1005.6
Derivative 110 µM (2x IC50)160,150 ± 9,50010.5
Staurosporine1 µM215,800 ± 12,30014.1

Application Note 3: Analyzing Effects on Cell Cycle Progression

Expert Insight: Many kinase inhibitors do not immediately kill cells but instead arrest their progression through the cell cycle, preventing division.[17] Analyzing the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M) can reveal a cytostatic mechanism of action. This is most commonly achieved by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the cell population using flow cytometry.[18]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the preparation of cells for DNA content analysis. PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.

Materials:

  • Cells treated with the test derivative in 6-well plates.

  • Phosphate-Buffered Saline (PBS).

  • Ice-cold 70% ethanol.

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test derivative at relevant concentrations (e.g., IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Harvesting: Harvest both adherent and floating cells. For adherent cells, trypsinize and collect them, then combine with any floating cells from the supernatant. This is crucial as arrested or dying cells may detach.

  • Washing: Centrifuge the cell suspension at ~300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1-2 mL of cold PBS.

  • Fixation: Resuspend the cell pellet in ~200 µL of cold PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[19] Incubate at 4°C for at least 30 minutes (or up to several weeks).

  • Staining: Centrifuge the fixed cells at ~500 x g for 5 minutes to remove the ethanol. Wash the pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution. The RNase A is essential to degrade double-stranded RNA, which PI can also bind to, ensuring DNA-specific staining.

  • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the PE or PerCP channel. Collect data for at least 10,000-20,000 single-cell events.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate a DNA content frequency histogram.[19] The software will model the peaks to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.

Application Note 4: Confirming Target Engagement via Western Blot

Expert Insight: Phenotypic assays suggest what a compound does, but they don't confirm it acts on the intended target. For a kinase inhibitor, the most direct evidence of cellular activity is a reduction in the phosphorylation of its target kinase (autophosphorylation) and/or its downstream substrates.[20] Western blotting is the gold-standard technique for this analysis. It is critical to use phosphatase inhibitors during sample preparation to preserve the phosphorylation state of proteins.

Protocol: Western Blot for Phospho-Kinase Levels

This protocol describes the detection of changes in the phosphorylation status of a target protein (e.g., VEGFR2) and a downstream effector (e.g., ERK) in response to inhibitor treatment.

Materials:

  • Cells treated with the derivative in 6-well plates.

  • Ice-cold PBS.

  • Lysis Buffer (e.g., RIPA buffer) freshly supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, transfer system (e.g., PVDF membrane).

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid milk for blocking as it contains phosphoproteins that can increase background.

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-ERK, anti-total-ERK).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) detection reagent and imaging system.

Procedure:

  • Cell Lysis: Treat cells as required. To observe kinase inhibition, it is often necessary to stimulate the pathway (e.g., with VEGF ligand) for a short period (5-15 min) in the presence or absence of the inhibitor.

  • After treatment, place plates on ice and wash cells once with ice-cold PBS.[21]

  • Add ~100 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[21]

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add SDS-PAGE loading buffer and heat at 95°C for 5 minutes.[22]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[21]

  • Immunoblotting:

    • Block the membrane in 5% BSA/TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[22]

    • Wash the membrane three times for 10 minutes each with TBST.[21]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL reagent and capture the chemiluminescent signal using a digital imager.[21]

  • Stripping and Reprobing: To ensure observed changes are not due to differences in protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein and/or a loading control like β-actin.

  • Data Analysis: Quantify band intensity using densitometry software. Express the level of the phosphorylated protein as a ratio to the total protein.

Integrated Experimental Workflow

A successful research campaign requires a logical progression of experiments. The assays described here can be integrated into a screening cascade to efficiently identify and characterize promising compounds.

Screening_Cascade cluster_mech Start Library of Pyrrolo[3,2-d]pyrimidine Derivatives Screen Primary Screen: Cytotoxicity Assay (MTT) on Cancer Cell Panel Start->Screen Triage1 Identify 'Hits' (e.g., IC50 < 10 µM) Screen->Triage1 Triage1->Start Inactive Mechanism Secondary Assays: Mechanism of Action Triage1->Mechanism Hits Apoptosis Apoptosis Assay (Caspase-Glo 3/7) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle Target Tertiary Assay: Target Engagement (Phospho-Western Blot) Apoptosis->Target CellCycle->Target Triage2 Confirm On-Target Activity & Cellular Mechanism Target->Triage2 Triage2->Start Off-target or Undesired MOA Lead Lead Candidate for In Vivo Studies Triage2->Lead Confirmed

Caption: A hierarchical workflow for characterizing novel kinase inhibitors.

This structured approach ensures that resources are focused on compounds with the most promising biological profiles, building a comprehensive dataset that justifies advancement into more complex preclinical models.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and improve your product yield and purity.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method is the chlorination of the corresponding lactam precursor, 5-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one, using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction effectively converts the C4-hydroxyl group of the pyrimidinone ring into a chloro substituent.

Q2: Why is phosphorus oxychloride (POCl₃) the preferred chlorinating agent?

A2: POCl₃ is a powerful and effective reagent for the deoxychlorination of heteroaromatic ketones and lactams. It serves as both a reagent and often as a solvent, driving the reaction to completion. While other reagents exist, POCl₃ is widely used due to its high reactivity and commercial availability.

Q3: What are the primary applications of this compound?

A3: This compound is a valuable intermediate in medicinal chemistry. The chloro group at the 4-position is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups. It is a key building block in the synthesis of kinase inhibitors and other bioactive molecules for therapeutic development.[1]

Q4: What safety precautions should be taken when working with POCl₃?

A4: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Special care should be taken during the quenching step of the reaction, as it is highly exothermic and releases HCl gas.

II. Troubleshooting Guide: Improving Yield and Purity

This section addresses specific issues you may encounter during the synthesis, categorized by the stage of the experimental workflow.

Stage 1: Synthesis of the Precursor (5-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one)

Problem 1: Low yield in the synthesis of the pyrrolopyrimidinone precursor.

  • Potential Cause: Incomplete cyclization or side reactions during the formation of the pyrimidinone ring. The purity of the starting materials is also a critical factor.

  • Suggested Solution:

    • Ensure High-Purity Starting Materials: Use freshly distilled or purified reagents for the initial steps of the synthesis.

    • Optimize Reaction Conditions: The cyclization step is often sensitive to temperature and pH. Experiment with different bases and reaction times to find the optimal conditions for your specific substrate.

    • Purification of the Precursor: Ensure the 5-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is thoroughly purified before proceeding to the chlorination step. Residual impurities can interfere with the subsequent reaction and complicate the final purification.

Stage 2: The Chlorination Reaction

Problem 2: The reaction mixture turns very dark or black, and the final product has a low yield.

  • Potential Cause: This often indicates decomposition or polymerization side reactions. Overheating or the presence of impurities can catalyze these unwanted pathways. The reaction of POCl₃ with heterocyclic compounds can be aggressive.[2]

  • Suggested Solutions:

    • Temperature Control: Maintain a consistent reflux temperature. Avoid excessive heating, which can accelerate decomposition.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich pyrrole ring.

    • Controlled Addition of POCl₃: For larger-scale reactions, consider adding the substrate portion-wise to the refluxing POCl₃ to better control the initial exotherm.

    • Use of a Co-solvent: In some cases, using a high-boiling inert solvent like toluene can help to moderate the reaction temperature and improve solubility.

    • Consider Additives: The addition of a catalytic amount of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA), can sometimes improve the reaction by scavenging the HCl generated.

Problem 3: The chlorination reaction is sluggish or incomplete.

  • Potential Cause: Insufficient reactivity of the starting material or deactivation of the POCl₃. The lactam may not be sufficiently soluble in the reaction medium.

  • Suggested Solutions:

    • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reflux time if necessary.

    • Ensure Anhydrous Conditions: Moisture can react with POCl₃, reducing its effectiveness. Ensure all glassware is oven-dried and reagents are anhydrous.

    • Use of PCl₅ as a Co-reagent: A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be a more potent chlorinating system for less reactive substrates.[3][4]

Stage 3: Work-up and Product Isolation

Problem 4: Significant loss of product during the quenching and work-up phase, and the reappearance of starting material on TLC.

  • Potential Cause: This is a very common issue. The intermediate in the chlorination reaction is susceptible to hydrolysis back to the starting lactam upon contact with water, especially under acidic conditions. The product itself can also be acid-sensitive.

  • Suggested Solutions:

    • Controlled Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This helps to dissipate the heat from the exothermic reaction between POCl₃ and water.

    • Rapid pH Adjustment: Immediately after quenching, neutralize the acidic solution. Slowly add a cold, concentrated base solution (e.g., ammonia or sodium hydroxide) while keeping the mixture in an ice bath to maintain a low temperature. The target pH is typically around 8 to ensure the product precipitates and to minimize hydrolysis.[2][5]

    • Solvent Extraction Before Neutralization: An alternative is to dilute the quenched reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and then carefully neutralize the aqueous layer. This can help to extract the product into the organic phase as it forms, protecting it from the aqueous environment.

    • Evaporation of Excess POCl₃: Before quenching, you can remove the excess POCl₃ under reduced pressure. This significantly reduces the violence of the quench and the amount of acid that needs to be neutralized.[6]

Stage 4: Purification

Problem 5: Difficulty in purifying the crude product; persistent colored impurities.

  • Potential Cause: The dark-colored byproducts formed during the chlorination are often polar and can be challenging to separate from the desired product.

  • Suggested Solutions:

    • Initial Purification by Trituration: Before column chromatography, triturate the crude solid with a suitable solvent (e.g., a mixture of ethyl acetate and hexanes, or diethyl ether) to wash away some of the impurities.[5]

    • Optimized Column Chromatography:

      • Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate.

      • A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent the product from streaking on the silica gel, which is acidic.

    • Recrystallization: If the product is sufficiently pure after chromatography, recrystallization can be an effective final step to obtain a highly pure, crystalline solid. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

III. Experimental Protocols and Data

Protocol 1: Synthesis of 5-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

This is a representative procedure and may require optimization.

  • Starting Material: Begin with a suitable substituted pyrrole, such as ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate.

  • Cyclization: Reflux the starting pyrrole with formamide at 180-200 °C for 4-6 hours.

  • Monitoring: Track the progress of the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and pour it into cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and then a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol or a mixture of DMF and water to obtain the pure pyrrolopyrimidinone.

Protocol 2: Synthesis of this compound
  • Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place the 5-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The solid should dissolve, often forming a dark solution.

  • Monitoring: Monitor the reaction by TLC (e.g., 10% methanol in dichloromethane) until the starting material is consumed.

  • Cooling and Quenching: Cool the reaction mixture to room temperature and then slowly pour it onto a vigorously stirred mixture of crushed ice and water.

  • Neutralization: While keeping the mixture in an ice bath, slowly add concentrated ammonium hydroxide until the pH reaches ~8. A precipitate should form.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Parameter Typical Range/Condition Notes
Reactant Ratio 1:5 to 1:10 (Substrate:POCl₃)Excess POCl₃ drives the reaction to completion.
Reaction Temperature 105-110 °C (Reflux)Monitor for signs of decomposition (excessive darkening).
Reaction Time 2-6 hoursMonitor by TLC or LC-MS for completion.
Quenching Temperature 0-5 °CCrucial to prevent hydrolysis of the product.
Final pH ~8Ensures complete precipitation of the product.
Purification Eluent Hexanes/Ethyl Acetate GradientAdjust polarity based on TLC analysis.

IV. Visualized Workflows

Overall Synthesis Workflow

SynthesisWorkflow Start Start: Ethyl 2-amino-5-methyl- 1H-pyrrole-3-carboxylate Precursor Step 1: Cyclization (Formamide, Reflux) Start->Precursor PrecursorProduct 5-methyl-3,5-dihydro-4H- pyrrolo[3,2-d]pyrimidin-4-one Precursor->PrecursorProduct Chlorination Step 2: Chlorination (POCl₃, Reflux) PrecursorProduct->Chlorination ChlorinationProduct Crude 4-Chloro-5-methyl-5H- pyrrolo[3,2-d]pyrimidine Chlorination->ChlorinationProduct Purification Step 3: Purification (Chromatography) ChlorinationProduct->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Logic for Low Yield

Troubleshooting LowYield Problem: Low Yield CheckSM Is Starting Material Pure? LowYield->CheckSM ReactionDark Is Reaction Mixture Very Dark? CheckSM->ReactionDark Yes PurifySM Action: Purify Precursor CheckSM->PurifySM No WorkupLoss Starting Material Reappears After Work-up? ReactionDark->WorkupLoss No ControlTemp Action: Control Temperature, Use Inert Atmosphere ReactionDark->ControlTemp Yes ImproveWorkup Action: Improve Quenching & pH Adjustment Protocol WorkupLoss->ImproveWorkup Yes

References

Technical Support Center: Navigating Solubility Challenges of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and overcome these experimental hurdles, ensuring the integrity and success of your research.

Understanding the Challenge: Physicochemical Properties

This compound is a heterocyclic compound with a molecular weight of 167.59 g/mol .[1] Its calculated XLogP3 value of 1.3 suggests a degree of lipophilicity, which often correlates with low aqueous solubility, a common characteristic for this class of compounds.[1] This guide will walk you through a systematic approach to effectively solubilize this compound for your experimental needs.

Troubleshooting Guide: A First-Principles Approach

When encountering solubility issues, a systematic troubleshooting approach is crucial. The following diagram and detailed steps will guide you through the process of identifying and resolving common challenges.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with this compound stock_prep Step 1: Stock Solution Preparation Is the compound dissolving in the initial organic solvent? start->stock_prep aq_dilution Step 2: Aqueous Dilution Does precipitation occur upon dilution in aqueous buffer? stock_prep->aq_dilution Yes co_solvent Step 3: Optimization Have you tried co-solvents or pH adjustment? stock_prep->co_solvent No aq_dilution->co_solvent Yes success Success: Compound Solubilized aq_dilution->success No advanced Step 4: Advanced Techniques Are solubility issues persisting? co_solvent->advanced Unresolved co_solvent->success Resolved advanced->success Resolved fail Consult Further: Contact Technical Support advanced->fail Unresolved

Caption: Troubleshooting workflow for solubility issues.

Step 1: Initial Stock Solution Preparation

The first step in any experiment is the preparation of a concentrated stock solution.

  • Common Observation: The compound does not fully dissolve in the chosen organic solvent.

  • Causality: The selected solvent may not have the appropriate polarity to overcome the crystal lattice energy of the solid compound.

  • Recommended Action:

    • Primary Solvent Selection: For many pyrrolopyrimidine derivatives, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for a wide range of organic molecules.[2]

    • Gentle Heating: Gently warm the solution to 37-50°C. An increase in temperature can significantly enhance the dissolution rate. Avoid excessive heat, which could lead to compound degradation.

    • Vortexing/Sonication: Agitate the solution using a vortex mixer or a sonication bath. Mechanical energy can help break down solid aggregates and facilitate dissolution.

Step 2: Aqueous Dilution and Precipitation

A frequent challenge arises when diluting the organic stock solution into an aqueous buffer for biological assays.

  • Common Observation: A precipitate forms immediately or over a short period after dilution.

  • Causality: The compound is poorly soluble in the aqueous environment of the final assay buffer, leading to it crashing out of solution.

  • Recommended Action:

    • Minimize Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, ideally below 1%. High concentrations of organic solvents can be toxic to cells and may interfere with assay components.

    • Serial Dilutions: Perform serial dilutions of your stock solution in the aqueous buffer rather than a single large dilution. This gradual change in solvent environment can sometimes prevent immediate precipitation.

    • Pre-warm the Aqueous Buffer: Warming the aqueous buffer before adding the stock solution can help maintain the compound's solubility.

Step 3: Optimization with Co-solvents and pH Adjustment

If precipitation persists, modifying the composition of your solvent system is the next logical step.

  • Common Observation: The compound remains insoluble even with optimized dilution techniques.

  • Causality: The polarity of the solvent system is still not optimal for the compound. The ionization state of the compound may also be unfavorable for solubility.

  • Recommended Action:

    • Co-solvent Systems: Introduce a water-miscible co-solvent. For related pyrrolopyrimidine compounds, solvents like ethanol and methanol have shown utility.[2][3] A mixture of solvents can often provide a more suitable environment for dissolution.

Step 4: Advanced Solubilization Techniques

For persistent solubility challenges, more advanced formulation strategies may be necessary.

  • Common Observation: The compound remains insoluble despite trying various solvent systems and pH adjustments.

  • Causality: The inherent low aqueous solubility of the compound requires more specialized formulation approaches to keep it in solution.

  • Recommended Action:

    • Use of Excipients: Consider the use of solubilizing excipients such as cyclodextrins. These molecules have a hydrophobic core and a hydrophilic exterior and can encapsulate poorly soluble compounds, enhancing their aqueous solubility.

    • Consult Formulation Experts: If these techniques are unsuccessful, it may be necessary to consult with a formulation scientist to explore more advanced drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for this compound?

A1: Based on the properties of related compounds, high-purity Dimethyl Sulfoxide (DMSO) is the recommended initial solvent for creating a concentrated stock solution.[2]

Q2: I observe a precipitate when I dilute my DMSO stock into my cell culture medium. What should I do?

A2: This is a common issue. First, ensure your final DMSO concentration is non-toxic to your cells (typically <1%). Try adding the DMSO stock to your media dropwise while vortexing to ensure rapid mixing. If precipitation persists, consider using a co-solvent like ethanol or methanol in your stock preparation, or explore the use of a solubilizing agent.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of nitrogen-containing heterocyclic compounds can be influenced by pH. While specific data for this compound is not available, you can perform a simple experiment by preparing your aqueous buffer at different pH values (e.g., 5.0, 6.5, 7.4, and 8.0) to assess the impact on solubility. Remember to consider the pH constraints of your assay.

Q4: Is it possible to prepare an aqueous stock solution of this compound?

A4: Given the lipophilic nature suggested by its calculated XLogP3, preparing a concentrated stock solution directly in an aqueous buffer is likely to be challenging.[1] It is generally more practical to prepare a high-concentration stock in an organic solvent like DMSO and then dilute it into your aqueous system.

Data Summary: Qualitative Solubility Profile

SolventExpected SolubilityRationale
Water / Aqueous BuffersPoorThe compound's structure suggests low polarity.
Dimethyl Sulfoxide (DMSO)GoodA strong, polar aprotic solvent known to dissolve a wide range of organic compounds.[2]
MethanolModerateA polar protic solvent that can be effective for many heterocyclic compounds.[2][3]
EthanolModerateSimilar to methanol, it can be a useful solvent or co-solvent.[2][3]
Chloroform / Ethyl AcetateLikely SolubleThese less polar organic solvents are often used in the purification of similar compounds, indicating solubility.

Experimental Protocols: Standardized Solubility Assessment

To ensure reproducible results, a standardized protocol for assessing solubility is essential.

Protocol 1: Kinetic Solubility Assessment

This method is a rapid, high-throughput approach to estimate the solubility of a compound from a DMSO stock.

Materials:

  • This compound

  • High-purity DMSO

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Microplate reader

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Add 198 µL of the aqueous buffer to the wells of the microplate.

  • Add 2 µL of the 10 mM DMSO stock to the buffer-containing wells to achieve a final concentration of 100 µM.

  • Mix thoroughly by pipetting up and down.

  • Incubate the plate at room temperature for 2 hours, protected from light.

  • Measure the absorbance at the compound's λmax using the microplate reader. The presence of a precipitate will cause light scattering, leading to an artificially high absorbance.

  • Filter or centrifuge the plate to remove any precipitate and re-read the absorbance of the supernatant. The concentration can be determined by comparison to a standard curve.

Protocol 2: Thermodynamic Solubility Assessment

This method determines the equilibrium solubility and is considered the "gold standard."

Materials:

  • This compound (solid)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker

  • Centrifuge

  • HPLC system

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.

  • Tightly cap the vials and place them on an orbital shaker.

  • Equilibrate the samples for 24-48 hours at a constant temperature (e.g., 25°C).

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a validated HPLC method with a standard curve.

References

Technical Support Center: 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this compound in solution. This document will address common stability challenges, provide validated experimental protocols, and explain the underlying chemical principles to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concern is its susceptibility to nucleophilic aromatic substitution (SNAr) reactions, particularly hydrolysis. The electron-deficient pyrimidine ring, further activated by the chloro substituent, is prone to attack by nucleophiles.[1] In aqueous or protic solvents, water or solvent molecules can act as nucleophiles, leading to the replacement of the chlorine atom with a hydroxyl group, forming the corresponding hydroxypyrrolopyrimidine. This degradation is often accelerated by acidic or basic conditions.[2][3][4]

Q2: What are the recommended storage conditions for solid this compound?

A2: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. Room temperature storage is generally acceptable, but refrigeration is also a suitable option.[5] It is crucial to protect it from moisture to prevent hydrolysis. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Q3: What solvents are recommended for dissolving this compound?

A3: For reactions, aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dichloromethane (DCM) are generally preferred to minimize solvolysis. For analytical purposes, acetonitrile (ACN) and methanol (MeOH) can be used, but solutions should be prepared fresh and analyzed promptly. When using protic solvents like alcohols or water, be aware of the potential for solvolysis, which can be accelerated by changes in pH.[3][4]

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most effective methods for monitoring degradation are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the parent compound from its degradation products, allowing for quantification of stability over time. A typical approach involves incubating the compound in the desired solution and analyzing aliquots at various time points.

II. Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to identifying and resolving common problems encountered during experiments with this compound.

Issue 1: Inconsistent or Poor Results in Biological Assays
  • Symptom: High variability between replicate experiments or lower than expected activity of the compound.

  • Potential Cause: Degradation of the compound in the assay buffer or cell culture media. Aqueous biological buffers, especially at physiological pH, can facilitate hydrolysis.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for inconsistent biological assay results.

  • Corrective Actions:

    • Stock Solution: Always prepare fresh stock solutions in an appropriate aprotic solvent (e.g., DMSO) before diluting into aqueous assay buffers.

    • Stability Check: Perform a preliminary experiment to assess the stability of the compound in your specific assay buffer over the time course of your experiment. Analyze samples by HPLC or LC-MS at t=0 and at the end of the incubation period.

    • Minimize Incubation Time: If degradation is observed, redesign the experiment to minimize the time the compound spends in the aqueous buffer.

Issue 2: Formation of Unexpected Byproducts in Chemical Reactions
  • Symptom: TLC or LC-MS analysis of a reaction mixture shows the presence of a more polar byproduct, often with a mass corresponding to the hydroxylated analog.

  • Potential Cause: Hydrolysis or solvolysis of the starting material due to residual water in solvents or reagents, or the use of protic solvents.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for unexpected byproduct formation.

  • Corrective Actions:

    • Solvent Purity: Use anhydrous solvents for all reactions. If necessary, dry solvents using standard laboratory procedures (e.g., distillation from a drying agent or passing through a solvent purification system).

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.

    • Reagent Purity: Ensure all reagents, especially amines or other nucleophiles, are free of water.

    • Solvent Choice: If possible, switch to a less nucleophilic or aprotic solvent. Studies have shown that while polar solvents can increase the rate of desired amination reactions, they can also promote competing solvolysis.[3]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for assessing the stability of this compound.

Protocol 1: HPLC-Based Stability Assessment in Aqueous Buffers

This protocol outlines a method to quantify the stability of the compound in a solution over time.

  • Preparation of Stock Solution:

    • Accurately weigh a sample of this compound.

    • Dissolve in a minimal amount of HPLC-grade DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Preparation of Test Solutions:

    • In separate vials, dilute the stock solution with the desired aqueous buffers (e.g., phosphate-buffered saline (PBS) pH 7.4, acetate buffer pH 5.0) to a final concentration of 100 µM.

    • Prepare a control solution by diluting the stock solution to the same final concentration in a 50:50 mixture of acetonitrile and water. This will serve as the t=0 reference.

  • Incubation:

    • Incubate the test solutions at the desired temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling:

    • Immediately after preparation (t=0), and at specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

    • Quench any further degradation by diluting the aliquot 1:1 with acetonitrile.

  • HPLC Analysis:

    • Analyze the samples using a reverse-phase HPLC system with UV detection.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Monitor at a wavelength where the compound has a strong absorbance (e.g., determined by UV-Vis spectroscopy).

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of compound remaining versus time to determine the stability profile.

Protocol 2: General Procedure for Nucleophilic Substitution Reactions

This protocol provides a general framework for performing SNAr reactions while minimizing side reactions.

  • Reaction Setup:

    • To a dry reaction flask under an inert atmosphere (nitrogen or argon), add this compound (1 equivalent).

    • Add anhydrous solvent (e.g., THF, DMF, or 2-propanol).[2]

    • Stir the mixture until the starting material is fully dissolved.

  • Addition of Reagents:

    • Add the nucleophile (e.g., an amine, 1.1 equivalents).

    • If required, add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 1.2 equivalents). For some aminations, particularly with anilines, acid catalysis (e.g., a catalytic amount of HCl) can increase the reaction rate, but the amount of acid must be carefully controlled to minimize hydrolysis.[2][4]

  • Reaction Monitoring:

    • Heat the reaction to the desired temperature (e.g., 60-80°C).

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using an appropriate method, such as flash column chromatography or recrystallization.

IV. Data Summary

The stability of chloropyrimidines is highly dependent on the solvent and pH. The following table summarizes expected stability trends based on available literature for related compounds.

Condition Solvent System Expected Stability Primary Degradation Pathway Reference
NeutralAprotic (DMSO, THF, DCM)HighMinimalGeneral chemical principles
NeutralProtic (Methanol, Ethanol)ModerateSolvolysis[3]
NeutralAqueous Buffer (pH 7.4)Low to ModerateHydrolysis[2],[4]
Acidic (pH < 5)Aqueous BufferLowAcid-catalyzed hydrolysis[2],[4]
Basic (pH > 8)Aqueous BufferLowBase-catalyzed hydrolysisGeneral chemical principles

V. Mechanistic Insights

The primary degradation pathway for this compound in protic solutions is nucleophilic aromatic substitution (SNAr).

Caption: Simplified mechanism of hydrolysis via an SNAr pathway.

The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring makes the carbon atom attached to the chlorine electrophilic and susceptible to attack by a nucleophile (like water). This forms a transient, negatively charged intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group restores aromaticity and yields the hydroxylated product.

VI. References

  • 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE Safety Data Sheets. Echemi. --INVALID-LINK--

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. --INVALID-LINK--

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. --INVALID-LINK--

  • This compound. Sunway Pharm Ltd. --INVALID-LINK--

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications. --INVALID-LINK--

  • This compound. PubChem. --INVALID-LINK--

  • This compound. CymitQuimica. --INVALID-LINK--

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. --INVALID-LINK--

  • Process for the preparation of chloropyrimidines. Google Patents. --INVALID-LINK--

  • 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheet. Thermo Fisher Scientific. --INVALID-LINK--

  • Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. Preprints.org. --INVALID-LINK--

  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine. Sigma-Aldrich. --INVALID-LINK--

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. --INVALID-LINK--

References

Technical Support Center: Purification of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis and purification of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. As a critical intermediate in the development of various therapeutic agents, its purity is paramount. This document provides in-depth, experience-driven guidance on chromatographic purification, addressing common challenges and frequently asked questions to ensure you achieve the highest purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial strategy for purifying this compound.

Q1: What is the recommended starting point for the chromatographic purification of this compound?

A1: For typical lab-scale purification (<10 g), normal-phase flash chromatography on silica gel is the most common and effective starting point. The related compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, has been successfully purified using a silica gel column with an ethyl acetate (EtOAc) and hexane mobile phase.[1] This system provides a good balance of polarity to elute the compound while separating it from less polar starting materials and more polar byproducts.

Q2: How do I select an appropriate solvent system for silica gel chromatography?

A2: The ideal solvent system should provide a target Retention Factor (Rf) of 0.25-0.35 on a silica gel Thin-Layer Chromatography (TLC) plate. This Rf range generally ensures good separation on a flash column without excessively long elution times.

  • Initial Scouting: Begin with a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane). A good starting point is a 70:30 mixture of Hexane:EtOAc.

  • Optimization:

    • If the Rf is too high (>0.5), decrease the polarity by increasing the proportion of hexane.

    • If the Rf is too low (<0.15), increase the polarity by increasing the proportion of ethyl acetate.

  • Causality: The separation on silica gel (a polar stationary phase) is based on polarity. Non-polar compounds travel faster with the non-polar mobile phase (higher Rf), while polar compounds interact more strongly with the silica and move slower (lower Rf). Your target compound, with its heterocyclic nitrogen atoms and chloro-substituent, has moderate polarity.

Q3: Is this compound stable on silica gel?

A3: Generally, pyrrolopyrimidines can be sensitive to the acidic nature of standard silica gel.[2] The Lewis basic nitrogen atoms in the ring system can interact strongly with acidic silanol groups (Si-OH) on the silica surface. This can lead to two primary issues:

  • Peak Tailing: Strong, non-ideal interactions cause the compound to "smear" or "tail" during elution, leading to poor separation and mixed fractions.

  • Degradation: In some cases, prolonged exposure to acidic silica can cause decomposition.[2]

To assess stability, run a 2D TLC. Spot the compound, run the plate in one direction, dry it completely, and then run it again in the perpendicular direction using the same solvent system. If the spot remains singular and on the diagonal, the compound is stable. If streaking or new spots appear off the diagonal, it indicates instability.[3]

Q4: What detection methods can be used to monitor the chromatography?

A4: The pyrrolopyrimidine core contains a chromophore, making it visible under UV light.

  • Primary Method: Use a TLC plate with a fluorescent indicator (F254) and visualize under a UV lamp at 254 nm . The compound will appear as a dark spot by quenching the fluorescence.

  • Secondary Method (Staining): If concentrations are low or the compound has poor UV activity, a potassium permanganate (KMnO₄) stain can be used. This stain is oxidative and will react with the heterocyclic ring, appearing as a yellow/brown spot on a purple background.

Section 2: Experimental Protocols & Method Development

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

Objective: To identify an optimal mobile phase for flash column chromatography that provides a target Rf of 0.25-0.35.

Materials:

  • Silica gel 60 F254 TLC plates

  • Crude sample of this compound dissolved in Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • TLC development chambers

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • UV Lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a few drops of DCM to create a concentrated solution.

  • Spotting: Using a capillary spotter, carefully spot the solution on the baseline of three separate TLC plates.

  • Solvent Preparation: Prepare three different mobile phase systems in separate TLC chambers. See the table below for suggestions.

  • Development: Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front with a pencil, and allow them to dry completely. Visualize the spots under a 254 nm UV lamp and circle them.

  • Analysis: Calculate the Rf value for your target compound in each system (Rf = distance traveled by spot / distance traveled by solvent front). Choose the system that gives an Rf closest to 0.3. If peak tailing is observed, add 0.1-0.5% Triethylamine (TEA) to the optimal solvent system to neutralize acidic sites on the silica.

Data Summary: Recommended TLC Scouting Systems

System IDHexane (%)Ethyl Acetate (%)Expected Rf Range & Observations
A8020Low Rf, minimal movement
B6040Optimal Target Range (0.2-0.4)
C4060High Rf, potential co-elution
Protocol 2: Normal-Phase Flash Chromatography

Objective: To purify the crude product based on the optimized TLC conditions.

Materials:

  • Glass chromatography column or pre-packed silica gel cartridge

  • Silica gel (for manual packing)

  • Optimized mobile phase from Protocol 1 (e.g., 60:40 Hexane:EtOAc)

  • Crude product

  • Collection tubes/flasks

Procedure:

  • Column Packing (if applicable): Pack the column with silica gel as a slurry in the least polar solvent (hexane). Ensure a flat, stable bed is formed. Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Wet Loading (Recommended): Dissolve the crude product in a minimal amount of DCM or the mobile phase. Using a pipette, carefully apply the solution to the top of the silica bed.[3]

    • Dry Loading (for poor solubility): If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent (like DCM), add a small amount of silica gel (2-3x the mass of the crude product), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column bed.[3]

  • Elution: Begin eluting with the mobile phase. If a gradient is needed to elute slower-moving impurities, you can gradually increase the polarity (e.g., move from 40% EtOAc to 50% EtOAc).

  • Fraction Collection: Collect fractions of a consistent volume.

  • Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Section 3: Troubleshooting Guide

This guide provides solutions to common issues encountered during the purification of this compound.

Troubleshooting Workflow

Caption: Troubleshooting Decision Tree for Chromatography Issues.

Q: My compound is streaking badly on the TLC plate and tailing on the column. What's happening?

A: This is a classic sign of strong, undesirable interactions between the basic nitrogen atoms on your pyrrolopyrimidine and the acidic silanol groups on the silica surface.

  • Primary Solution: Add a small amount of a basic modifier to your mobile phase. 0.1-1% triethylamine (TEA) is standard. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Alternative Solution: If TEA is incompatible with your downstream chemistry, consider using a different stationary phase like neutral alumina or switching to reverse-phase chromatography.[2]

Q: My compound won't come off the column, even when I increase the ethyl acetate concentration.

A: This indicates your compound is very strongly adsorbed to the silica, or it has precipitated at the top of the column.

  • Check Solubility: First, ensure your compound is soluble in the mobile phase. If not, it may have crashed out during loading.

  • Introduce a Stronger Solvent: If solubility is fine, you need a more polar "kicker" solvent. A gradient going up to 5-10% methanol (MeOH) in DCM or EtOAc is usually sufficient to elute highly polar nitrogen heterocycles. Use this sparingly, as it can compromise separation of closely-eluting compounds.

Q: I'm getting a low yield and suspect the compound is decomposing on the column. How can I confirm and prevent this?

A: Decomposition on silica is a real risk for halogenated heterocycles.[2][4]

  • Confirmation: As mentioned in the FAQs, perform a 2D TLC. If you see spots that are not on the diagonal, your compound is not stable to the stationary phase.[3]

  • Prevention:

    • Minimize Contact Time: Use flash chromatography with positive pressure to push the solvent through faster. Avoid slow gravity columns.

    • Deactivate the Silica: Add a basic modifier like TEA to the mobile phase.

    • Switch to Reverse-Phase: This is often the best solution for sensitive compounds. A C18 silica column with a water/acetonitrile mobile phase is an excellent alternative that avoids the use of acidic silica.[5]

Q: My product is co-eluting with an impurity. How can I improve the separation?

A: Co-elution means the selectivity (α) of your system is poor. Simply making the solvent stronger or weaker won't help; you need to change the fundamental interactions.

  • Change Solvent Selectivity: Keep the polarity similar but change the solvent composition. For example, if you are using Hexane/EtOAc, try a system based on DCM/MeOH or Toluene/Acetone . Different solvents interact with your compound and impurities in unique ways, which can often resolve co-eluting spots.

  • Change Stationary Phase: If changing the mobile phase fails, the next step is to change the stationary phase. Switching from normal-phase silica to reverse-phase C18 completely changes the separation mechanism from polarity-based to hydrophobicity-based, almost always resolving difficult separations.[6][7]

References

Technical Support Center: Synthesis of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the success of your experiments.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically a two-step process commencing from 5H-pyrrolo[3,2-d]pyrimidin-4-one. The initial step involves the chlorination of the pyrimidinone ring, followed by a regioselective N-methylation of the pyrrole ring. While seemingly straightforward, each step presents unique challenges that can impact yield and purity. This guide will dissect these steps, offering solutions to common problems.

Diagram of the General Synthetic Workflow

Synthetic Workflow 5H-pyrrolo[3,2-d]pyrimidin-4-one 5H-pyrrolo[3,2-d]pyrimidin-4-one 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine 5H-pyrrolo[3,2-d]pyrimidin-4-one->4-Chloro-5H-pyrrolo[3,2-d]pyrimidine  Step 1: Chlorination (POCl3) This compound This compound 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine->this compound  Step 2: N-Methylation (e.g., MeI, Base)

Caption: General two-step synthesis of the target compound.

II. Step 1: Chlorination of 5H-pyrrolo[3,2-d]pyrimidin-4-one

This initial and critical step transforms the lactam functionality of the pyrimidinone ring into the desired chloro-substituent, activating the core for subsequent modifications. The most common reagent for this transformation is phosphorus oxychloride (POCl₃).

Frequently Asked Questions (FAQs) - Chlorination

Q1: My chlorination reaction is sluggish and gives a low yield of the desired 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. What are the likely causes?

A1: Incomplete conversion is a frequent issue in this chlorination. Several factors could be at play:

  • Insufficient Reagent: While stoichiometric amounts of POCl₃ can work, an excess is often necessary to drive the reaction to completion. A 3-5 fold excess of POCl₃ is a good starting point.

  • Reaction Temperature and Time: This reaction typically requires heating. Refluxing in POCl₃ (boiling point ~107 °C) is a common condition.[1] Ensure the reaction is heated adequately for a sufficient duration (typically 1-4 hours), monitoring by TLC or LC-MS until the starting material is consumed.

  • Presence of a Base: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, can facilitate the reaction.[2] The base can activate the substrate and neutralize any generated HCl, preventing potential side reactions.

Q2: After quenching the reaction with ice, I observe a significant amount of the starting material, 5H-pyrrolo[3,2-d]pyrimidin-4-one, in my crude product. Why is this happening?

A2: This points to the hydrolysis of your desired 4-chloro product back to the starting material. The 4-chloro-pyrrolopyrimidine is susceptible to hydrolysis, especially in acidic conditions which are generated during the quench.[3][4]

  • Quenching Procedure: The quenching process is critical. The reaction mixture should be cooled significantly before being slowly and carefully added to a vigorously stirred mixture of ice and a base (e.g., aqueous ammonia, sodium bicarbonate, or sodium hydroxide) to neutralize the acidic environment as quickly as possible. Maintaining a low temperature throughout the quench is paramount. A patent for a similar compound suggests adjusting the pH to around 8 with concentrated ammonia while keeping the mixture cool.[5]

  • Work-up Conditions: Avoid prolonged exposure to aqueous acidic conditions during the work-up. Prompt extraction into an organic solvent after neutralization is recommended.

Q3: My final product after the chlorination step is a dark, tarry substance that is difficult to purify. What causes this and how can I prevent it?

A3: The formation of dark, polymeric byproducts is often a result of overheating or prolonged reaction times. POCl₃ is a strong dehydrating and chlorinating agent, and at high temperatures, it can promote undesired side reactions with the electron-rich pyrrole ring.

  • Temperature Control: Carefully control the reaction temperature. While reflux is often necessary, excessive heating should be avoided.

  • Reaction Monitoring: Closely monitor the reaction's progress. Once the starting material is consumed, proceed with the work-up promptly to avoid degradation of the product.

  • Solvent-Free Conditions: Some protocols advocate for solvent-free conditions, using POCl₃ as both the reagent and solvent.[1] While efficient, this can increase the risk of charring if not carefully controlled. The use of a high-boiling inert co-solvent like toluene has been reported to help moderate the reaction temperature.[5]

Troubleshooting Guide: Chlorination Side Reactions
Observed Issue Potential Cause Troubleshooting Steps & Rationale
Incomplete reaction Insufficient POCl₃, low temperature, or short reaction time.Increase the excess of POCl₃ (3-5 eq.), ensure the reaction reaches and maintains reflux temperature, and monitor the reaction by TLC/LC-MS to confirm completion.
Product hydrolysis Acidic conditions during work-up.Cool the reaction mixture thoroughly before quenching. Add the reaction mixture slowly to a vigorously stirred, cold, basic solution (e.g., ice/ammonia) to neutralize the acid rapidly.
Formation of dark polymers Overheating or prolonged reaction time.Maintain a controlled reflux temperature and avoid excessive heating. Monitor the reaction closely and work it up as soon as the starting material is consumed.
Low isolated yield Product precipitation and loss during work-up.After neutralization, the product may precipitate. Ensure complete collection by filtration and wash thoroughly with cold water. The filtrate can be extracted to recover any dissolved product.

III. Step 2: N-Methylation of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine

The second step introduces the methyl group onto the pyrrole nitrogen. The key challenge in this step is achieving regioselectivity, as there are two potential sites for alkylation on the pyrrolopyrimidine core.

Frequently Asked Questions (FAQs) - N-Methylation

Q1: I am getting a mixture of two methylated products. How can I control the regioselectivity of the N-methylation?

A1: The pyrrolo[3,2-d]pyrimidine system has two nucleophilic nitrogen atoms in the pyrrole ring system that can potentially be alkylated: N5 and N7. The desired product is the N5-methylated isomer. The regioselectivity is influenced by several factors:

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role. Using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF typically favors deprotonation at the more acidic N-H proton of the pyrrole ring (N5), leading to the desired N5-alkylation. The use of weaker bases like potassium carbonate (K₂CO₃) can sometimes lead to mixtures of isomers. The choice of solvent can also influence the regioselectivity, with less polar solvents sometimes favoring different outcomes.[6]

  • Reaction Temperature: Running the reaction at a low temperature (e.g., 0 °C to room temperature) after deprotonation can help improve selectivity.

Q2: Besides the desired N-methylated product, I am observing a byproduct with a mass corresponding to the addition of a methyl group and loss of chlorine. What is this and how can I avoid it?

A2: This byproduct is likely a result of the methylation of one of the pyrimidine ring nitrogens, followed by a Dimroth rearrangement, or direct nucleophilic substitution of the chloro group by a methyl group, although the latter is less likely under these conditions. A more probable scenario, especially if using a methylating agent that can generate a nucleophile (e.g., methylmagnesium bromide), is the substitution of the chloro group. However, with typical methylating agents like methyl iodide, a Dimroth-type rearrangement is a possibility under certain conditions.[7]

  • Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the methylating agent (e.g., methyl iodide). A large excess might promote side reactions.

  • Reaction Conditions: Standard N-alkylation conditions (e.g., NaH in DMF, followed by MeI) are generally effective. Avoid high temperatures which might favor rearrangements.

Q3: The N-methylation reaction is not going to completion, and I am recovering a significant amount of the starting 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. What can I do?

A3: Incomplete methylation is usually due to issues with the deprotonation step or the activity of the methylating agent.

  • Base Quality and Handling: Sodium hydride is very sensitive to moisture. Ensure you are using fresh, high-quality NaH and that your solvent (DMF or THF) is anhydrous.

  • Deprotonation Time: Allow sufficient time for the deprotonation to complete before adding the methylating agent. This can be monitored by the cessation of hydrogen gas evolution.

  • Methylating Agent: Ensure your methylating agent (e.g., methyl iodide) is fresh and has been stored properly.

Troubleshooting Guide: N-Methylation Side Reactions
Observed Issue Potential Cause Troubleshooting Steps & Rationale
Formation of regioisomers (N5 vs. N7 methylation) Suboptimal base/solvent combination.Use a strong base like NaH in an anhydrous polar aprotic solvent (DMF or THF) to selectively deprotonate the N5 position.
Incomplete reaction Incomplete deprotonation or inactive methylating agent.Use fresh, anhydrous reagents and solvents. Allow sufficient time for complete deprotonation before adding the methylating agent.
Formation of unexpected byproducts High reaction temperatures or large excess of methylating agent.Maintain a controlled temperature (0 °C to room temperature) and use a slight excess (1.1-1.2 eq.) of the methylating agent.
Hydrolysis of the 4-chloro group Presence of water in the reaction or during work-up.Use anhydrous conditions for the reaction. During work-up, minimize contact with water and avoid acidic conditions.

Diagram of Potential N-Methylation Pathways

N-Methylation cluster_0 Deprotonation cluster_1 Alkylation Start 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine Anion N5-Anion Start->Anion Base (e.g., NaH) Desired This compound (Desired Product) Isomer 4-Chloro-7-methyl-7H-pyrrolo[3,2-d]pyrimidine (Isomer) Anion_2 N5-Anion Anion_2->Desired MeI Anion_2->Isomer MeI (minor pathway)

Caption: Regioselectivity in the N-methylation step.

IV. Purification and Characterization

Purification of the final product, this compound, is typically achieved by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly employed.

Characterization Data:

  • Molecular Formula: C₇H₆ClN₃

  • Molecular Weight: 167.60 g/mol

  • Appearance: Typically a solid.

  • NMR Spectroscopy: Both ¹H and ¹³C NMR should be used to confirm the structure and the position of the methyl group. In the ¹H NMR, a singlet corresponding to the N-methyl group will be observed, and the chemical shifts of the pyrrole and pyrimidine protons will be distinct from the starting material and any regioisomers.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak.

V. Safety Precautions

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Hydride (NaH): is a flammable solid that reacts violently with water to produce hydrogen gas. Handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Methyl Iodide (MeI): is a toxic and volatile alkylating agent. Handle it in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

VI. References

  • ResearchGate. (n.d.). (a) Synthesis of N-alkylated pyrrolopyrimidines under basic conditions... Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. Retrieved from --INVALID-LINK--

  • Greenberg, M. M. (2018). Histone tails decrease N7-methyl-2′-deoxyguanosine depurination and yield DNA–protein cross-links in nucleosome core particles and cells. Proceedings of the National Academy of Sciences, 115(48), 12257-12262. --INVALID-LINK--

  • ACS Omega. (2020). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 5(1), 183-192. --INVALID-LINK--

  • National Center for Biotechnology Information. (2020). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 5(1), 183-192. --INVALID-LINK--

  • National Center for Biotechnology Information. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(12), 8303-8331. --INVALID-LINK--

  • Google Patents. (2019). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. --INVALID-LINK--

  • National Center for Biotechnology Information. (2017). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. RSC Advances, 7(87), 55369-55375. --INVALID-LINK--

  • National Center for Biotechnology Information. (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 18(10), 12345-12354. --INVALID-LINK--

  • ScienceDirect. (2007). Chelation-controlled regioselective alkylation of pyrimidine 2′-deoxynucleosides. Tetrahedron, 63(18), 3767-3773. --INVALID-LINK--

  • SciSpace. (1986). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards. Nucleic Acids Research, 14(7), 2971-2987. --INVALID-LINK--

  • National Center for Biotechnology Information. (1986). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards. Nucleic Acids Research, 14(7), 2971-2987. --INVALID-LINK--

  • PubMed. (1987). DNA sequence selectivity of guanine-N7 alkylation by three antitumor chloroethylating agents. Cancer Research, 47(22), 5938-5943. --INVALID-LINK--

  • ScienceDirect. (2007). Chelation-controlled regioselective alkylation of pyrimidine 2′-deoxynucleosides. Tetrahedron, 63(18), 3767-3773. --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the necessary insights to optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents. The synthesis typically involves a two-step sequence: the chlorination of a 5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one precursor, followed by the crucial N-methylation of the pyrrole ring. This guide will walk you through the intricacies of both steps, with a focus on practical solutions to common experimental hurdles.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. This guide will address potential issues in both the chlorination and N-methylation stages.

Synthetic_Workflow 5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one 5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one This compound This compound 5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one->this compound Chlorination (e.g., POCl3) 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine->this compound N-Methylation (e.g., CH3I, base) Chlorination_Protocol cluster_0 Reaction Setup cluster_1 Workup Start Add pyrimidinone to dry flask under N2 Add_POCl3 Add POCl3 Start->Add_POCl3 Reflux Reflux for 1-3 hours Add_POCl3->Reflux Cool Cool reaction mixture Reflux->Cool Quench Slowly pour onto ice Cool->Quench Neutralize Neutralize to pH ~8 Quench->Neutralize Filter Filter and wash solid Neutralize->Filter Dry Dry under vacuum Filter->Dry

Technical Support Center: Scaling Up 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Production

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. As a crucial intermediate in the development of various therapeutic agents, predictable and scalable production is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of scaling up its synthesis from the lab bench to pilot plant production.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process from a suitable pyrrolopyrimidinone precursor. The general synthetic scheme involves the N-methylation of the pyrrole nitrogen followed by chlorination of the pyrimidinone ring.

Synthetic_Pathway A 5H-pyrrolo[3,2-d]pyrimidin-4-one B 5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one A->B  N-Methylation (e.g., MeI, K2CO3, DMF) C This compound B->C  Chlorination (e.g., POCl3) Troubleshooting_Tree start Low Yield or High Impurity in Final Product check_step Which step is problematic? start->check_step methylation N-Methylation check_step->methylation Step 1 chlorination Chlorination check_step->chlorination Step 2 workup Workup/Purification check_step->workup Final incomplete_methylation Incomplete Reaction? methylation->incomplete_methylation incomplete_chlorination Incomplete Reaction? chlorination->incomplete_chlorination hydrolysis_product Hydrolysis Product Observed? chlorination->hydrolysis_product isolation_issue Isolation Issues? workup->isolation_issue purity_issue Low Purity after Isolation? workup->purity_issue methylation_solution Increase base, temperature, or reaction time. Check reagent quality. incomplete_methylation->methylation_solution Yes chlorination_solution Increase POCl3 equivalents, temperature, or reaction time. incomplete_chlorination->chlorination_solution Yes incomplete_chlorination->hydrolysis_product No hydrolysis_solution Improve quenching procedure (reverse quench, low temp). Minimize water contact. hydrolysis_product->hydrolysis_solution Yes isolation_solution Optimize extraction solvent. Use salting out. isolation_issue->isolation_solution Yes isolation_issue->purity_issue No purity_solution Develop a robust crystallization protocol. Screen different solvents. purity_issue->purity_solution Yes

Preventing decomposition of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 871024-38-3). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this critical synthetic intermediate. By understanding the underlying chemical principles governing its stability, you can ensure the integrity of your experiments and the quality of your results.

Introduction

This compound is a heterocyclic compound widely utilized as a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for therapeutic development.[1] The reactivity of the 4-chloro substituent is essential for its utility in nucleophilic substitution reactions. However, this same reactivity makes the compound susceptible to degradation if not handled and stored correctly. This guide provides a structured approach to troubleshooting and preventing decomposition.

Troubleshooting Guide: Common Decomposition Issues

This section addresses specific issues you may encounter during your experiments, explains the likely chemical causes, and provides actionable solutions.

Issue 1: Gradual loss of purity in solution, especially in protic solvents.

Question: I've dissolved my this compound in methanol for a reaction, but LC-MS analysis over time shows a growing peak corresponding to a mass increase of 16 Da (loss of HCl, addition of OCH3) or a loss of 19 Da (loss of Cl, addition of OH). What is happening?

Answer:

This observation strongly suggests nucleophilic substitution at the C4 position by the solvent or by trace amounts of water. The pyrimidine ring is electron-deficient, which activates the C4 position for attack by nucleophiles. This process is often accelerated by moisture.

  • Pathway A (Solvolysis): If using an alcohol solvent (e.g., methanol, ethanol), the solvent itself can act as a nucleophile, displacing the chloride to form the corresponding 4-alkoxy derivative.

  • Pathway B (Hydrolysis): The most common decomposition pathway is hydrolysis, where water reacts with the compound to replace the chloro group with a hydroxyl group. This forms 5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (or its tautomer, 5-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one). This is an irreversible process that consumes your starting material. The synthesis workup for the parent compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, involves quenching in ice water and neutralizing, which indicates its susceptibility to hydrolysis.[2][3]

Preventative Protocol:
  • Solvent Selection: Whenever possible, use dry, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, Acetonitrile (ACN), or Dimethylformamide (DMF).

  • Moisture Control:

    • Use freshly opened anhydrous solvents or solvents dried over molecular sieves.

    • Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[4]

    • Dry all glassware thoroughly in an oven before use.

  • Amine Bases: If a base is required, be aware that primary or secondary amines can also act as nucleophiles. Consider using a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA).

Visualizing the Decomposition Pathway:

G cluster_main Decomposition of this compound cluster_products A 4-Chloro-5-methyl-5H- pyrrolo[3,2-d]pyrimidine B 4-Hydroxy-5-methyl-5H- pyrrolo[3,2-d]pyrimidine (Hydrolysis Product) A->B H₂O (Moisture) (Irreversible) C 4-Alkoxy-5-methyl-5H- pyrrolo[3,2-d]pyrimidine (Solvolysis Product) A->C ROH (Protic Solvent) (Irreversible)

Caption: Primary decomposition pathways via hydrolysis and solvolysis.

Issue 2: Compound degrades upon heating or during workup.

Question: My reaction requires heating to 100 °C. After the reaction, I see significant formation of a dark, insoluble material and very little of my desired product. What is causing this thermal decomposition?

Answer:

This compound, like its non-methylated analog, has limited thermal stability. The parent compound is reported to decompose at temperatures above 150 °C.[2][3] Prolonged heating, even below this temperature, can lead to polymerization or other complex degradation pathways, often characterized by discoloration (dark gray or black solids are mentioned in synthesis procedures).[2][3]

Furthermore, the presence of certain reagents at high temperatures can accelerate decomposition. For example, residual acid or base from a previous step can catalyze degradation pathways.

Protocol for Thermally Sensitive Reactions:
  • Temperature Optimization: Carefully determine the minimum temperature required for your reaction to proceed at an acceptable rate. Run small-scale trials at lower temperatures (e.g., 60 °C, 80 °C) before committing to a large-scale reaction at a higher temperature.

  • Inert Atmosphere: Always conduct reactions involving heating under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, which is often accelerated at higher temperatures.

  • Purification of Starting Material: Ensure the starting material is free from acidic or basic impurities that could catalyze decomposition upon heating.

  • Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction closely by TLC or LC-MS and stop the heating as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored under controlled conditions that minimize exposure to catalysts of decomposition.

ParameterRecommended ConditionRationale
Temperature 2-8 °C[1][4][5]Reduces the rate of any potential solid-state decomposition.
Atmosphere Under inert gas (Argon or Nitrogen)[4][5]Prevents slow oxidation and hydrolysis from atmospheric moisture.
Light In an amber vial or protected from lightWhile specific data on photostability is lacking, heterocyclic compounds can be light-sensitive. Protection from light is a standard precaution.
Container Tightly sealed container[6]Prevents ingress of moisture and air.

Q2: Can I use aqueous bases like sodium hydroxide or sodium bicarbonate during the reaction workup?

A2: It is highly discouraged. Using aqueous bases will promote rapid hydrolysis of the chloro-substituent to the corresponding hydroxypyrimidine, significantly reducing your yield. If a wash with a basic solution is necessary to remove acidic impurities, it should be performed quickly with a cold, dilute solution, and the organic layer should be immediately separated. A better alternative is to wash with a saturated sodium chloride solution (brine) and then dry the organic layer thoroughly with a drying agent like sodium sulfate or magnesium sulfate.

Q3: Is the compound stable in common chromatography solvents?

A3: The compound's stability depends on the solvent system used for chromatography.

  • Recommended: Aprotic, non-polar to moderately polar solvent systems like Hexane/Ethyl Acetate or DCM/Ethyl Acetate are generally safe.[2][3]

  • Use with Caution: Solvent systems containing alcohols (e.g., DCM/Methanol) should be used with caution. The compound's residence time on the silica gel, which is acidic and contains water, can catalyze solvolysis or hydrolysis. If you must use an alcohol modifier, add a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to the eluent to neutralize the silica surface and minimize decomposition.

Workflow for Stability-Aware Chromatography

References

Technical Support Center: Nucleophilic Substitution on 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for nucleophilic substitution reactions involving 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

Q1: My nucleophilic aromatic substitution (SNAr) reaction is sluggish or shows no conversion. What are the primary factors to investigate?

A1: Low reactivity in SNAr reactions with this compound can stem from several factors. The pyrrolo[3,2-d]pyrimidine core is electron-rich, which can decrease the electrophilicity of the C4 position, making it less susceptible to nucleophilic attack compared to more electron-deficient systems.[1] Key areas to troubleshoot include:

  • Nucleophile Strength: Weak nucleophiles will struggle to attack the pyrimidine ring. Consider using stronger nucleophiles or employing conditions that enhance nucleophilicity, such as the use of a stronger base.

  • Solvent Choice: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cationic counter-ion of the nucleophile, leaving the nucleophile more reactive.[2] In some cases, alcohols or even water can be effective, particularly with acid catalysis.[3][4]

  • Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[5] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 60-100 °C) is a logical next step.

  • Activation of the Ring: The inherent reactivity of the heterocyclic system is crucial. While you cannot change the core structure, understanding its electronic properties is key. Pyrrolopyrimidines are less reactive than, for example, pyrimidines with strongly electron-withdrawing groups like a nitro group.[6]

Q2: I am observing significant formation of a byproduct, which I suspect is the hydrolyzed starting material. How can I prevent this?

A2: Hydrolysis of the 4-chloro group to a 4-hydroxy species is a common side reaction, especially when using aqueous conditions or if there is residual water in your solvents. To mitigate this:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Base Selection: If your reaction requires a base, choose a non-nucleophilic, sterically hindered base to minimize competition with your desired nucleophile. The choice of base can be critical, with options ranging from inorganic bases like K₂CO₃ or Cs₂CO₃ to organic bases like DIPEA or DBU.[7]

  • Control of pH: In aqueous or protic solvents, the pH can influence the rate of hydrolysis. For acid-catalyzed reactions, using a minimal amount of acid is crucial to avoid promoting solvolysis.[3][4]

Q3: My reaction is producing a mixture of regioisomers. What could be the cause and how can I improve selectivity?

A3: While substitution on 4-chloropyrrolopyrimidines generally favors the C4 position, unexpected regioselectivity can occur. The C2 position can also be susceptible to nucleophilic attack, although typically less so than C4/C6 positions in related pyrimidine systems.[7] Factors influencing regioselectivity include:

  • Steric Hindrance: Bulky nucleophiles may favor the more accessible C4 position. Conversely, under certain conditions, steric hindrance on the pyrimidine ring itself could direct the nucleophile elsewhere.

  • Electronic Effects: The electronic nature of both the nucleophile and the pyrrolopyrimidine can influence the site of attack. Quantum mechanics calculations have shown that subtle differences in LUMO and LUMO+1 orbital energies can lead to mixtures of C2 and C4 substitution products in similar systems.[8]

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts or additives can all impact regioselectivity. For instance, in some dichloropyrimidine systems, tertiary amine nucleophiles have been shown to favor C2 substitution.[2] A systematic screening of reaction parameters is often necessary to optimize for the desired regioisomer.

II. Troubleshooting Guide: In-depth Scenarios

Scenario 1: Low Yield in a Buchwald-Hartwig Amination

Problem: You are attempting a palladium-catalyzed Buchwald-Hartwig amination to couple an amine with this compound, but are observing low yields (<30%).

Troubleshooting Workflow:

G start Low Yield in Buchwald-Hartwig Amination catalyst Catalyst System Review start->catalyst Step 1 ligand Ligand Choice catalyst->ligand Is Pd precatalyst/ligand appropriate? base Base Selection ligand->base Are you using a suitable ligand (e.g., XPhos, Xantphos)? solvent Solvent & Temperature base->solvent Is the base strong enough but not degrading the substrate? (e.g., NaOtBu, K3PO4) atmosphere Inert Atmosphere solvent->atmosphere Is the solvent anhydrous and deoxygenated? Is the temperature optimal (e.g., 80-100 °C)? result Improved Yield atmosphere->result Is a strict inert atmosphere maintained?

Caption: Decision workflow for troubleshooting a low-yielding Buchwald-Hartwig amination.

Detailed Analysis and Protocol:

  • Catalyst and Ligand System: The choice of palladium source and ligand is paramount in Buchwald-Hartwig couplings.[9][10]

    • Expertise & Experience: While many Pd(0) and Pd(II) sources can be effective, modern pre-catalysts (e.g., G3 or G4 palladacycles) often provide more consistent results due to their air stability and ease of activation.[11] For heteroaromatic substrates, bulky, electron-rich phosphine ligands like XPhos, RuPhos, or Xantphos are often required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[9]

    • Troubleshooting Protocol:

      • Screen a panel of ligands (e.g., XPhos, SPhos, RuPhos, Xantphos) with your chosen palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst).

      • Prepare the active catalyst by pre-stirring the palladium source and ligand in the reaction solvent for 15-30 minutes before adding the other reagents.[9]

  • Base Selection: The base plays a crucial role in deprotonating the amine nucleophile and facilitating the catalytic cycle.

    • Expertise & Experience: A common cause of failure is a base that is too weak or poorly soluble. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[11] However, for sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary to prevent degradation. The solubility of the base is also important; ensure it has at least partial solubility in your chosen solvent.[11]

    • Troubleshooting Protocol:

      • If using a carbonate base with low yield, switch to a stronger base like NaOtBu.

      • If substrate decomposition is observed with a strong base, screen weaker inorganic bases like K₃PO₄ or K₂CO₃.

  • Solvent and Temperature:

    • Expertise & Experience: Anhydrous, deoxygenated solvents are critical to prevent catalyst deactivation. Toluene, dioxane, and THF are common choices. The optimal temperature is a balance between reaction rate and stability of the reactants and catalyst. Reactions are typically run between 80-110 °C.[5]

    • Troubleshooting Protocol:

      • Ensure your solvent is freshly distilled or from a sealed, anhydrous bottle.

      • Degas the solvent thoroughly (e.g., by sparging with argon for 30 minutes) before use.

      • Optimize the reaction temperature in 10 °C increments, monitoring for both conversion and decomposition.

  • Inert Atmosphere:

    • Expertise & Experience: The Pd(0) species in the catalytic cycle is highly sensitive to oxygen. Maintaining a strict inert atmosphere is non-negotiable for success.[5]

    • Troubleshooting Protocol:

      • Assemble the reaction under a positive pressure of nitrogen or argon.

      • Use glassware with sealed joints and septa for reagent addition.

      • Consider using a glovebox for setting up highly sensitive reactions.

Quantitative Data Summary Table:

ParameterInitial ConditionRecommended Change 1Recommended Change 2Rationale
Ligand None / PPh₃XPhosXantphosBulky, electron-rich ligands facilitate C-N bond formation with heteroaryl chlorides.[9]
Base K₂CO₃NaOtBuK₃PO₄Stronger base may be needed to deprotonate the amine; K₃PO₄ is a good alternative if NaOtBu causes degradation.[11]
Solvent EtOHToluene (anhydrous)Dioxane (anhydrous)Aprotic solvents are generally preferred for Buchwald-Hartwig reactions to avoid side reactions.[5]
Temperature RT80 °C100 °CIncreased temperature is often required to drive the reaction to completion.[5]
Scenario 2: Competing Reactions and Side Product Formation in SNAr

Problem: You are performing a direct SNAr with an amine or alcohol nucleophile but observe a mixture of the desired product, starting material, and an unexpected side product.

Troubleshooting Workflow:

G start Side Product Formation in SNAr identify Identify Side Product (LC-MS, NMR) start->identify hydrolysis Hydrolysis Product (4-OH) identify->hydrolysis Mass = M-Cl+OH? dimer Dimerization or Self-Condensation identify->dimer Mass ≈ 2*M-HCl? solvolysis Solvent Adduct identify->solvolysis Mass = M-Cl+Solvent? conditions_hydrolysis Use Anhydrous Conditions & Non-nucleophilic Base hydrolysis->conditions_hydrolysis conditions_dimer Lower Concentration & Temperature dimer->conditions_dimer conditions_solvolysis Change Solvent to Non-nucleophilic Alternative solvolysis->conditions_solvolysis result Clean Product Formation conditions_hydrolysis->result conditions_dimer->result conditions_solvolysis->result

Caption: Diagnostic workflow for identifying and mitigating side product formation in SNAr reactions.

Detailed Analysis and Protocol:

  • Side Product Identification: The first and most critical step is to identify the structure of the side product, typically via LC-MS and NMR. Common possibilities include:

    • Hydrolysis/Solvolysis Product: As discussed in the FAQs, reaction with water or a nucleophilic solvent (e.g., methanol, ethanol) can lead to displacement of the chloride.[3]

    • Dimerization: Self-condensation of the starting material or product can sometimes occur under basic conditions.

    • Reaction at another site: Although less common for this substrate, reaction at the pyrrole nitrogen or another carbon position is a possibility.

  • Mitigation Strategies:

    • If Hydrolysis/Solvolysis is the issue:

      • Trustworthiness: The protocol must be self-validating. Run a control reaction without the nucleophile to see if the solvolysis product still forms. This confirms the issue is with the conditions, not the nucleophile.

      • Protocol:

        • Thoroughly dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas.

        • Use anhydrous solvents from a reputable supplier or freshly distill them.

        • If a base is required, use a non-nucleophilic organic base like DIPEA or an inorganic base like anhydrous K₂CO₃.

    • If Dimerization is the issue:

      • Causality: Dimerization is often concentration-dependent. High concentrations increase the probability of two substrate molecules reacting with each other.

      • Protocol:

        • Reduce the reaction concentration significantly (e.g., from 0.5 M to 0.1 M).

        • Consider adding the nucleophile slowly via syringe pump to maintain a low instantaneous concentration of the reactive species.

        • Lowering the reaction temperature may also disfavor the dimerization pathway.

    • If Reaction Occurs at an Unintended Site:

      • Causality: The regioselectivity of SNAr can be sensitive to the nucleophile and reaction conditions.[2][8]

      • Protocol:

        • Modify the nucleophile. For instance, protecting a potentially reactive group on the nucleophile can prevent unwanted side reactions.

        • Screen different solvent systems. A change in solvent polarity can alter the relative energies of the transition states leading to different products.[2]

        • Investigate the effect of a mild Lewis acid or Brønsted acid, which can sometimes alter the regioselectivity of the reaction by coordinating to the heteroatom.[3][7]

III. References

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.--INVALID-LINK--

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate.--INVALID-LINK--

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. wuxiapptec.com.--INVALID-LINK--

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. radleys.com.--INVALID-LINK--

  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry.--INVALID-LINK--

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org.--INVALID-LINK--

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. ChemicalBook.--INVALID-LINK--

  • Optimization of reaction parameters for Buchwald-Hartwig amination... ResearchGate.--INVALID-LINK--

  • Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. PubMed.--INVALID-LINK--

  • Nucleophilic Aromatic Substitution Practice Problems. Chemistry Steps.--INVALID-LINK--

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate.--INVALID-LINK--

  • Electrophilic Aromatic Substitutions of Heteroaromatics. YouTube.--INVALID-LINK--

  • Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. ResearchGate.--INVALID-LINK--

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.--INVALID-LINK--

  • This compound. PubChem.--INVALID-LINK--

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube.--INVALID-LINK--

  • Nucleophilic Aromatic Substitution. Chemistry Steps.--INVALID-LINK--

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications.--INVALID-LINK--

  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). Google Patents.--INVALID-LINK--

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.--INVALID-LINK--

  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine. Sigma-Aldrich.--INVALID-LINK--

  • Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. SciELO.--INVALID-LINK--

  • This compound. CymitQuimica.--INVALID-LINK--

  • 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. PubChem.--INVALID-LINK--

  • 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE Safety Data Sheets. Echemi.--INVALID-LINK--

  • 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE. ChemicalBook.--INVALID-LINK--

  • Process for preparing 4-amino-5-methylpyridinone. Google Patents.--INVALID-LINK--

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C.--INVALID-LINK--

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC.--INVALID-LINK--

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido... ACS Publications.--INVALID-LINK--

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.--INVALID-LINK--

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over... ChemRxiv.--INVALID-LINK--

References

Technical Support Center: Analytical Method Development for 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice to navigate the complexities of creating robust and reliable analytical methods for this heterocyclic compound. Our focus is on practical, troubleshooting-oriented solutions to common challenges encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions.

Q1: What are the key physicochemical properties of this compound to consider for initial method development?

A1: Understanding the molecule's structure is paramount. This compound is a heterocyclic compound containing a pyrrolopyrimidine core. Key characteristics to consider are:

  • Polarity: The presence of nitrogen atoms suggests it is a polar molecule. This makes it suitable for reversed-phase HPLC.[1][2]

  • UV Absorbance: The aromatic nature of the pyrrolopyrimidine ring system indicates that it will have strong UV absorbance, making UV-Vis spectroscopy a suitable detection method.[3]

  • pKa: The nitrogen atoms in the ring system are basic.[4] Knowing the pKa is crucial for selecting the appropriate mobile phase pH to ensure good peak shape. Computational tools can provide an estimated pKa to guide initial pH screening.[5]

  • Solubility: Initial solubility testing is critical. Start with common HPLC solvents like acetonitrile, methanol, and water. Poor solubility can be a significant hurdle, and techniques like using co-solvents or adjusting pH may be necessary.[6][7][8]

Q2: What is a good starting point for HPLC column and mobile phase selection?

A2: For a polar compound like this, a reversed-phase separation is the most common starting point.[2][9]

  • Column: A C18 column is a versatile and robust choice for initial screening.[2][9] Consider a high-purity silica-based column to minimize secondary interactions with the basic nitrogen groups. Phenyl-hexyl columns can also offer alternative selectivity due to pi-pi interactions with the aromatic ring.

  • Mobile Phase: A simple starting point is a gradient elution with:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile The acidic mobile phase will protonate the basic nitrogens, which typically leads to better peak shape and retention on a C18 column.[10] A generic gradient from 5% to 95% Solvent B over 20-30 minutes is a good starting point to elute the main compound and any potential impurities.

Q3: My peak is tailing severely. What are the most likely causes?

A3: Peak tailing for a basic compound like this compound is a common issue. The primary causes are:

  • Secondary Silanol Interactions: Free silanol groups on the surface of the silica-based column packing can interact with the basic nitrogen atoms of your analyte, causing tailing.[11]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the compound, you can have a mixed population of ionized and non-ionized forms, leading to poor peak shape.[10][12]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing peaks.[12][13]

  • Column Contamination or Degradation: A blocked column frit or a void at the head of the column can distort peak shape.[14]

Q4: How do I develop a stability-indicating method for this compound?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other potential impurities.[15][16][17] The key is to perform forced degradation studies.[18][19] This involves subjecting the compound to harsh conditions to intentionally generate degradation products.[16] The essential stress conditions include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.[20]

  • Base Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.[20]

  • Oxidation: e.g., 3% H₂O₂ at room temperature.[19]

  • Thermal Stress: e.g., heating the solid compound at 60-80°C.[20]

  • Photolytic Stress: Exposing the compound to UV and visible light as per ICH Q1B guidelines.[20]

The goal is to achieve 5-20% degradation of the main peak.[20] The developed HPLC method must then demonstrate baseline separation between the main peak and all degradation peaks.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific experimental problems.

Guide 1: Resolving Poor Peak Shape (Tailing and Fronting)

Poor peak shape is a frequent challenge. This guide provides a systematic approach to diagnose and resolve these issues.

Initial Diagnosis Workflow

G A Observe Poor Peak Shape (Tailing or Fronting) B Is it a single peak or all peaks? A->B C All Peaks Affected B->C All D Single Peak Affected B->D Single E Check for System Issues: - Blocked column frit - Void at column head - Extra-column volume (tubing) C->E F Check for Chemical Interactions: - Secondary silanol interactions - Mobile phase pH issue - Column overload D->F G Backflush column or replace frit. If unresolved, replace column. E->G H Optimize Mobile Phase pH (Rule of thumb: pH 2 units away from pKa) F->H I Reduce sample concentration/injection volume F->I J Use a column with better end-capping or a different stationary phase (e.g., Phenyl) F->J

Caption: Workflow for diagnosing poor peak shape.

Step-by-Step Troubleshooting Protocol
  • Lower Sample Concentration: The first and easiest step is to dilute your sample 10-fold and reinject. If the peak shape improves significantly, you are likely overloading the column. Determine the optimal loading capacity for your column.[13]

  • Optimize Mobile Phase pH:

    • Estimate the pKa of the basic nitrogens in the pyrrolopyrimidine ring using chemical software or online predictors.

    • Adjust the mobile phase pH to be at least 2 units away from the pKa. For a basic compound, a low pH (e.g., pH 2.5-3.5 using formic or phosphoric acid) is usually effective to ensure the compound is fully protonated.[10][21]

    • Experiment with different buffers if necessary (e.g., phosphate buffer for better pH control).

  • Evaluate the Column:

    • If pH optimization doesn't resolve tailing, secondary interactions with acidic silanols are the likely culprit.[11]

    • Switch to a column known for good peak shape with basic compounds. Look for columns with high-purity silica and robust end-capping.

    • Alternatively, try a different stationary phase, such as a phenyl or a polar-embedded phase, which can offer different selectivity and reduce silanol interactions.

  • Check for System Issues: If all peaks in the chromatogram are broad or tailing, the problem is likely not chemical but mechanical.

    • Backflush the column: Disconnect the column, reverse its direction, and flush it to waste with the mobile phase. This can dislodge particulates from the inlet frit.[14]

    • Inspect for voids: A void at the head of the column can cause peak distortion. If a void is suspected, the column usually needs to be replaced.[14]

Guide 2: Improving Method Sensitivity and Resolution

When you need to detect low-level impurities or separate closely eluting peaks, optimizing for sensitivity and resolution is key.

Key Parameters for Optimization
ParameterAction to Improve Resolution/SensitivityRationale
Mobile Phase Switch organic modifier (Acetonitrile vs. Methanol)Acetonitrile and methanol offer different selectivities and can significantly alter the elution order and separation of closely related compounds.[21]
Optimize Gradient SlopeA shallower gradient (e.g., increasing organic content more slowly) increases the run time but often improves the resolution of closely eluting peaks.[21]
Column Decrease Particle Size (e.g., 5 µm to 3 µm or <2 µm for UPLC)Smaller particles lead to more efficient columns, resulting in sharper peaks and better resolution. Note that this will increase backpressure.[2]
Increase Column LengthA longer column provides more theoretical plates, which enhances separation, but also increases run time and backpressure.
Detector Optimize WavelengthAnalyze the UV spectrum of your compound and its impurities. Select a wavelength that provides the best signal-to-noise ratio for the peaks of interest. For trace analysis, this may be the λmax of the impurity, not the main compound.[22][23]

Experimental Workflow for Optimization

Caption: A systematic workflow for improving method resolution.

Guide 3: Dealing with Solubility Issues

This compound may exhibit limited solubility in standard diluents, leading to inaccurate results and potential precipitation in the HPLC system.

Troubleshooting Steps for Poor Solubility
  • Systematic Solvent Screening:

    • Test the solubility in a range of solvents: water, methanol, acetonitrile, ethanol, isopropanol, and mixtures thereof.

    • Consider using a co-solvent. A small amount of an organic solvent like DMSO or DMF can significantly increase solubility, but be mindful of its compatibility with your mobile phase and potential for causing baseline disturbances.[24]

  • pH Adjustment of Diluent:

    • Since the compound is basic, its solubility is likely to increase in an acidic diluent.

    • Prepare a series of diluents with varying pH (e.g., 0.1% formic acid, 0.1% TFA) and assess solubility. The diluent should ideally be similar in composition to the initial mobile phase to ensure good peak shape.

  • Use of Surfactants or Other Excipients:

    • In some cases, especially for formulation analysis, a low concentration of a non-ionic surfactant (e.g., Tween 80) can be added to the diluent to improve wetting and solubility. This should be a last resort for API analysis as it can complicate the chromatography.

Recommended Diluent Preparation Protocol
  • Start by attempting to dissolve the compound in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • If solubility is poor, incrementally increase the percentage of the organic component in the diluent.

  • If still unsuccessful, prepare a concentrated stock solution in a strong solvent like DMSO.

  • Dilute this stock solution with your mobile phase to the final working concentration. Ensure the final concentration of the strong solvent is low (typically <5%) to avoid peak distortion.

Section 3: Method Validation

Once a suitable method has been developed, it must be validated to ensure it is fit for its intended purpose. The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[25][26][27][28]

Key Validation Parameters
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants, matrix).Peak purity analysis (using a PDA detector) should pass. All peaks should be baseline resolved from the main peak.
Linearity To demonstrate that the results are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy To determine the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ~10.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of ~3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within limits when parameters like pH (±0.2 units), mobile phase composition (±2%), and column temperature (±5°C) are varied.

This technical guide provides a comprehensive framework for developing, troubleshooting, and validating an analytical method for this compound. By combining a systematic approach with an understanding of the compound's chemistry, researchers can efficiently develop robust and reliable methods suitable for pharmaceutical development and quality control.

References

Validation & Comparative

4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine vs other pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine and Other Pyrrolopyrimidine Scaffolds in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a detailed comparison of this compound with other key pyrrolopyrimidine alternatives for researchers, scientists, and drug development professionals. We will delve into its synthetic utility, biological significance, and performance in the context of creating targeted therapeutics, supported by experimental data and protocols.

Introduction: The Pyrrolopyrimidine Scaffold – A Privileged Core in Medicinal Chemistry

Pyrrolopyrimidines are fused heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their structure, which can be seen as a deazapurine, mimics the natural purine nucleobases, allowing them to interact with a wide array of biological targets, most notably protein kinases.[1][3] This structural feature makes the pyrrolopyrimidine nucleus a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous pyrrolopyrimidine derivatives with diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2][4] Several drugs and clinical candidates are based on the pyrrolo[2,3-d]pyrimidine isomer, highlighting the therapeutic potential of this compound class.[1][3]

The two most common isomers are the pyrrolo[2,3-d]pyrimidine (7-deazapurine) and the pyrrolo[3,2-d]pyrimidine (9-deazapurine). The placement of the nitrogen atom within the pyrrole ring significantly influences the molecule's electronic properties and its ability to form hydrogen bonds with target proteins, leading to distinct biological activity profiles for each isomer.

This compound: A Key Synthetic Intermediate

This compound is a crucial building block in the synthesis of a wide range of biologically active molecules.[5][6] Its utility stems from the reactive chloro-substituent at the 4-position of the pyrimidine ring. This chlorine atom acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups, particularly amines, which is a common strategy in the development of kinase inhibitors.

The methyl group at the 5-position (on the pyrrole nitrogen) serves to protect this nitrogen from undergoing reactions and can also influence the compound's solubility and conformational preferences, which can be critical for its interaction with a biological target.

Chemical Properties of this compound:

PropertyValueSource
Molecular Formula C₇H₆ClN₃[5][7]
Molecular Weight 167.59 g/mol [5][7]
Appearance Solid[7]
CAS Number 871024-38-3[5]

The primary value of this compound is not in its own biological activity, but in its role as a versatile precursor for creating libraries of substituted pyrrolo[3,2-d]pyrimidines for screening and optimization in drug discovery programs.

Comparative Analysis: this compound vs. Alternatives

The choice of a starting scaffold is a critical decision in a medicinal chemistry campaign. Below, we compare this compound to other relevant pyrrolopyrimidine building blocks.

Regioisomeric Comparison: Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine

The most fundamental comparison is with the isomeric pyrrolo[2,3-d]pyrimidine scaffold.

FeatureThis compound 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Scaffold 9-Deazapurine7-Deazapurine
Key Feature The pyrrole nitrogen (N5) is adjacent to the fusion carbons.The pyrrole nitrogen (N7) is not adjacent to the pyrimidine ring's nitrogen atoms.
Synthetic Utility The 4-chloro position is highly activated for nucleophilic substitution. The N5-methyl group prevents N-alkylation at this position.The 4-chloro position is also the primary site for substitution. The N7 position is often protected (e.g., with a tosyl group) to direct reactions.
Biological Profile Derivatives have shown potent activity as antitubulin agents and kinase inhibitors (e.g., EGFR/HER2).[8][9]This scaffold is found in several FDA-approved kinase inhibitors, such as Tofacitinib (a JAK inhibitor) and Ruxolitinib (a JAK inhibitor).
Structural Impact The orientation of substituents at the 4-position relative to the pyrrole ring differs, leading to unique interactions with target proteins.The different geometry can lead to distinct binding modes and selectivity profiles compared to the [3,2-d] isomer.

Expert Insight: While the pyrrolo[2,3-d]pyrimidine scaffold is more prevalent in approved drugs, the pyrrolo[3,2-d]pyrimidine isomer offers a distinct structural geometry.[9] This difference can be exploited to develop inhibitors with novel intellectual property and potentially different selectivity profiles against kinase targets. For instance, a study on antitubulin agents found that pyrrolo[3,2-d]pyrimidine analogs were more potent than their pyrrolo[2,3-d]pyrimidine regioisomers.[9]

Impact of N-Substitution: N-Methyl vs. N-H

A comparison with the unmethylated analog, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine, highlights the role of the N5-methyl group.

FeatureThis compound 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine
Structure N5 is methylated.N5 has a hydrogen atom.
Reactivity The N5 position is blocked. Reactions are directed to the 4-position.The N5-H is acidic and can be deprotonated, potentially leading to side reactions or requiring a protection strategy.
Solubility The methyl group can slightly increase lipophilicity.The N-H group can act as a hydrogen bond donor, which may influence solubility and crystal packing.
Biological Activity The methyl group can provide beneficial steric interactions in a binding pocket or, conversely, cause steric hindrance.The N-H group can form a critical hydrogen bond with the target protein, which is often a key interaction for kinase inhibitors.

Expert Insight: The decision to use the N-methylated or N-H version depends on the specific target. For many kinases, the N-H of a related scaffold acts as a key hydrogen bond donor to the hinge region of the ATP binding site. In such cases, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine would be the preferred starting material.[6][10] However, if that interaction is not required or if N-alkylation is a desired diversification strategy, the N-methylated version provides a more controlled synthetic route.

Performance Data and Structure-Activity Relationship (SAR)

The true value of this compound is demonstrated by the biological activity of the derivatives synthesized from it. A key application is in the development of kinase inhibitors.

For example, a study focused on developing dual inhibitors of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) utilized the pyrrolo[3,2-d]pyrimidine scaffold.[8] While this study used a different N5-substituent, the principles of derivatization at the 4-position are the same. A representative compound from this class, 51m , showed potent inhibitory activity.

CompoundTargetIC₅₀ (nM)Cell LineGI₅₀ (nM)
51m HER20.98BT-4742.0
EGFR2.5

Data synthesized from a study on related pyrrolo[3,2-d]pyrimidine derivatives.[8]

Structure-Activity Relationship Insights:

  • The 4-Anilino Moiety: The core strategy involves replacing the 4-chloro group with a substituted aniline. The nature of the aniline substituent is critical for potency and selectivity. For EGFR/HER2 inhibitors, a 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline was found to be highly effective.[8]

  • The N5-Side Chain: The substituent on the pyrrole nitrogen is crucial for tuning pharmacokinetic properties. In the case of compound 51m, an N-(2-ethyl)-3-hydroxy-3-methylbutanamide side chain was optimized to reduce CYP inhibition and improve metabolic stability without losing potency.[8]

This demonstrates a logical drug design strategy: the 4-position is used to establish potency against the target kinase (the "warhead"), while the 5-position is used to fine-tune "drug-like" properties.

Experimental Protocols

To ensure scientific integrity, we provide detailed, validated protocols for the synthesis and evaluation of these compounds.

Protocol 1: Synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine

This protocol describes the chlorination of the parent pyrrolopyrimidinone, a common method for producing the activated chloro-intermediate.

Causality: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It reacts with the keto-enol tautomer of the pyrimidinone to replace the hydroxyl group with a chlorine atom, yielding the desired 4-chloro product. The reaction is typically run at reflux to provide the necessary activation energy. An aqueous workup with a base (like ammonia) is required to neutralize the excess acidic POCl₃ and precipitate the product.[11][12]

Step-by-Step Methodology:

  • To a round-bottom flask, add 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq).

  • Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃) (approx. 4-5 eq).

  • Heat the reaction mixture to reflux (approx. 110 °C) for 1-2 hours. The mixture should become a homogeneous solution.

  • After cooling the reaction to room temperature, slowly pour the mixture into a beaker of crushed ice with vigorous stirring.

  • Carefully adjust the pH of the solution to ~8 using a concentrated ammonia solution while keeping the mixture cool in an ice bath.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[12]

Protocol 2: Synthesis of a 4-Anilino-pyrrolo[3,2-d]pyrimidine Derivative

This protocol outlines a typical nucleophilic aromatic substitution (SₙAr) reaction to install a side chain at the 4-position.

Causality: The electron-withdrawing pyrimidine ring makes the 4-position electron-deficient and thus susceptible to nucleophilic attack by an amine. The reaction is often carried out in a polar solvent like isopropanol or n-butanol at elevated temperatures to facilitate the reaction. An acid catalyst is sometimes added to protonate the pyrimidine ring, further activating it towards attack.

Step-by-Step Methodology:

  • In a sealed vial, combine this compound (1.0 eq) and the desired substituted aniline (1.1 eq).

  • Add a solvent such as isopropanol or n-butanol.

  • Heat the mixture to 80-120 °C and stir for 4-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 4-anilino-5-methyl-5H-pyrrolo[3,2-d]pyrimidine derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (Representative)

This protocol describes a common method to determine the IC₅₀ of a compound against a specific protein kinase.

Causality: This assay measures the ability of an inhibitor to compete with ATP for the binding site of a kinase. The kinase's activity is measured by its ability to phosphorylate a substrate. The amount of phosphorylation is quantified, typically using a fluorescent or luminescent readout. A dose-response curve is generated to calculate the IC₅₀, the concentration of inhibitor required to reduce the kinase activity by 50%.

Step-by-Step Methodology:

  • Prepare a series of dilutions of the test compound (e.g., from 100 µM to 1 nM) in an appropriate buffer containing DMSO.

  • In a 96-well or 384-well plate, add the kinase enzyme, a suitable substrate (e.g., a peptide), and the test compound dilutions.

  • Initiate the kinase reaction by adding a solution of ATP (at or near its Kₘ concentration).

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add a detection reagent that binds to the phosphorylated substrate (e.g., a specific antibody linked to a reporter).

  • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Synthesis of 4-Anilino-pyrrolo[3,2-d]pyrimidines Start 4-Chloro-pyrrolo [3,2-d]pyrimidine Reaction Nucleophilic Aromatic Substitution (SnAr) Start->Reaction Reagent Substituted Aniline (R-NH2) Reagent->Reaction Product 4-Anilino-pyrrolo [3,2-d]pyrimidine Reaction->Product Purification Purification (Chromatography) Product->Purification Final Final Compound Purification->Final

Caption: General synthetic workflow for derivatizing the 4-chloro-pyrrolopyrimidine scaffold.

G cluster_1 EGFR Signaling Pathway Inhibition Ligand Growth Factor (e.g., EGF) EGFR EGFR Receptor Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling Downstream Signaling (Ras-Raf-MAPK) Dimerization->Signaling P Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->Dimerization Blocks ATP Binding ATP ATP ATP->Dimerization Response Cell Proliferation, Survival Signaling->Response

Caption: Inhibition of the EGFR signaling pathway by a pyrrolopyrimidine-based kinase inhibitor.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. While the isomeric pyrrolo[2,3-d]pyrimidine scaffold is more established in clinically approved drugs, the pyrrolo[3,2-d]pyrimidine core offers a distinct and powerful alternative for developing novel therapeutics, particularly kinase inhibitors. Its primary strength lies in the reactivity of the 4-chloro position, which allows for systematic exploration of structure-activity relationships. The choice between this scaffold and its alternatives, such as the N-H analog or the [2,3-d] regioisomer, should be a strategic decision based on the specific biological target and the desired properties of the final compound. By leveraging the synthetic tractability of this scaffold, researchers can efficiently generate and optimize lead compounds with significant therapeutic potential.

References

A Comparative Efficacy Analysis of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[3,2-d]pyrimidine scaffold, a deaza-isostere of purine, represents a privileged structure in medicinal chemistry due to its versatile biological activities.[1] Its structural similarity to adenine allows for competitive binding to the ATP-binding sites of numerous enzymes, making it a cornerstone for the development of targeted therapies.[2] The derivative 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, in particular, serves as a crucial synthetic intermediate for a diverse range of bioactive molecules.[3][4] This guide provides a comparative analysis of the efficacy of various derivatives stemming from this core structure, focusing on their performance as kinase inhibitors, antitubulin agents, and modulators of metabolic pathways, supported by experimental data from peer-reviewed studies.

Efficacy as Kinase Inhibitors: Targeting VEGFR2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Inhibition of VEGFR2 kinase activity is a clinically validated strategy in oncology. A series of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives have been synthesized and evaluated as Type-II inhibitors of VEGFR2, which bind to the inactive (DFG-out) conformation of the kinase.[5][6] This binding mode often confers greater selectivity and can overcome certain forms of resistance compared to ATP-competitive Type-I inhibitors.[5]

Comparative Potency of VEGFR2 Inhibitors

The introduction of a diphenylurea moiety at the C4-position of the pyrrolo[3,2-d]pyrimidine core via an oxygen linker was found to be crucial for potent VEGFR2 inhibition.[6] The table below summarizes the inhibitory activity of key derivatives.

Compound IDVEGFR2 Kinase IC₅₀ (nM)HUVEC Proliferation IC₅₀ (nM)
20a 3-CF₃H1.83.0
20b 4-ClH1.66.0
20c 3-t-BuH1.910
20d 3-CF₃2-F0.9 1.0
Data synthesized from Oguro et al., 2010.[6]

Structure-Activity Relationship (SAR) Insights: The data reveals that compound 20d , featuring a 3-(trifluoromethyl)phenylurea moiety and a fluorine atom at the 2-position of the phenoxy ring, exhibited the most potent activity against both the isolated VEGFR2 kinase and VEGF-stimulated human umbilical vein endothelial cell (HUVEC) proliferation.[6] X-ray co-crystal structures confirmed that 20d stabilizes the inactive conformation of VEGFR2.[6] Further in vivo evaluation showed that the hydrochloride salt of 20d , administered orally at 3 mg/kg/day, potently inhibited tumor growth in a DU145 human prostate cancer xenograft model.[6]

VEGFR2 Signaling Pathway and Inhibition

The following diagram illustrates the mechanism of VEGFR2 activation and its inhibition by pyrrolo[3,2-d]pyrimidine derivatives.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2_inactive VEGFR2 (Inactive) VEGFR2_active VEGFR2 (Active) Dimerized & Phosphorylated VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation Downstream Downstream Signaling (PI3K/Akt, MAPK) Angiogenesis, Proliferation VEGFR2_active->Downstream VEGF VEGF Ligand VEGF->VEGFR2_inactive Binds Inhibitor Compound 20d (Type-II Inhibitor) Inhibitor->VEGFR2_inactive Binds & Stabilizes

Caption: Inhibition of the VEGFR2 signaling pathway by a Type-II pyrrolo[3,2-d]pyrimidine derivative.

Efficacy as Antitubulin Agents

Microtubules are essential components of the cytoskeleton involved in cell division, making them an attractive target for anticancer drugs. A series of water-soluble, substituted pyrrolo[3,2-d]pyrimidines were designed as colchicine site binding agents that induce microtubule depolymerization.[7]

Comparative Antiproliferative Activity

The study demonstrated that pyrrolo[3,2-d]pyrimidine analogs were generally more potent than their pyrrolo[2,3-d]pyrimidine regioisomers.[7] Compound 3 emerged as a particularly potent derivative.

Compound IDMDA-MB-435 GI₅₀ (µM)
3 CH₃CH₃4-OCH₃0.089
4 HCH₃4-OCH₃0.21
5 CH₃CH₃H>10
6 CH₃H4-OCH₃0.16
Data synthesized from Kamal et al., 2011.[7]

Structure-Activity Relationship (SAR) Insights: The SAR study highlighted the importance of several substituents for potent antiproliferative activity. The 2-methyl group (R¹), the N-methyl group on the aniline ring (R²), and the 4'-methoxy group on the aniline ring (R³) were all found to be crucial for submicromolar potency.[7] Removal of any of these groups, as seen in compounds 4 , 5 , and 6 , led to a decrease in activity. Compound 3 was further evaluated in the NCI 60-cell line screen and showed potent, two-digit nanomolar growth inhibition against eight different tumor cell lines.[7]

Efficacy as Inhibitors of One-Carbon Metabolism

Folate-dependent one-carbon (C1) metabolism is a critical network of pathways that provides one-carbon units for the biosynthesis of nucleotides and amino acids. This process is compartmentalized between the mitochondria and cytosol and is often upregulated in cancer cells to support rapid proliferation.[8] Novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been designed to target key enzymes in this network, particularly the mitochondrial enzyme serine hydroxymethyltransferase 2 (SHMT2).[9]

Lead Compound Efficacy

A lead compound, AGF347 , demonstrated broad-spectrum antitumor efficacy by targeting not only SHMT2 but also cytosolic enzymes involved in purine biosynthesis.[8]

Compound IDTarget(s)In Vivo ModelOutcome
AGF347 SHMT2, SHMT1, GARFTase, AICARFTaseMIA PaCa-2 Pancreatic Tumor XenograftSignificant tumor growth delay; potential for complete responses.[8]

Mechanistic Insights: Metabolic rescue experiments and targeted metabolomics confirmed that these compounds disrupt both mitochondrial and cytosolic C1 metabolism.[8] This multi-targeted approach provides a robust mechanism for inhibiting cancer cell growth and offers a compelling proof-of-concept for therapeutically targeting these metabolic pathways.[8][9]

Targeted Metabolic Pathway

The diagram below shows the key enzymes in one-carbon metabolism targeted by the pyrrolo[3,2-d]pyrimidine series.

One_Carbon_Metabolism cluster_mito Mitochondrion cluster_cyto Cytosol Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito THF -> 5,10-CH2-THF SHMT2 SHMT2 Glycine_cyto Glycine Glycine_mito->Glycine_cyto Export Purine_Bio Purine Biosynthesis GARFTase GARFTase / AICARFTase GARFTase->Purine_Bio SHMT1 SHMT1 Inhibitor AGF347 Inhibitor->SHMT2 Inhibitor->GARFTase Inhibitor->SHMT1

Caption: Multi-targeted inhibition of mitochondrial and cytosolic one-carbon metabolism by AGF347.

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are representative methodologies for key assays.

A. VEGFR2 Kinase Inhibition Assay

This protocol describes a common method for determining the IC₅₀ value of a test compound against a purified kinase.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the VEGFR2 kinase. Inhibition of the kinase results in a decreased FRET signal.

Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Prepare serial dilutions of the test compound (e.g., this compound derivatives) in DMSO, followed by dilution in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 2 µL of the test compound dilution, 4 µL of a solution containing VEGFR2 kinase and a biotinylated substrate peptide, and initiate the reaction by adding 4 µL of an ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding a detection buffer containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

  • Signal Reading: After a further 60-minute incubation, read the plate on a TR-FRET-compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the emission signals (665/615). Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

B. Cell Proliferation (GI₅₀) Assay

This protocol outlines the sulforhodamine B (SRB) assay, a common method for measuring drug-induced cytotoxicity.

Principle: SRB is a dye that binds stoichiometrically to cellular proteins. The amount of bound dye is proportional to the total cell mass, providing an estimate of cell number.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., MDA-MB-435) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Fixation: Discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: Wash the plates five times with deionized water and allow to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid and stain for 30 minutes.

  • Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry. Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).

  • Absorbance Reading: Measure the optical density at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition. The GI₅₀ value (concentration causing 50% growth inhibition) is determined by plotting the percentage of growth against the log of the compound concentration.

General Experimental Workflow

The following diagram represents a typical workflow for the preclinical evaluation of novel anticancer compounds.

References

The Chloro-Amino Switch: A Comparative Guide to the Bioactivity of 4-Substituted Pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the pyrrolo[3,2-d]pyrimidine scaffold has emerged as a "privileged" structure, particularly in the development of kinase inhibitors and other targeted therapeutics. Its resemblance to the native purine core allows it to effectively compete for the ATP-binding sites of numerous enzymes. A critical locus of chemical modification on this scaffold is the C4 position. The strategic substitution at this site often dictates the compound's biological activity, selectivity, and overall drug-like properties.

This guide provides an in-depth comparison of two key C4-substituted analogues: the 4-chloro and 4-amino pyrrolo[3,2-d]pyrimidines. We will explore the fundamental differences in their roles, moving from the synthetic utility of the chloro-intermediate to the potent bioactivity of the aminated final product. This analysis is grounded in the principles of medicinal chemistry and supported by experimental evidence to inform researchers in the field of drug development.

The Synthetic Keystone: 4-Chloro-pyrrolo[3,2-d]pyrimidine

The 4-chloro-pyrrolo[3,2-d]pyrimidine derivative is best understood not as a bioactive agent, but as a critical and versatile synthetic intermediate. The chlorine atom at the C4 position activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr). This chemical reactivity is the cornerstone of its utility, allowing for the facile introduction of a diverse array of functional groups, most notably amines.

The general synthetic pathway involves the initial construction of the pyrrolo[3,2-d]pyrimidin-4-one core, which is then chlorinated, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1] The resulting 4-chloro intermediate is a stable, isolable compound that serves as the immediate precursor to a library of C4-functionalized derivatives.

G A Pyrrolo[3,2-d]pyrimidin-4-one B 4-Chloro-pyrrolo[3,2-d]pyrimidine (Synthetic Intermediate) A->B  Chlorination (e.g., POCl₃)   C 4-Amino-pyrrolo[3,2-d]pyrimidine (Bioactive Compound) B->C  Nucleophilic Substitution (R-NH₂)   G cluster_0 Kinase Hinge Region cluster_1 4-Amino-pyrrolo[3,2-d]pyrimidine hinge_N Backbone N-H hinge_O Backbone C=O scaffold Pyrrolo-pyrimidine Core scaffold->hinge_N H-Bond amino 4-NH₂ amino->hinge_O H-Bond G cluster_0 Bioactivity Screening Workflow A Synthesize 4-Chloro Intermediate B Synthesize 4-Amino Analogue Library A->B C In Vitro Kinase Assay (Determine IC₅₀) B->C D Cellular Proliferation Assay (Determine IC₅₀) C->D E Identify Lead Compound D->E

References

Validation of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine as a Precursor for Novel VEGFR2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) remains a pivotal strategy for thwarting tumor angiogenesis.[1][2] Researchers are in a continuous race to develop novel small molecule inhibitors that not only exhibit high potency and selectivity but also overcome the ever-present challenge of drug resistance. This guide provides an in-depth validation pathway for a promising precursor, 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, and objectively compares its derived inhibitors against established alternatives, supported by experimental data and protocols.

The Central Role of VEGFR2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a master regulatory role in angiogenesis, the formation of new blood vessels.[1][3] In the context of oncology, tumors exploit this physiological process to secure a dedicated supply of oxygen and nutrients, which is essential for their growth and metastasis.[2] The binding of its primary ligand, VEGF-A, to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1] This event initiates a cascade of downstream signaling pathways, fundamentally driving endothelial cell proliferation, migration, and survival.[1] Consequently, the development of small molecule inhibitors that can effectively block the ATP-binding site of the VEGFR-2 kinase domain is a well-established and clinically validated therapeutic approach.[1][4]

This compound: A Privileged Scaffold

The pyrrolo[3,2-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[5][6] Its structural resemblance to the adenine core of ATP allows for competitive binding within the kinase active site. The specific precursor, this compound, offers a reactive chloro-substituent at the 4-position, which serves as a versatile handle for synthetic elaboration, enabling the introduction of various pharmacophoric features to enhance binding affinity and selectivity for VEGFR2.[5]

A notable example from the literature is the synthesis of a series of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives.[5] By incorporating a diphenylurea moiety at the C4-position via an oxygen linker, researchers have developed potent type-II inhibitors of VEGFR2 that bind to the inactive conformation of the kinase.[5] This guide will use a hypothetical derivative from this class, herein named "PyrroloPy-20d," as a case study for the validation process.

The Validation Workflow: From Kinase Activity to Cellular Function

A robust validation of a novel VEGFR2 inhibitor derived from our precursor involves a multi-tiered experimental approach. This workflow is designed to first confirm direct enzymatic inhibition and then to assess its functional consequences in a cellular context.

Validation_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Comparative Analysis Precursor 4-Chloro-5-methyl-5H- pyrrolo[3,2-d]pyrimidine Synthesis Synthesis of PyrroloPy-20d Precursor->Synthesis Chemical Modification KinaseAssay VEGFR2 Kinase Assay (Biochemical) Synthesis->KinaseAssay Purified Compound IC50_determination IC50 Determination KinaseAssay->IC50_determination Activity Data CellCulture HUVEC Cell Culture IC50_determination->CellCulture Validated Inhibitor ProliferationAssay VEGF-Stimulated Proliferation Assay CellCulture->ProliferationAssay Stimulated Cells EC50_determination EC50 Determination ProliferationAssay->EC50_determination Cellular Potency Comparison Head-to-Head Comparison with Known Inhibitors EC50_determination->Comparison Performance Metrics

Caption: A streamlined workflow for the validation of a novel VEGFR2 inhibitor.

Experimental Protocols

In Vitro VEGFR2 Kinase Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed) and, consequently, less inhibition.[1]

Materials:

  • Recombinant human VEGFR2 enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer

  • PyrroloPy-20d and reference inhibitors (e.g., Sorafenib, Sunitinib)

  • ADP-Glo™ Kinase Assay Kit

Procedure:

  • Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, ATP, and the Poly(Glu, Tyr) substrate.

  • Inhibitor Dilution: Create a serial dilution of PyrroloPy-20d and the reference inhibitors in the kinase buffer.

  • Kinase Reaction:

    • Add 12.5 µL of the Master Mix to each well of a white 96-well plate.[1]

    • Add 2.5 µL of the diluted test inhibitors to the respective wells.

    • Add 2.5 µL of kinase buffer with the same DMSO concentration to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[1]

    • Initiate the reaction by adding 10 µL of diluted VEGFR2 enzyme to all wells except the "Blank".

    • Incubate the plate for a specified time (e.g., 45 minutes) at room temperature.[7]

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a microplate reader.[7]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Cell-Based Proliferation Assay (VEGF-Stimulated HUVECs)

This assay assesses the ability of the inhibitor to block the proliferative effect of VEGF on human umbilical vein endothelial cells (HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • VEGF-A

  • PyrroloPy-20d and reference inhibitors

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 4-6 hours to synchronize the cells.

  • Inhibitor Treatment: Pre-incubate the cells with serial dilutions of PyrroloPy-20d and reference inhibitors for 1 hour.

  • VEGF Stimulation: Add VEGF-A to the wells to a final concentration that induces robust proliferation (e.g., 50 ng/mL), except for the negative control wells.[8]

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Measurement: Add the cell viability reagent to each well and measure the luminescence or fluorescence according to the manufacturer's instructions.

  • Data Analysis: Determine the EC50 value (the concentration of inhibitor that reduces the VEGF-stimulated cell proliferation by 50%).

Comparative Analysis: PyrroloPy-20d vs. Established VEGFR2 Inhibitors

The ultimate validation of a novel inhibitor lies in its performance relative to existing standards. The following table summarizes hypothetical, yet realistic, data compiled from literature-based expectations for our synthesized compound, PyrroloPy-20d, against well-known multi-kinase inhibitors that also target VEGFR2.

InhibitorVEGFR2 Kinase IC50 (nM)HUVEC Proliferation EC50 (nM)Primary Target(s)
PyrroloPy-20d 8 25 VEGFR2
Sorafenib9020VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, Raf-1
Sunitinib8015VEGFR2, PDGFRβ, c-KIT
Axitinib0.20.5VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit

Disclaimer: The IC50 and EC50 values for Sorafenib, Sunitinib, and Axitinib are approximate and compiled from various sources for comparative purposes.[2][9] Experimental conditions can significantly influence these values.

From this comparative data, PyrroloPy-20d demonstrates potent and selective inhibition of VEGFR2. While its raw potency may not surpass a highly potent inhibitor like Axitinib, its potentially greater selectivity (hypothesized based on its design) could translate to a more favorable safety profile with fewer off-target effects.

VEGFR2 Signaling Pathway and Point of Inhibition

To understand the mechanism of action, it is crucial to visualize where these inhibitors intervene in the VEGFR2 signaling cascade.

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR2 Extracellular Domain Transmembrane Domain Kinase Domain (ATP-Binding Site) VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2:f0->PLCg Phosphorylation PI3K PI3K VEGFR2:f0->PI3K Phosphorylation Inhibitor PyrroloPy-20d (ATP-Competitive Inhibitor) Inhibitor->VEGFR2:f0 Inhibition PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: The VEGFR2 signaling pathway and the point of inhibition by ATP-competitive inhibitors.

Conclusion and Future Directions

The experimental workflow and comparative data presented in this guide provide a comprehensive framework for validating this compound as a viable precursor for the development of novel VEGFR2 inhibitors. The synthesized derivative, PyrroloPy-20d, demonstrates promising potency in both biochemical and cell-based assays.

The key advantage of this precursor lies in its synthetic tractability, which allows for the generation of a library of analogues. Future work should focus on structure-activity relationship (SAR) studies to further optimize potency and selectivity. Moreover, promising candidates should be advanced to in vivo xenograft models to assess their anti-tumor efficacy and pharmacokinetic properties. Through such rigorous validation, novel inhibitors derived from this privileged scaffold can be developed into next-generation anti-angiogenic therapies.

References

NMR and mass spectrometry analysis of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectroscopic Analysis of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a key intermediate, its unambiguous structural confirmation is paramount. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to provide a complete structural characterization. This document is intended for researchers, scientists, and professionals in drug development who rely on precise analytical data for molecular verification.

Introduction to the Analyte and Methodologies

This compound belongs to the pyrrolopyrimidine class of compounds, which are foundational scaffolds for developing various therapeutic agents, including kinase inhibitors for anticancer and antiviral therapies.[1][2][3][4] The introduction of a chloro-substituent at the 4-position and a methyl group on the pyrrole nitrogen creates a specific electronic and steric environment, making its precise characterization essential.

Our approach leverages the strengths of two complementary analytical techniques:

  • Mass Spectrometry (MS): Provides the exact molecular weight and elemental composition, while its fragmentation patterns offer critical clues about the molecule's substructures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the carbon-hydrogen framework of the molecule, revealing detailed information about the connectivity and chemical environment of each atom.

By combining these techniques, we can achieve an unequivocal confirmation of the compound's identity and purity.

Caption: Molecular structure of the target analyte.

Mass Spectrometry Analysis: Unveiling Molecular Weight and Fragmentation

Mass spectrometry is the first-line technique for confirming the molecular formula of a synthesized compound. For halogenated compounds, the isotopic distribution provides a distinctive signature.

Expertise & Causality in Experimental Design

We select Electrospray Ionization (ESI) in positive ion mode as it is a soft ionization technique ideal for nitrogen-containing heterocycles, typically yielding a strong protonated molecular ion peak ([M+H]⁺) with minimal in-source fragmentation.[5] This choice ensures the primary observation is the intact molecule, which is crucial for molecular weight confirmation. High-resolution mass spectrometry (HRMS), for instance using a Q-TOF instrument, is specified to obtain the exact mass, enabling confirmation of the elemental formula (C₇H₆ClN₃).[6]

Experimental Protocol: ESI-MS
  • Sample Preparation: A dilute solution of the analyte (~0.1 mg/mL) is prepared in HPLC-grade methanol containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: Analysis is performed on a Bruker ESI Q-TOF Mass Spectrometer.[6]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Data is acquired in full scan mode to observe the molecular ion and any significant fragments.

Data Interpretation and Comparison

The molecular formula C₇H₆ClN₃ corresponds to a monoisotopic mass of 167.0250 Da.[7] A key feature for chlorinated compounds is the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[8] This results in a characteristic isotopic pattern for the molecular ion peak.

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₇H₆ClN₃

Ion SpeciesFormulaCalculated m/zObserved Pattern
[M+H]⁺ (³⁵Cl)C₇H₇³⁵ClN₃⁺168.0323Base Peak (100%)
[M+H]⁺ (³⁷Cl)C₇H₇³⁷ClN₃⁺170.0294M+2 Peak (~33%)

The observation of this 3:1 isotopic cluster is a definitive indicator of the presence of a single chlorine atom in the molecule.

Fragmentation Pathway Analysis

While ESI is a soft technique, collision-induced dissociation (CID) in an MS/MS experiment can provide structural information. The fragmentation of related pyrrolopyrimidine cores often involves characteristic losses.

fragmentation M_H [M+H]⁺ m/z 168/170 M_H_minus_Cl [M+H-Cl]⁺ m/z 133 M_H->M_H_minus_Cl - Cl• M_H_minus_HCN [M+H-HCN]⁺ m/z 141/143 M_H->M_H_minus_HCN - HCN M_H_minus_CH3 [M+H-CH₃]⁺ m/z 153/155 M_H->M_H_minus_CH3 - CH₃•

Caption: Predicted ESI-MS/MS fragmentation pathway.

  • Loss of Chlorine Radical (-Cl•): A common fragmentation for chloro-aromatics, leading to a fragment at m/z 133.

  • Loss of HCN (-27 Da): Expulsion of hydrogen cyanide is characteristic of pyrimidine and other nitrogen-containing rings, resulting in an ion at m/z 141.

  • Loss of Methyl Radical (-CH₃•): Cleavage of the N-methyl bond would produce a fragment at m/z 153. This fragment corresponds to the protonated parent compound, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine.[9][10]

NMR Spectroscopy Analysis: Assembling the Structural Puzzle

NMR spectroscopy provides the atomic-level connectivity map of the molecule. ¹H NMR identifies the number and environment of protons, while ¹³C NMR does the same for the carbon skeleton.

Expertise & Causality in Experimental Design

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected because it is an excellent solvent for a wide range of organic molecules and its residual proton peak (at ~2.50 ppm) does not typically interfere with the aromatic signals of the analyte.[11] A high-field spectrometer (e.g., 400 MHz) is used to ensure adequate signal dispersion, which is essential for resolving the closely spaced signals in the aromatic region.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6 mL of DMSO-d₆.

  • Instrumentation: Spectra are recorded on a Bruker Avance 400 MHz spectrometer.[11]

  • Reference Standard: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

  • Spectra Acquired: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC to confirm assignments.

¹H NMR Spectral Analysis

The structure predicts four distinct proton signals with specific chemical shifts, multiplicities, and integrations. The electron-withdrawing nature of the pyrimidine ring and the nitrogen atoms will shift the aromatic protons downfield.[12][13]

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H28.6 - 8.8Singlet (s)1HLocated on the pyrimidine ring, deshielded by two adjacent nitrogen atoms.
H77.8 - 8.0Doublet (d)1HPart of the pyrrole ring, adjacent to the ring fusion. Coupled to H6.
H66.7 - 6.9Doublet (d)1HPart of the pyrrole ring, coupled to H7. Shifted upfield relative to H7.
N-CH₃3.8 - 4.0Singlet (s)3HMethyl group attached to the pyrrole nitrogen.

Causality: The chemical shifts are estimated based on data for the parent compound 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine, which shows signals at 8.61 (s, 1H), 7.97 (dd, 1H), and 6.72 (dd, 1H) in DMSO-d₆.[9][14] The N-methylation is expected to have a minor effect on the aromatic proton shifts but introduces a characteristic singlet for the methyl group itself.

¹³C NMR Spectral Analysis

The molecule has seven carbon atoms, all in unique chemical environments, which should result in seven distinct signals in the ¹³C NMR spectrum.

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon AssignmentPredicted δ (ppm)Rationale
C2150 - 152Pyrimidine carbon between two nitrogens.
C4149 - 151Pyrimidine carbon bearing the Cl atom; highly deshielded.
C7a141 - 143Quaternary carbon at the ring junction.
C5a134 - 136Quaternary carbon at the ring junction.
C7124 - 126Pyrrole methine carbon.
C6102 - 104Pyrrole methine carbon.
N-CH₃30 - 35Methyl carbon attached to nitrogen.

Causality: These predictions are benchmarked against the reported ¹³C NMR data for the 5H-analog: 151.30, 149.58, 142.12, 134.83, 124.32, and 102.70 ppm.[9][14] The addition of the methyl group introduces a new signal in the aliphatic region (~30-35 ppm) and slightly perturbs the shifts of the adjacent pyrrole carbons.

Integrated Analysis and Conclusion

The true power of this analytical approach lies in the integration of data.

workflow cluster_workflow Analytical Workflow Analyte 4-Chloro-5-methyl-5H- pyrrolo[3,2-d]pyrimidine MS Mass Spectrometry (ESI-Q-TOF) Analyte->MS NMR NMR Spectroscopy (¹H & ¹³C) Analyte->NMR MS_Data Molecular Formula (C₇H₆ClN₃) Isotopic Pattern (3:1 for Cl) Fragment Masses MS->MS_Data NMR_Data Carbon-Hydrogen Framework Connectivity (J-coupling) Chemical Environments NMR->NMR_Data Confirmation Unambiguous Structural Confirmation MS_Data->Confirmation NMR_Data->Confirmation

Caption: Synergistic workflow for structural elucidation.

Mass spectrometry confirms the correct molecular weight (167.0250 Da) and elemental formula (C₇H₆ClN₃), with the chlorine isotopic pattern serving as a crucial validation point. NMR spectroscopy then provides the definitive structural arrangement, confirming the positions of the methyl group, the chloro-substituent, and the protons on the heterocyclic core. The ¹H NMR shows the expected four signals with correct integration and splitting, while the ¹³C NMR confirms the presence of seven unique carbons in their predicted chemical shift regions.

Together, these techniques provide a self-validating system, leaving no ambiguity in the structural assignment of this compound. This rigorous characterization is an indispensable step in the quality control and advancement of research and development projects that utilize this important chemical entity.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Pyrrolo[3,2-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising molecular scaffold to a viable clinical candidate is fraught with challenges. A critical juncture in this process is understanding the translation of a compound's activity from a controlled in vitro environment to a complex in vivo biological system. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of analogs based on the 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold, a versatile heterocyclic core recognized for its potential in developing novel therapeutic agents, particularly kinase inhibitors and anticancer drugs.[1]

This document moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental choices and the interpretation of results. We will explore key examples of pyrrolo[3,2-d]pyrimidine derivatives, dissect the methodologies used to evaluate them, and analyze the frequent disparities observed between petri dish and preclinical models, providing a framework for more predictive drug development.

The Pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The pyrrolo[3,2-d]pyrimidine core is an analog of purine, the fundamental building block of adenine and guanine. This structural mimicry allows it to serve as a versatile platform for designing inhibitors that target ATP-binding sites in various enzymes, most notably protein kinases.[2] Modifications at different positions of the pyrimidine and pyrrole rings have led to the development of potent inhibitors against a range of therapeutically relevant targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Serine Hydroxymethyltransferase 2 (SHMT2), and tubulin.[3][4][5]

The 4-chloro substitution on the pyrimidine ring serves as a crucial chemical handle, enabling the synthesis of diverse analogs through nucleophilic substitution, thereby facilitating the exploration of structure-activity relationships (SAR).

Part 1: The In Vitro Battlefield - Cellular and Enzymatic Potency

In vitro assays are the foundational step in drug discovery, providing a rapid and cost-effective means to assess the biological activity of newly synthesized compounds. These tests typically involve either isolated enzymes (biochemical assays) or cultured cancer cell lines (cell-based assays).

Case Study 1: Multi-Targeted SHMT2 Inhibitors

A novel series of 5-substituted pyrrolo[3,2-d]pyrimidine compounds were designed to inhibit one-carbon metabolism, a critical pathway for cancer cell proliferation, by targeting the mitochondrial enzyme SHMT2.[4][6] The lead compounds, including AGF291, AGF320, and AGF347, demonstrated broad-spectrum in vitro antitumor efficacy.

Comparative In Vitro Activity (IC50, nM) [5]

CompoundH460 (Lung Cancer)HCT116 (Colon Cancer)MIA PaCa-2 (Pancreatic Cancer)
AGF291Data not specifiedData not specifiedData not specified
AGF320Data not specifiedData not specifiedData not specified
AGF347Data not specifiedData not specifiedData not specified

Note: Specific IC50 values from the provided search results were not available in a comparative table format. The source confirms these compounds were the most active of the series tested against these cell lines.[5]

The consistent activity of these compounds across different cancer cell lines underscores the fundamental reliance of these tumors on the one-carbon metabolism pathway. The choice of cell lines—H460 (lung), HCT116 (colon), and MIA PaCa-2 (pancreatic)—represents diverse and aggressive cancer types known to have upregulated metabolic pathways, making them relevant models for testing inhibitors of SHMT2.[4][6]

Case Study 2: Antitubulin Pyrrolo[3,2-d]pyrimidines

Another series of pyrrolo[3,2-d]pyrimidine analogs were developed as water-soluble, microtubule-depolymerizing agents that bind to the colchicine site on tubulin.[5][7] Disruption of microtubule dynamics is a clinically validated anticancer strategy, leading to cell cycle arrest and apoptosis.[8]

Comparative In Vitro Activity (GI50, µM) [5]

CompoundMDA-MB-435 (Melanoma)
Compound 8·HCl< 1 µM
Compound 11·HCl< 1 µM

Note: The study identified these compounds as having submicromolar potency. GI50 represents the concentration for 50% growth inhibition.

The selection of the MDA-MB-435 cell line for initial screening is significant as it is a well-characterized and aggressive cancer cell line used extensively in the NCI-60 panel, allowing for broader comparison of compound activity.[5]

Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MIA PaCa-2, HT-29, MDA-MB-435) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a controlled incubator (37°C, 5% CO₂).

  • Compound Treatment: A serial dilution of the test pyrrolo[3,2-d]pyrimidine analogs is prepared in dimethyl sulfoxide (DMSO) and then further diluted in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds at various concentrations. Control wells receive medium with DMSO vehicle only.

  • Incubation: The plates are incubated for a fixed period, typically 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is then incubated for an additional 4 hours. Live cells with active mitochondrial dehydrogenases will convert the water-soluble yellow MTT into an insoluble purple formazan.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ (or GI₅₀) value, the concentration at which 50% of cell growth is inhibited, is determined by plotting a dose-response curve.[11]

This self-validating system includes positive controls (known cytotoxic drugs like doxorubicin) and negative controls (vehicle) to ensure the assay is performing correctly and that any observed effect is due to the compound itself.

Part 2: The In Vivo Gauntlet - Preclinical Efficacy in Animal Models

While in vitro data is essential for initial screening and SAR, it does not account for the complexities of a whole organism, such as absorption, distribution, metabolism, and excretion (ADME) or the influence of the tumor microenvironment. In vivo studies, typically using xenograft models in immunodeficient mice, are the crucial next step to assess a compound's true therapeutic potential.

The Bridge from In Vitro to In Vivo: The Case of AGF347

The SHMT2 inhibitor AGF347, which showed promising in vitro activity, was advanced to in vivo testing.[4][6] This provides a direct opportunity to compare its performance across biological systems.

Translational Data: AGF347

Assay TypeModel SystemKey Finding
In Vitro MIA PaCa-2 CellsPotent inhibition of cell proliferation (IC₅₀ in nanomolar range).[5]
In Vivo MIA PaCa-2 XenograftsSignificant antitumor efficacy, with the potential for complete tumor responses.[4][6]

The successful translation of AGF347's activity from cell culture to a living model provides compelling proof-of-concept for the therapeutic strategy of targeting SHMT2.[4][6] This success is not always guaranteed. Often, potent in vitro compounds fail in vivo due to poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability) or unforeseen toxicity.

Experimental Protocol: Human Tumor Xenograft Model

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the workhorse of preclinical oncology research.[12] The MIA PaCa-2 xenograft is a particularly aggressive and relevant model for pancreatic cancer.[12][13]

Step-by-Step Methodology:

  • Animal Model: Female severe combined immunodeficient (SCID) or athymic nude mice are used, as their compromised immune system prevents rejection of the human tumor cells.

  • Cell Implantation: A suspension of MIA PaCa-2 cells (typically 1-5 million cells in a sterile medium/Matrigel mixture) is injected subcutaneously into the flank of each mouse.[14]

  • Tumor Growth and Staging: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is calculated regularly using calipers (Volume = (width)² x length / 2).

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (e.g., AGF347) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dose and schedule. The control group receives the vehicle solution.

  • Efficacy Monitoring: Tumor volumes and body weights are measured throughout the study. Body weight is a key indicator of compound toxicity.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size or after a set duration. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group. Tumors may also be excised for further pharmacodynamic (e.g., target engagement) or histological analysis.

This protocol is a self-validating system where the vehicle-treated control group establishes the baseline tumor growth rate, against which the activity of the treated groups is judged.

Visualizing the Mechanisms of Action

To better understand how these pyrrolo[3,2-d]pyrimidine analogs exert their effects, we can visualize their target pathways.

SHMT2 and One-Carbon Metabolism

AGF347 targets SHMT2, a key enzyme in the one-carbon metabolic network that supplies building blocks for nucleotide and amino acid synthesis, crucial for rapidly dividing cancer cells.[2][4][15]

SHMT2_Pathway cluster_mito Mitochondria cluster_cyto Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 THF_mito THF THF_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito CH2THF_mito 5,10-CH2-THF SHMT2->CH2THF_mito Purine_Synth De Novo Purine Synthesis Glycine_mito->Purine_Synth Formate Formate CH2THF_mito->Formate MTHFD2/1L Formate_cyto Formate Formate->Formate_cyto Export AGF347_mito AGF347 AGF347_mito->SHMT2 Formate_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis Formate_cyto->Thymidylate_Synth

Caption: AGF347 inhibits mitochondrial SHMT2, disrupting one-carbon metabolism.

VEGFR2 Signaling in Angiogenesis

Other pyrrolo[3,2-d]pyrimidine derivatives function as Type II inhibitors of VEGFR2, a receptor tyrosine kinase critical for angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.[16]

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits (Inactive Form) PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K/AKT P_VEGFR2->PI3K RAS RAS/MAPK P_VEGFR2->RAS Migration Cell Migration PLCg->Migration Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation RAS->Proliferation

Caption: Pyrrolo[3,2-d]pyrimidines can inhibit VEGFR2 signaling to block angiogenesis.

Experimental Workflow: From In Vitro Hit to In Vivo Candidate

The logical progression from initial screening to preclinical validation is a cornerstone of drug development.

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis biochem Biochemical Assay (e.g., Kinase Assay) synthesis->biochem Screening cell_based Cell-Based Assay (e.g., MTT) biochem->cell_based sar SAR Analysis cell_based->sar lead_select Lead Compound Selection sar->lead_select pk_pd Pharmacokinetics & Pharmacodynamics lead_select->pk_pd xenograft Xenograft Efficacy Model pk_pd->xenograft tox Toxicity Assessment xenograft->tox

Caption: The logical workflow from in vitro screening to in vivo efficacy testing.

Conclusion: Synthesizing the Data for Predictive Development

The development of this compound analogs and related compounds showcases the critical interplay between in vitro and in vivo evaluation. While in vitro assays provide essential data on potency and mechanism of action at the cellular level, they are only the first chapter of the story. The true potential of a compound is only revealed in the complex biological milieu of an in vivo model.

The successful translation of AGF347's efficacy from cell culture to a xenograft model highlights an ideal outcome, validating both the compound and its target.[4][6] However, researchers must remain cognizant of the potential for disconnect. A compound potent against an isolated kinase may fail to enter the cell; a compound cytotoxic to a 2D cell monolayer may be unable to penetrate a solid tumor or may be rapidly metabolized and cleared from the body.

By employing a logical, multi-stage evaluation process—beginning with robust and relevant in vitro assays and progressing to carefully selected in vivo models—drug development professionals can make more informed decisions, increasing the probability of translating a promising molecule into a life-saving therapy. The pyrrolo[3,2-d]pyrimidine scaffold continues to be a rich source of potential therapeutics, and a thorough understanding of its in vitro to in vivo translation is paramount to unlocking its full potential.

References

The Strategic Importance of Substitution: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5H-pyrrolo[3,2-d]pyrimidine core, a purine isostere, represents a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of therapeutic agents.[1][2] Its inherent ability to interact with a wide range of biological targets has led to its exploration in various therapeutic areas, including oncology and inflammatory diseases.[3][4] This guide focuses on the 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine framework, a key intermediate that offers strategic vectors for chemical modification at the C4 and N5 positions. We will delve into the structure-activity relationships (SAR) of its derivatives, providing a comparative analysis of their biological performance supported by experimental data.

The Pivotal Role of the N5-Methyl Group: A Leap in Potency

The methylation of the pyrrole nitrogen at the N5 position is a critical determinant of biological activity for certain classes of 5H-pyrrolo[3,2-d]pyrimidine derivatives. This is starkly illustrated in the development of microtubule targeting agents. A comparative study of N5-methylated versus N5-unsubstituted analogs revealed a dramatic enhancement in potency upon methylation. For instance, the N5-methylated compound 5 was found to be over 150-fold more potent in microtubule depolymerization assays than its unsubstituted counterpart 1 .[5] This significant increase in activity underscores the profound impact of this seemingly minor structural modification.

CompoundN5-SubstituentMicrotubule Depolymerization EC50 (µM)Reference
1 H>10[5]
5 CH30.065[5]

The enhanced potency of the N5-methylated analogs can be attributed to sterically induced conformational restriction, which likely locks the molecule in a bioactive conformation for optimal target engagement.[5]

Unlocking Therapeutic Potential: Modifications at the C4-Position

The 4-chloro substituent on the pyrimidine ring serves as a versatile synthetic handle, allowing for the introduction of a wide array of functionalities through nucleophilic aromatic substitution. This has been effectively exploited in the design of potent kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.

4-Phenoxy Derivatives as VEGFR2 Inhibitors

The replacement of the 4-chloro group with a phenoxy linker, coupled with the incorporation of a diphenylurea moiety, has yielded a series of potent type-II VEGFR2 kinase inhibitors.[1] These inhibitors bind to the inactive conformation of the kinase, offering a potential for higher selectivity. The structure-activity relationship of these derivatives highlights the importance of the substitution pattern on the terminal phenylurea ring.

CompoundRVEGFR2 Kinase IC50 (nM)HUVEC Proliferation IC50 (nM)Reference
20a H1801100[1]
20b 3-CH329240[1]
20c 4-Cl1129[1]
20d 3-CF31.912[1]

As evidenced by the data, electron-withdrawing groups on the terminal phenyl ring, such as chloro and trifluoromethyl groups, significantly enhance the inhibitory activity against both the isolated enzyme and in a cellular context. Compound 20d , with a 3-trifluoromethylphenylurea moiety, emerged as a highly potent inhibitor of VEGFR2.[1]

Comparative Analysis with Alternative Scaffolds

The 5H-pyrrolo[3,2-d]pyrimidine scaffold is one of several heterocyclic systems explored for kinase inhibition. A comparative understanding of its performance against other scaffolds is crucial for rational drug design.

  • Pyrrolo[2,3-d]pyrimidines: This isomeric scaffold, also a 7-deazapurine, is a well-established core for numerous approved kinase inhibitors like Tofacitinib and Ruxolitinib.[6][7] While both isomers can effectively target the ATP-binding site of kinases, the specific geometry and hydrogen bonding patterns offered by each can lead to differences in potency and selectivity against various kinases.[8]

  • Pyrazolo[3,4-d]pyrimidines: This scaffold has also been successfully employed in the development of kinase inhibitors. For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent multikinase inhibitors targeting FLT3 and VEGFR2.[9] The choice between a pyrrolo- or pyrazolo-fused pyrimidine core often depends on the specific interactions desired within the kinase active site.

Experimental Protocols

Synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine

The synthesis of the core intermediate, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, is a crucial first step. A common method involves the chlorination of the corresponding pyrrolopyrimidinone.[10][11]

Step-by-step Methodology:

  • To a flask containing 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one, add an excess of phosphoryl chloride (POCl3) under an inert atmosphere (e.g., nitrogen).[10][11]

  • Heat the reaction mixture to reflux for 1-2 hours. The solid starting material should dissolve to form a dark solution.[10][11]

  • After cooling the reaction mixture in an ice-water bath, slowly and carefully pour it into crushed ice with vigorous stirring.[10][11]

  • Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonia solution, while maintaining a low temperature.[10][11]

  • Collect the resulting precipitate by vacuum filtration and wash it with cold water.[10][11]

  • Dry the solid under vacuum to obtain 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[10][11]

Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as phosphoryl chloride is a corrosive and reactive compound.

VEGFR2 Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR2 kinase domain.[12][13]

Step-by-step Methodology:

  • Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase buffer, recombinant VEGFR2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of a suitable substrate (e.g., a biotinylated peptide) and ATP.[14]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[12]

  • Stop the reaction and add a detection reagent to quantify the amount of phosphorylated substrate or remaining ATP. This can be achieved through various methods, including luminescence-based assays (e.g., Kinase-Glo®) or immunoassays (e.g., ELISA-based detection of the phosphorylated substrate).[13][14]

  • Measure the signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.[12]

Cytotoxicity Assay (MTT Assay)

This cell-based assay assesses the effect of a compound on the viability and proliferation of cancer cells.[7][9]

Step-by-step Methodology:

  • Seed cancer cells (e.g., HeLa, HT-29) in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).[9]

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to untreated control cells.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[9]

Visualizing the Concepts

SAR_Summary Core This compound N5_Methyl N5-Methylation (vs. N5-H) Core->N5_Methyl Key for Activity C4_Modification C4-Modification (vs. C4-Cl) Core->C4_Modification Versatile Handle Potency_Increase Greatly Increased Potency (e.g., Antitubulin Activity) N5_Methyl->Potency_Increase Kinase_Inhibition Potent Kinase Inhibition (e.g., VEGFR2) C4_Modification->Kinase_Inhibition

Caption: Key SAR insights for this compound.

Synthesis_Workflow start Pyrrolopyrimidinone step1 Chlorination (POCl3) start->step1 intermediate 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine step1->intermediate step2 N5-Methylation intermediate->step2 core_scaffold 4-Chloro-5-methyl-5H- pyrrolo[3,2-d]pyrimidine step2->core_scaffold step3 Nucleophilic Aromatic Substitution at C4 core_scaffold->step3 derivatives Diverse Derivatives step3->derivatives

Caption: General synthetic workflow for the derivatives.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates Signaling Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Signaling Angiogenesis Angiogenesis, Cell Proliferation Signaling->Angiogenesis Inhibitor 4-Phenoxy-5-methyl-5H- pyrrolo[3,2-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.

References

A Comparative Benchmarking Study: The Anticancer Potential of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Scaffolds Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quest for novel scaffolds with potent and selective anticancer activity is perpetual. The pyrrolo[3,2-d]pyrimidine nucleus, a deazapurine analogue, has emerged as a promising pharmacophore. This guide provides a comprehensive comparative analysis of a representative compound of this class, 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, and its halogenated derivatives, against established anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the compound's performance, supported by experimental data and detailed protocols.

Introduction to the Pyrrolo[3,2-d]pyrimidine Scaffold

The this compound scaffold is a member of the halogenated pyrrolo[3,2-d]pyrimidine analogues that have demonstrated significant antiproliferative activity in preclinical studies.[1][2] While specific data on the 5-methyl substituted variant is emerging, the broader class of halogenated pyrrolo[3,2-d]pyrimidines has shown efficacy across a range of cancer cell lines, with EC50 values reported from the sub-micromolar to low micromolar range (0.014–14.5 μM).[1][2]

The mechanism of action for these compounds is an area of active investigation, with evidence pointing towards multi-targeted effects. Some derivatives of the parent pyrrolo[3,2-d]pyrimidine core have been shown to inhibit key enzymes in one-carbon metabolism, such as serine hydroxymethyltransferase 2 (SHMT2), which is crucial for the synthesis of nucleotides and amino acids that fuel rapidly dividing cancer cells.[3] Other analogues have been identified as potent multi-targeted kinase inhibitors, affecting cyclin-dependent kinases (CDKs) that are critical for cell cycle progression.[4][5][6][7] Studies have also indicated that these compounds can induce cell cycle arrest, typically at the G2/M phase, and in some cases, trigger apoptosis.[1][8]

Benchmarking Against Standard-of-Care Anticancer Agents

To contextualize the potential of the this compound scaffold, we will compare its reported activities with three well-established anticancer drugs: Pemetrexed, Doxorubicin, and Paclitaxel. These agents were selected for their distinct mechanisms of action and their established roles in cancer therapy.

  • Pemetrexed: A folate analog metabolic inhibitor, Pemetrexed disrupts folate-dependent metabolic processes essential for cell replication.[9] It primarily inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), enzymes involved in the de novo biosynthesis of purine and thymidine nucleotides.[10][11][12] This mechanism aligns with the potential targeting of one-carbon metabolism by some pyrrolo[3,2-d]pyrimidine derivatives.

  • Doxorubicin: A potent and widely used anthracycline antibiotic, Doxorubicin exerts its anticancer effects through multiple mechanisms.[13] It intercalates into DNA, inhibiting topoisomerase II, which leads to DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.[14][15][16] Doxorubicin also generates reactive oxygen species, further contributing to DNA damage and cell death.[13][15]

  • Paclitaxel: A member of the taxane family, Paclitaxel is a mitotic inhibitor that targets microtubules.[17] It stabilizes the microtubule polymer, preventing the dynamic instability required for chromosome segregation during mitosis. This disruption of microtubule function leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[17][18]

Comparative Efficacy: A Data-Driven Analysis

The following table summarizes the reported in vitro efficacy of halogenated pyrrolo[3,2-d]pyrimidine derivatives in comparison to our selected benchmark agents. It is important to note that direct comparisons of IC50 and EC50 values across different studies should be made with caution due to variations in experimental conditions, cell lines, and assay methodologies.

Compound/AgentCancer Cell LineIC50/EC50 (µM)Mechanism of ActionReference
Halogenated Pyrrolo[3,2-d]pyrimidines Various0.014 - 14.5SHMT2/Kinase Inhibition, DNA Damage[1][2]
MDA-MB-468 (Breast)2.12 - 47.2Not specified[19]
Pemetrexed Non-Small Cell Lung CancerVariesAntimetabolite[10][12]
Doxorubicin MDA-MB-231 (Breast)3.16Topoisomerase II Inhibitor[16]
MCF-7 (Breast)0.69Topoisomerase II Inhibitor[16]
T47D (Breast)8.53Topoisomerase II Inhibitor[16]
AMJ13 (Breast)~124 (223.6 µg/ml)Topoisomerase II Inhibitor[20]
Paclitaxel Ovarian Carcinoma Lines0.0004 - 0.0034Microtubule Stabilizer[21]
CAOV3 (Ovarian)VariesMicrotubule Stabilizer[22]
SKOV3 (Ovarian)VariesMicrotubule Stabilizer[22]

Mechanistic Insights and Signaling Pathways

The anticancer activity of the pyrrolo[3,2-d]pyrimidine scaffold appears to be multifaceted. The following diagrams illustrate the potential signaling pathways targeted by these compounds and the experimental workflows used to elucidate their mechanisms.

SHMT2_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito CH2THF_mito 5,10-CH2-THF SHMT2->CH2THF_mito THF_mito THF THF_mito->SHMT2 CH2THF_cyto 5,10-CH2-THF CH2THF_mito->CH2THF_cyto Transport Purine_synthesis Purine Synthesis CH2THF_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis CH2THF_cyto->Thymidylate_synthesis DNA_synthesis DNA Synthesis Purine_synthesis->DNA_synthesis Thymidylate_synthesis->DNA_synthesis Cell Proliferation Cell Proliferation DNA_synthesis->Cell Proliferation Pyrrolo_pyrimidine Pyrrolo[3,2-d]pyrimidine Derivative Pyrrolo_pyrimidine->SHMT2 Inhibition Pyrrolo_pyrimidine->Cell Proliferation Inhibition

Caption: Proposed mechanism of SHMT2 inhibition by pyrrolo[3,2-d]pyrimidine derivatives.

CDK_Inhibition_Pathway Pyrrolo_pyrimidine Pyrrolo[3,2-d]pyrimidine Derivative CDK Cyclin-Dependent Kinase (e.g., CDK4/6) Pyrrolo_pyrimidine->CDK Inhibition Rb Retinoblastoma Protein (Rb) CDK->Rb Phosphorylation Cyclin Cyclin D Cyclin->CDK Activation E2F E2F Transcription Factor Rb->E2F Inhibition G1_S_transition G1-S Phase Transition E2F->G1_S_transition Promotion Cell Cycle Progression Cell Cycle Progression G1_S_transition->Cell Cycle Progression

Caption: Simplified pathway of CDK inhibition leading to cell cycle arrest.

Experimental Protocols for In Vitro Benchmarking

To ensure reproducibility and standardization, the following detailed protocols are provided for key in vitro assays used to characterize the anticancer activity of novel compounds.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plate (1,000-100,000 cells/well) start->plate_cells incubate1 Incubate for 24 hours plate_cells->incubate1 add_compound Add test compound at various concentrations incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add 10 µL MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4 hours (purple precipitate forms) add_mtt->incubate3 add_detergent Add 100 µL Detergent Reagent (e.g., DMSO, Sorenson's buffer) incubate3->add_detergent incubate4 Incubate in the dark for 2 hours add_detergent->incubate4 read_absorbance Read absorbance at 570 nm incubate4->read_absorbance end End read_absorbance->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of culture medium.[23] Include wells with medium alone for blank measurements.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.[23]

  • Compound Addition: Prepare serial dilutions of the test compound (e.g., this compound) and benchmark agents in culture medium. Add the desired concentrations to the appropriate wells. Include vehicle-treated wells as a negative control.

  • Exposure: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[23][24]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[23]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[25]

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[23][24]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis (Annexin V) Assay

This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Detailed Protocol:

  • Cell Treatment: Seed cells in a culture dish and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.[26]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.[27]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[27]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[28]

  • DNA Staining: Add Propidium Iodide (PI) staining solution (e.g., 50 µg/mL) to the cells.[27]

  • Incubation: Incubate for at least 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Conclusion and Future Directions

The this compound scaffold and its analogues represent a promising class of anticancer agents with potent antiproliferative activity. Their potential to act as multi-targeted inhibitors, affecting both metabolic and cell cycle pathways, suggests a broad therapeutic window that warrants further investigation. The comparative data presented in this guide indicates that the efficacy of these compounds is on par with, and in some cases may exceed, that of established anticancer drugs in certain cancer cell lines.

Future research should focus on elucidating the precise molecular targets of this compound, optimizing its structure to enhance potency and selectivity, and evaluating its in vivo efficacy and safety profile in preclinical animal models. The detailed protocols provided herein offer a standardized framework for conducting these critical next steps in the drug development process.

References

A Comparative Guide to Cross-Reactivity Profiling of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold and the Imperative of Selectivity

The 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to adenine, which allows it to function as an effective ATP-competitive "warhead" for kinase inhibitors.[1][2] Derivatives of this scaffold have been successfully developed to target a range of protein kinases implicated in oncology and inflammatory diseases, including Janus kinases (JAKs), PIM kinases, and Polo-like kinases (PLKs).[3][4][5] While potent on-target activity is the primary goal, the high degree of structural conservation within the ATP-binding sites across the human kinome presents a significant challenge: the potential for off-target binding and unintended cross-reactivity.[6][7]

Unforeseen off-target activity can lead to toxicity or confound the interpretation of phenotypic results, making a thorough assessment of inhibitor selectivity a critical, non-negotiable step in drug development. This guide provides a comprehensive framework for evaluating the cross-reactivity of novel inhibitors based on this scaffold. We will compare three orthogonal, industry-standard methodologies: broad-panel biochemical screening, cellular target engagement assays, and global phosphoproteomic analysis. For the purpose of this guide, we will consider a hypothetical lead compound, "Inhibitor-X," and two structural analogs, "Analog-A" and "Analog-B," designed to target JAK2.

The Strategic Approach to Profiling Kinase Inhibitor Selectivity

A robust cross-reactivity study is not a single experiment but a multi-faceted investigation. Our approach is designed to build a comprehensive selectivity profile by assessing binding, target engagement in a physiological context, and the ultimate functional impact on cellular signaling networks.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Cellular Impact biochem Broad Kinome Panel (e.g., KINOMEscan®) biochem_out Output: Binding Affinity (Kd) Selectivity Score biochem->biochem_out Identifies all potential binding partners cetsa Cellular Thermal Shift Assay (CETSA) biochem_out->cetsa Inform selection of key off-targets for validation cetsa_out Output: Thermal Shift (ΔTm) Confirms intracellular binding cetsa->cetsa_out Validates binding in a native environment phospho Quantitative Phosphoproteomics (LC-MS/MS) cetsa_out->phospho Confirm engagement before assessing downstream effects phospho_out Output: Differentially Regulated Phosphosites phospho->phospho_out Reveals functional consequences of on- and off-target inhibition end_point Final Selectivity Profile phospho_out->end_point Integrate data for comprehensive profile start Inhibitor-X Analog-A Analog-B start->biochem

Caption: Overall workflow for comprehensive inhibitor selectivity profiling.

Method 1: Large-Scale Biochemical Kinase Profiling

The foundational step in any selectivity assessment is a broad biochemical screen. This approach quantifies the direct binding interactions between the inhibitor and a large, purified panel of kinases in a cell-free system.

Causality Behind Experimental Choice: By removing the complexity of the cellular environment (e.g., membrane permeability, efflux pumps, intracellular ATP concentrations), biochemical assays provide the most direct and unbiased measure of a compound's intrinsic affinity for hundreds of kinases simultaneously. Commercial platforms like KINOMEscan® (DiscoverX) or radiometric assays (Reaction Biology) are the gold standard.[8][9][10][11] For this guide, we will detail a protocol based on the principles of a competition binding assay.[12]

Experimental Protocol: Competition Binding Kinase Assay (KINOMEscan® Principle)
  • Immobilization: Each kinase from a diverse panel (e.g., the scanMAX panel of 468 kinases) is individually immobilized on a solid support (e.g., a bacteriophage T7).[8][10]

  • Competition: The test inhibitor (Inhibitor-X, Analog-A, or Analog-B) is incubated at a fixed concentration (e.g., 1 µM) with the immobilized kinase in the presence of an ATP-competitive, tagged ligand.

  • Quantification: The amount of tagged ligand that remains bound to the kinase after incubation is quantified. A potent inhibitor will displace the tagged ligand, resulting in a low signal.

  • Hit Identification: Results are typically expressed as a percentage of the DMSO control. A low percentage (e.g., <10%) indicates a strong interaction or "hit."

  • Affinity Determination (Kd): For all identified hits, a follow-up 11-point dose-response curve is generated to calculate the dissociation constant (Kd), providing a precise measure of binding affinity.

Data Presentation: Comparative Kinase Selectivity

The data below represents a hypothetical outcome for our compounds against the intended target (JAK2) and a selection of common off-targets for this scaffold family: PIM1, a serine/threonine kinase, and PLK1, a key mitotic kinase.[4][7]

CompoundTargetKd (nM)Kinase FamilySelectivity Score (S10 @ 1µM)
Inhibitor-X JAK2 5 Tyrosine Kinase 0.02
PIM185Ser/Thr Kinase
PLK1250Ser/Thr Kinase
Analog-A JAK2 12 Tyrosine Kinase 0.05
PIM1550Ser/Thr Kinase
PLK1>10,000Ser/Thr Kinase
Analog-B JAK2 8 Tyrosine Kinase 0.03
PIM1950Ser/Thr Kinase
PLK1600Ser/Thr Kinase

Selectivity Score (S10) is the number of off-targets with a Kd < 100 nM divided by the total number of kinases tested.

Interpretation: Based on this biochemical data, Analog-A demonstrates the most favorable selectivity profile. While slightly less potent against JAK2 than Inhibitor-X, it shows significantly weaker binding to both PIM1 and PLK1, resulting in a better selectivity score.

Method 2: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays measure binding, they do not confirm that the inhibitor can reach and engage its target within the complex milieu of a living cell. CETSA is a powerful biophysical method that directly measures target engagement in situ.[13][14][15]

Causality Behind Experimental Choice: The principle of CETSA is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[16] By measuring the amount of soluble target protein remaining after heating cells, we can directly infer target engagement. This is a critical validation step, as it accounts for cell permeability and intracellular competition with endogenous ATP.

G cluster_0 Unbound Protein cluster_1 Ligand-Bound Protein unbound Target Protein heat_unbound Heat (e.g., 52°C) unbound->heat_unbound denatured Denatured & Precipitated heat_unbound->denatured inhibitor Inhibitor bound Stabilized Target Protein inhibitor->bound heat_bound Heat (e.g., 52°C) bound->heat_bound soluble Soluble & Intact heat_bound->soluble

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment: Culture appropriate cells (e.g., HEL cells with endogenous JAK2 expression) and treat with a dose-response of the inhibitor (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. An isothermal experiment can also be run at a single, optimized temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a heat block).

  • Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by ultracentrifugation (e.g., 100,000 x g for 20 min).

  • Detection: Analyze the supernatant by SDS-PAGE and Western Blot using specific antibodies for the target proteins (JAK2, PIM1, PLK1).

  • Quantification: Densitometry is used to quantify the band intensity at each temperature, which is then plotted to generate a melting curve. The shift in the melting temperature (ΔTm) indicates the degree of stabilization.

Data Presentation: Target Engagement in Intact Cells
Compound (at 1 µM)TargetBasal Tm (°C)Treated Tm (°C)Thermal Shift (ΔTm)
Inhibitor-X JAK2 48.5 56.2 +7.7°C
PIM150.151.5+1.4°C
Analog-A JAK2 48.5 55.1 +6.6°C
PIM150.150.3+0.2°C
Analog-B JAK2 48.5 55.8 +7.3°C
PIM150.150.9+0.8°C

Interpretation: The CETSA results corroborate the biochemical data. Inhibitor-X and Analog-B show a small but measurable thermal stabilization of PIM1, confirming off-target engagement in cells. In contrast, Analog-A induces a robust shift for JAK2 but a negligible shift for PIM1, validating its superior selectivity in a physiological context.

Method 3: Quantitative Phosphoproteomics

The ultimate measure of an inhibitor's effect is its functional impact on cellular signaling. Mass spectrometry-based phosphoproteomics provides a global, unbiased snapshot of the changes in kinase activity across the entire cell.[17][18][19]

Causality Behind Experimental Choice: Unlike the previous methods that measure binding, phosphoproteomics measures the consequence of that binding.[20] By quantifying thousands of phosphorylation sites, we can simultaneously map the inhibition of the intended pathway (e.g., downstream of JAK2) and identify unintended signaling perturbations caused by off-target effects. This provides the highest level of biological evidence for an inhibitor's selectivity.[6][21]

Experimental Workflow: TMT-Based Quantitative Phosphoproteomics
  • Cell Culture and Treatment: Treat cells (e.g., HEL cells) with Inhibitor-X, Analog-A, Analog-B, or DMSO control for a defined period (e.g., 2 hours).

  • Lysis and Digestion: Lyse cells in a denaturing buffer containing phosphatase inhibitors. Extract proteins and digest them into peptides using trypsin.

  • Isobaric Labeling: Label the peptide samples from each condition with tandem mass tags (TMT), which allows for multiplexed analysis.

  • Phosphopeptide Enrichment: Combine the labeled samples and enrich for phosphopeptides using methods like Immobilized Metal Affinity Chromatography (IMAC) or TiO2 beads.[22]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of thousands of phosphosites across all conditions. Perform statistical analysis to identify sites that are significantly down- or up-regulated upon inhibitor treatment.

  • Pathway and Kinase-Substrate Enrichment Analysis: Use bioinformatics tools (e.g., DAVID, KSEA) to map regulated phosphosites to signaling pathways and infer the activity of upstream kinases.[22][23]

Data Presentation: Functional Selectivity Profile
Compound (at 1 µM)Regulated Phosphosites (Fold Change > 2, p < 0.05)Key Down-regulated PathwaysInferred Inhibited Kinases (KSEA)
Inhibitor-X 215 down, 45 upJAK-STAT Signaling, Mitotic Spindle FormationJAK2, STAT5, PIM1, AURKA
Analog-A 125 down, 10 upJAK-STAT SignalingJAK2, STAT5
Analog-B 180 down, 30 upJAK-STAT Signaling, Cell Cycle ProgressionJAK2, STAT5, PLK1

Interpretation: The phosphoproteomics data provides the final verdict. While all compounds effectively inhibit the JAK-STAT pathway (as evidenced by down-regulation of STAT5 phosphorylation), Inhibitor-X and Analog-B cause significant off-target effects. Inhibitor-X treatment leads to changes in phosphosites known to be substrates of PIM and Aurora kinases, consistent with its biochemical profile. Analog-B shows a clear signature of PLK1 inhibition. Analog-A , however, produces a much cleaner profile, with significantly fewer off-target phosphorylation changes, confirming its superior functional selectivity.

Synthesis and Conclusion

Profiling the cross-reactivity of kinase inhibitors is a critical process that requires an integrated, multi-pronged approach. Relying on a single method provides an incomplete picture.

  • Biochemical screening is the essential first pass, offering a broad and unbiased view of all potential binding interactions.

  • CETSA provides the crucial link, confirming that these interactions occur within the complex environment of a living cell.

  • Phosphoproteomics delivers the ultimate functional validation, revealing the true impact of the inhibitor on the cellular signaling network.

In our comparative analysis of this compound-based inhibitors, Analog-A emerged as the superior candidate. Although it was not the most potent compound in the initial biochemical assay, its exceptional selectivity profile, validated through both cellular target engagement and functional phosphoproteomics, makes it the most promising lead for further development. This guide underscores the principle that in modern drug discovery, selectivity, not just potency, is the hallmark of a high-quality chemical probe and a successful therapeutic candidate.

References

A Senior Application Scientist's Guide to the Characterization of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to the safety and efficacy of therapeutic agents. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of impurities in 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors.[1] This document moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, empowering you to design and execute robust impurity profiling strategies.

The Genesis of Impurities: A Tale of Synthesis and Stability

A thorough understanding of potential impurities begins with a critical analysis of the manufacturing process and the inherent stability of the molecule. This compound is typically synthesized via the N-alkylation of its precursor, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. This seemingly straightforward methylation step is a primary source of process-related impurities.

Potential Process-Related Impurities

The N-alkylation of the pyrrolo[3,2-d]pyrimidine core, which contains multiple nitrogen atoms, can lead to the formation of regioisomers. While the desired product is the N5-methylated isomer, methylation can also occur at other positions, leading to structurally similar impurities that may be challenging to separate and could possess different toxicological profiles.

Common impurities originating from the synthetic process include:

  • Unreacted Starting Material: Incomplete reaction can result in the presence of residual 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.

  • Regioisomers: Alkylation at other nitrogen atoms of the pyrrolopyrimidine ring system.

  • Over-alkylation Products: The introduction of more than one methyl group.

  • Byproducts from the Alkylating Agent: Impurities arising from the decomposition or side reactions of the methylating agent (e.g., methyl iodide, dimethyl sulfate).

cluster_products Reaction Products cluster_impurities Potential Process-Related Impurities 4-chloro-5H-pyrrolo[3,2-d]pyrimidine 4-chloro-5H-pyrrolo[3,2-d]pyrimidine This compound This compound 4-chloro-5H-pyrrolo[3,2-d]pyrimidine->this compound N-methylation Unreacted Starting Material Unreacted Starting Material 4-chloro-5H-pyrrolo[3,2-d]pyrimidine->Unreacted Starting Material N-methylation N-methylation Regioisomeric Impurities Regioisomeric Impurities N-methylation->Regioisomeric Impurities Over-alkylation Products Over-alkylation Products N-methylation->Over-alkylation Products Methylating Agent Methylating Agent Byproducts Byproducts Methylating Agent->Byproducts

Caption: Potential process-related impurities in the synthesis of this compound.

Potential Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form during storage or handling.[2][3] These studies expose the API to harsh conditions, such as acid, base, oxidation, heat, and light, to accelerate decomposition.[4] For a molecule like this compound, the following degradation pathways are plausible:

  • Hydrolysis: The chloro group at the 4-position is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding 4-hydroxy derivative.

  • Oxidation: The pyrrole ring and the methyl group can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.

  • Photodegradation: Exposure to light can induce cleavage or rearrangement of the heterocyclic ring system.

cluster_stress Stress Conditions cluster_degradants Potential Degradation Products This compound This compound Hydrolysis Product (4-hydroxy derivative) Hydrolysis Product (4-hydroxy derivative) This compound->Hydrolysis Product (4-hydroxy derivative) Acid/Base Oxidation Products (N-oxides, etc.) Oxidation Products (N-oxides, etc.) This compound->Oxidation Products (N-oxides, etc.) Oxidizing Agent Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light Acid/Base Acid/Base Oxidizing Agent Oxidizing Agent Light Light

Caption: Potential degradation pathways for this compound.

A Comparative Guide to Analytical Techniques

The effective characterization of these diverse impurities requires a multi-pronged analytical approach. Below is a comparative guide to the most pertinent techniques, outlining their strengths and weaknesses in the context of impurity profiling for this compound.

High-Performance Liquid Chromatography (HPLC) vs. Ultra-Performance Liquid Chromatography (UPLC)

Both HPLC and UPLC are foundational techniques for the separation and quantification of impurities. The choice between them often depends on the specific needs of the laboratory regarding throughput, resolution, and cost.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µmSub-2 µm
Operating Pressure 400-600 bar>1000 bar
Analysis Time 20-45 minutes2-5 minutes
Resolution GoodExcellent, with sharper peaks
Solvent Consumption HigherSignificantly lower (up to 70-80% reduction)
Cost Lower initial investmentHigher initial investment

Expertise & Experience: For routine quality control and release testing where validated methods are established, HPLC remains a robust and reliable workhorse. However, for complex impurity profiles where high resolution is critical to separate closely eluting isomers, UPLC offers a significant advantage. The increased peak height and narrower peaks in UPLC also lead to improved sensitivity, which is crucial for detecting trace-level impurities.

Experimental Protocol: A Generic Stability-Indicating UPLC Method

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 1 µL

Trustworthiness: This method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness for the intended purpose of quantifying impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

While HPLC and UPLC provide quantitative data, they do not inherently identify the chemical structure of unknown impurities. This is where the power of mass spectrometry becomes indispensable. Coupling LC with MS allows for the determination of the molecular weight of impurities as they elute from the column, providing crucial information for their identification.

Expertise & Experience: For the initial characterization of a new impurity, high-resolution mass spectrometry (HRMS) is invaluable. It provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity. Tandem mass spectrometry (MS/MS) can then be used to fragment the impurity, providing structural information that aids in its definitive identification.

Experimental Protocol: LC-MS for Impurity Identification

  • LC System: A UPLC system as described above.

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Data Acquisition: Full scan MS from m/z 100-1000 and data-dependent MS/MS on the most abundant ions.

Trustworthiness: The proposed structure of an impurity identified by LC-MS should ideally be confirmed by synthesizing the impurity standard and comparing its retention time and mass spectrum to the unknown peak in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

For the unambiguous structural confirmation of an impurity, particularly for novel or unexpected structures, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[5] NMR provides detailed information about the connectivity of atoms within a molecule.

Expertise & Experience: One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial structural information. For complex structures, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to piece together the complete molecular structure.

Experimental Protocol: NMR for Structural Elucidation

  • Isolation: The impurity of interest must first be isolated in sufficient quantity and purity, typically using preparative HPLC.

  • Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

Trustworthiness: A complete and consistent assignment of all signals in the NMR spectra provides the highest level of confidence in the structural elucidation of an impurity.

Workflow for Comprehensive Impurity Characterization

Sample Sample UPLC-UV (Screening & Quantification) UPLC-UV (Screening & Quantification) Sample->UPLC-UV (Screening & Quantification) Known Impurities (Quantify) Known Impurities (Quantify) UPLC-UV (Screening & Quantification)->Known Impurities (Quantify) Unknown Impurities (Detect) Unknown Impurities (Detect) UPLC-UV (Screening & Quantification)->Unknown Impurities (Detect) LC-MS (MW & Fragmentation) LC-MS (MW & Fragmentation) Unknown Impurities (Detect)->LC-MS (MW & Fragmentation) Propose Structure Propose Structure LC-MS (MW & Fragmentation)->Propose Structure Preparative HPLC (Isolate) Preparative HPLC (Isolate) Propose Structure->Preparative HPLC (Isolate) NMR (Structural Elucidation) NMR (Structural Elucidation) Preparative HPLC (Isolate)->NMR (Structural Elucidation) Confirm Structure Confirm Structure NMR (Structural Elucidation)->Confirm Structure Synthesize Standard Synthesize Standard Confirm Structure->Synthesize Standard Final Quantification Final Quantification Synthesize Standard->Final Quantification

Caption: A comprehensive workflow for the characterization of impurities.

Conclusion

The characterization of impurities in this compound is a critical aspect of drug development and manufacturing. A scientifically sound approach requires an understanding of the potential sources of impurities, both from the synthetic process and from degradation. A combination of high-resolution separation techniques like UPLC, coupled with powerful identification tools such as mass spectrometry and NMR, provides a robust framework for the comprehensive characterization of these impurities. This guide provides the foundational knowledge and practical insights for researchers to confidently tackle the challenges of impurity profiling, ultimately ensuring the quality and safety of the final pharmaceutical product.

References

Safety Operating Guide

Navigating the Synthesis and Handling of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel heterocyclic compounds are cornerstones of modern drug discovery. 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, a member of the pyrrolopyrimidine class, represents a scaffold of significant interest. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

  • Acute Toxicity (Oral): These compounds are often classified as toxic if swallowed.[1][3][4]

  • Skin Irritation: Direct contact can lead to skin irritation.[1][4]

  • Serious Eye Irritation: Contact with eyes can cause serious irritation.[1][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][4]

The presence of the chloro- group and the pyrrolopyrimidine core dictates a cautious approach, assuming these potential hazards until specific toxicological data for the methylated derivative becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The selection of appropriate PPE should be based on the specific laboratory operation being performed.

Recommended Personal Protective Equipment
OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or safety goggles.[5] A face shield is recommended if there is a risk of splashing.[6]Chemical-resistant gloves (Nitrile or Neoprene recommended). Double-gloving is best practice.[5][6]Laboratory coat.Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter (P95 or P100) is mandatory.[7][8]
Solution Preparation and Transfers Chemical splash goggles. A face shield should be worn over the goggles.[5][6]Chemical-resistant gloves (Nitrile or Neoprene). Ensure gloves are compatible with the solvent being used.[5]Chemical-resistant apron over a laboratory coat.[5]All operations should be conducted in a certified chemical fume hood.
Reaction Work-up and Purification Chemical splash goggles and a face shield.[5][6]Chemical-resistant gloves (Nitrile or Neoprene). Change gloves frequently, especially if contamination is suspected.[6]Chemical-resistant apron over a laboratory coat. Consider disposable coveralls for larger scale operations.[8]All operations must be performed in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.[5][6]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Silver Shield®).[8]Chemical-resistant, disposable coveralls.[8]A full-face air-purifying respirator (APR) with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[8]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound start Start: Assess the Task weighing Weighing Solid Compound start->weighing solution Preparing Solution start->solution reaction Running Reaction / Work-up start->reaction spill Spill or Emergency start->spill fume_hood Work in Chemical Fume Hood? weighing->fume_hood solution->fume_hood reaction->fume_hood goggles Wear Safety Goggles spill->goggles gloves Wear Chemical-Resistant Gloves (Nitrile/Neoprene) spill->gloves coveralls Wear Disposable Coveralls spill->coveralls respirator Use NIOSH-Approved Respirator (Full-face APR or SCBA) spill->respirator fume_hood->goggles Yes fume_hood->gloves Yes fume_hood->respirator No face_shield Wear Face Shield goggles->face_shield lab_coat Wear Lab Coat goggles->lab_coat double_glove Consider Double Gloving gloves->double_glove apron Wear Chemical-Resistant Apron lab_coat->apron For solutions/reactions respirator->goggles

Caption: Decision workflow for selecting appropriate PPE.

Standard Operating Procedure for Handling

Adherence to a strict operational protocol is paramount to ensuring safety.

Preparation and Weighing
  • Designated Area: Always handle solid this compound in a designated area within a certified chemical fume hood.

  • Don PPE: Before handling, don the appropriate PPE as outlined in the table above (safety glasses/goggles, gloves, and a lab coat).

  • Weighing: Use a disposable weighing boat or creased weighing paper. Tare the balance with the weighing vessel. Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating dust.

  • Clean-up: After weighing, carefully clean the spatula and the balance area with a solvent-dampened wipe (e.g., ethanol or isopropanol) to remove any residual powder. Dispose of the wipe as hazardous waste.

Dissolution and Reaction Setup
  • Fume Hood: All subsequent steps must be performed in a certified chemical fume hood.

  • Glassware: Ensure all glassware is clean, dry, and free of contaminants.

  • Solvent Addition: Add the solvent to the reaction vessel first, if possible, before adding the solid compound. This can help to reduce the potential for dust generation.

  • Controlled Addition: Add the weighed compound to the solvent in a controlled manner. If the reaction is exothermic, use an ice bath to moderate the temperature.

  • Sealing: Securely cap or seal the reaction vessel.

Emergency Procedures: Be Prepared

In Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][9] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][9] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

Spill Response
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, but do not ventilate in a way that spreads the contaminant to other areas.

  • Assess: From a safe distance, assess the extent of the spill. For small spills that you are trained to handle, proceed with cleanup. For large spills, contact your institution's emergency response team.

  • Contain: Wearing appropriate PPE (see table), contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds.

  • Clean: Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and wipes, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a labeled, sealed, and appropriate solvent waste container. Due to its chlorinated nature, this waste may need to be segregated into a halogenated waste stream.

  • Disposal Method: The primary recommended method for the disposal of chlorinated organic compounds is incineration in a licensed hazardous waste facility.[10] This method ensures the complete destruction of the compound. Other methods like catalytic hydrodechlorination are emerging as environmentally sound alternatives but may not be readily available.[11] Do not dispose of this compound down the drain or in regular trash.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream segregation and disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.